Nifurtimox
描述
属性
IUPAC Name |
(E)-N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitrofuran-2-yl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFHIAQFJWUCFH-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CS(=O)(=O)CCN1/N=C/C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
550.3±50.0 | |
| Record name | Nifurtimox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
23256-30-6, 39072-15-6, 39072-16-7 | |
| Record name | Nifurtimox [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nifurtimox, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039072156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nifurtimox, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039072167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nifurtimox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nifurtimox | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIFURTIMOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M84I3K7C2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
177-183 | |
| Record name | Nifurtimox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Nifurtimox's Mechanism of Action Against Trypanosoma cruzi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nifurtimox (B1683997), a 5-nitrofuran derivative, is a cornerstone in the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. This document provides an in-depth technical overview of the molecular mechanisms underpinning its trypanocidal activity. This compound is a prodrug that requires bioactivation within the parasite, a process central to its efficacy and selectivity. This guide synthesizes current understanding, focusing on the dual mechanisms of reductive and oxidative stress, presenting key quantitative data, detailing experimental protocols, and visualizing the core pathways involved.
The Dual Mechanism of Action: Reductive and Oxidative Stress
The trypanocidal effect of this compound is not attributed to the drug itself, but to the reactive metabolites generated upon its reduction within Trypanosoma cruzi. This bioactivation is primarily mediated by a specific parasitic enzyme, a type I nitroreductase (NTR), which is absent in mammalian hosts, forming the basis of the drug's selectivity.[1][2] The activation process leads to two interconnected, yet distinct, mechanisms of parasite killing: reductive stress through the formation of cytotoxic metabolites and oxidative stress via the generation of reactive oxygen species (ROS).
Reductive Activation by Type I Nitroreductase: The Dominant Pathway
The prevailing and more recent evidence points to the reductive activation of this compound by a mitochondrial, NADH-dependent type I nitroreductase (TcNTR) as the principal mechanism of its anti-trypanosomal action.[3][4][5] This enzyme is oxygen-insensitive, meaning it can efficiently reduce this compound even in the presence of oxygen.[6][7]
The activation proceeds via a two-electron reduction of the nitro group on the furan (B31954) ring of this compound. This process generates highly reactive, unstable intermediates that ultimately lead to the formation of a cytotoxic unsaturated open-chain nitrile metabolite.[6][8] This nitrile derivative is a potent electrophile that can form covalent adducts with various cellular macromolecules, including proteins, lipids, and DNA, leading to widespread cellular dysfunction and parasite death.[2] A key finding is that this unsaturated nitrile metabolite is equally toxic to both the parasite and mammalian cells, underscoring that the selectivity of this compound lies in its preferential activation within the parasite by TcNTR.[6]
Resistance to this compound has been directly linked to the downregulation or mutation of the gene encoding this type I nitroreductase, further solidifying its central role in the drug's mechanism of action.[3]
Oxidative Stress: A Contributing Factor
The older, classical hypothesis for this compound's mechanism of action centers on the induction of oxidative stress. This pathway involves the one-electron reduction of this compound, a reaction that can be catalyzed by type II nitroreductases, which are oxygen-sensitive. This reduction forms a nitro anion radical. In the presence of molecular oxygen, this radical can participate in a futile cycling reaction, where it transfers an electron to oxygen to generate a superoxide (B77818) radical (O₂⁻) and regenerate the parent this compound molecule.[9]
The accumulation of superoxide radicals and their downstream products, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), can overwhelm the parasite's antioxidant defenses, leading to oxidative damage to cellular components and ultimately, cell death.[9] However, some studies suggest that this redox cycling and significant ROS production only occur at this compound concentrations much higher than those required for its anti-proliferative effects.[10] More recent research indicates that while this compound treatment can lead to a decrease in the mitochondrial membrane potential, it does not significantly increase the levels of mitochondrial reactive oxygen species.[11][12] This suggests that while oxidative stress may play a role, it is likely not the primary trypanocidal mechanism.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy and cytotoxicity of this compound and its key metabolite.
Table 1: In Vitro Activity of this compound Against Trypanosoma cruzi
| Parasite Stage | T. cruzi Strain(s) | IC50 (µM) | Reference(s) |
| Epimastigotes | Multiple strains | 2.46 ± 2.25 | [13] |
| Epimastigotes | Multiple strains from patients | 5.301 ± 1.973 to 104.731 ± 4.556 | [14] |
| Amastigotes (intracellular) | Multiple strains | 2.62 ± 1.22 | [13] |
| Amastigotes (intracellular) | VD strain | 0.51 | [15] |
| Amastigotes (intracellular) | Tulahuen | Submicromolar | [16] |
| Trypomastigotes | Multiple strains | 3.60 ± 2.67 | [13] |
| Trypomastigotes | VD strain | 31.17 | [15] |
Table 2: Cytotoxicity of this compound and its Metabolite
| Compound | Cell Line | CC50 (µM) | Reference(s) |
| This compound | Vero | >30 | [15] |
| This compound | U2OS | >30 | [17] |
| This compound | THP-1 | 30.0 ± 1.0 | [6] |
| Unsaturated open-chain nitrile | THP-1 | 5.4 ± 1.1 | [6] |
Table 3: Enzyme Kinetic Parameters for T. cruzi Type I Nitroreductase with this compound
| Parameter | Value | Reference(s) |
| Km | Not reported; does not follow classic Michaelis-Menten kinetics | [6][7] |
| Vmax | Not reported | [6][7] |
| kcat | Not reported | [6][7] |
Note: The literature indicates that the interaction between this compound and T. cruzi type I nitroreductase is complex and does not adhere to a standard ping-pong kinetic model. As such, specific kinetic constants are not available.
Table 4: Quantitative Analysis of Reactive Oxygen Species (ROS) Production
| ROS Species | Experimental Condition | Fold Increase/Concentration | Reference(s) |
| Superoxide anion | Homogenates of T. cruzi + this compound + NAD(P)H | Increased rate of production | [9] |
| Hydrogen peroxide | Homogenates of T. cruzi + this compound + NAD(P)H | Increased rate of production | [9] |
| Mitochondrial ROS | Epimastigotes treated with this compound | No significant increase | [11][12] |
Note: While early studies demonstrated this compound-induced ROS production in parasite homogenates, more recent studies on intact parasites suggest that significant mitochondrial ROS generation is not a primary event.
Experimental Protocols
In Vitro Anti-Trypanosomal Activity Assay (Intracellular Amastigotes)
This protocol is a summary of commonly used methods to determine the half-maximal inhibitory concentration (IC50) of a compound against the clinically relevant intracellular amastigote stage of T. cruzi.
-
Cell Culture: Maintain a suitable host cell line (e.g., Vero, L6, or U2OS cells) in appropriate culture medium supplemented with fetal bovine serum.
-
Infection: Seed host cells in 96-well plates and allow them to adhere. Infect the host cell monolayer with trypomastigotes at a defined multiplicity of infection (e.g., 10:1).
-
Compound Addition: After an incubation period to allow for parasite invasion (e.g., 24 hours), wash the wells to remove extracellular trypomastigotes. Add fresh medium containing serial dilutions of this compound or the test compound.
-
Incubation: Incubate the plates for a period that allows for amastigote replication (e.g., 72-96 hours).
-
Quantification of Parasite Load:
-
Microscopy: Fix and stain the cells (e.g., with Giemsa or DAPI). Manually or automatically count the number of amastigotes per host cell.
-
Reporter Gene Assay: Use a T. cruzi strain engineered to express a reporter gene (e.g., β-galactosidase or luciferase). Lyse the cells and add the appropriate substrate to measure the reporter activity, which correlates with the number of viable parasites.
-
-
Data Analysis: Plot the percentage of parasite inhibition against the drug concentration and determine the IC50 value using a non-linear regression analysis.[15][16][18]
Cytotoxicity Assay (CC50 Determination)
This protocol outlines the determination of the half-maximal cytotoxic concentration (CC50) of a compound on a mammalian cell line.
-
Cell Seeding: Seed a mammalian cell line (e.g., Vero, L6, or U2OS) in 96-well plates at a predetermined density.
-
Compound Addition: Add serial dilutions of this compound or the test compound to the wells.
-
Incubation: Incubate the plates for a duration similar to the anti-trypanosomal activity assay (e.g., 72-96 hours).
-
Viability Assessment:
-
Resazurin (B115843) Assay: Add resazurin solution to each well and incubate. Measure the fluorescence, which is proportional to the number of viable, metabolically active cells.
-
MTT Assay: Add MTT solution and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance.
-
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the CC50 value using a non-linear regression analysis.[15][19] The selectivity index (SI) is then calculated as the ratio of CC50 to IC50.
Nitroreductase Activity Assay
This spectrophotometric assay measures the activity of the T. cruzi type I nitroreductase by monitoring the reduction of this compound.
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), NADH as the electron donor, and this compound.
-
Enzyme Addition: Initiate the reaction by adding a purified recombinant T. cruzi type I nitroreductase.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at a wavelength where this compound absorbs (e.g., 435 nm), which corresponds to its reduction.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of this compound.[6]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a common method for detecting intracellular ROS using a fluorescent probe.
-
Parasite Preparation: Harvest T. cruzi epimastigotes or trypomastigotes and wash them in a suitable buffer.
-
Probe Loading: Incubate the parasites with a cell-permeable fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) or MitoSOX Red for mitochondrial superoxide.
-
Treatment: Treat the probe-loaded parasites with this compound, a positive control (e.g., hydrogen peroxide or antimycin A), and a negative control (vehicle).
-
Fluorescence Measurement: After a defined incubation period, measure the fluorescence of the parasite suspension using a fluorometer or flow cytometer at the appropriate excitation and emission wavelengths for the chosen probe. An increase in fluorescence indicates an increase in intracellular ROS.[11][12]
Visualizations
Caption: Reductive activation pathway of this compound in T. cruzi.
Caption: Workflow for in vitro anti-amastigote activity assay.
Conclusion
The mechanism of action of this compound against Trypanosoma cruzi is a multifaceted process primarily driven by the parasite-specific activation of the prodrug by a type I nitroreductase. The resulting reductive stress, leading to the formation of a highly cytotoxic unsaturated open-chain nitrile, is now considered the dominant trypanocidal pathway. While the induction of oxidative stress contributes to the drug's effects, its role appears to be secondary. A thorough understanding of these molecular interactions is crucial for the development of novel therapeutic strategies against Chagas disease, potentially through the design of new drugs that are more efficiently activated by the parasite's nitroreductase or by targeting other components of these pathways. Further research to elucidate the precise enzyme kinetics and the full spectrum of downstream cellular damage will be invaluable in these efforts.
References
- 1. Trypanosoma cruzi response to the oxidative stress generated by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. article.aascit.org [article.aascit.org]
- 6. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound activation by trypanosomal type I nitroreductases generates cytotoxic nitrile metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mode of action of this compound and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trypanosoma cruzi Mitochondrial Peroxiredoxin Promotes Infectivity in Macrophages and Attenuates this compound Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Trypanosoma cruzi Mitochondrial Peroxiredoxin Promotes Infectivity in Macrophages and Attenuates this compound Toxicity [frontiersin.org]
- 13. In Vitro Benznidazole and this compound Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scienceopen.com [scienceopen.com]
- 16. dndi.org [dndi.org]
- 17. Enantiomers of this compound Do Not Exhibit Stereoselective Anti-Trypanosoma cruzi Activity, Toxicity, or Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Nifurtimox and Its Impact on Parasite DNA Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nifurtimox (B1683997), a 5-nitrofuran compound, is a cornerstone in the treatment of parasitic infections, notably Chagas disease caused by Trypanosoma cruzi. Its efficacy is intrinsically linked to its ability to compromise the genomic integrity of the parasite. This technical guide provides an in-depth exploration of the mechanisms by which this compound induces DNA damage in parasites. It details the bioactivation pathways of the drug, the resulting cytotoxic metabolites, and the subsequent damage to parasite DNA. Furthermore, this document outlines key experimental protocols for assessing this DNA damage, presents quantitative data on the drug's activity, and visualizes the complex molecular interactions and experimental workflows involved.
Core Mechanism of Action: From Prodrug to Genotoxin
This compound is a prodrug, meaning it requires intracellular metabolic activation to exert its cytotoxic effects. The selective toxicity of this compound against parasites like T. cruzi is primarily due to the presence of specific parasite enzymes that are absent or have low activity in mammalian host cells.[1][2] The activation process follows two main pathways:
1.1. Type I Nitroreductase (NTR) Pathway (Oxygen-Insensitive)
The principal mechanism for this compound's selective toxicity involves its activation by a parasite-specific type I nitroreductase (NTR).[3][4][5][6] This enzyme catalyzes a two-electron reduction of the nitro group on the furan (B31954) ring, a process that is insensitive to the presence of oxygen.[3][7] This reduction generates highly reactive and toxic intermediate metabolites.
-
Formation of Unsaturated Open-Chain Nitriles: The reduction by type I NTR leads to the fragmentation of the furan ring, yielding an unsaturated open-chain nitrile.[3][4][5][8] This nitrile metabolite is a potent cytotoxin that displays equivalent growth-inhibitory properties against both parasite and mammalian cells.[3][6] The selectivity of this compound, therefore, lies not in the ultimate target of the metabolite, but in the parasite-specific enzyme that creates it.[3][4]
-
Generation of Nitrenium Ions: Further processing of the reduced nitro group can lead to the formation of electrophilic nitrenium ions.[9] These reactive cations are capable of forming covalent adducts with cellular macromolecules, including DNA, leading to strand breaks and other lesions.[6][9]
1.2. Type II Nitroreductase (NTR) Pathway (Oxygen-Sensitive)
A secondary, less selective mechanism involves type II NTRs, which are present in both parasite and host cells.[10] These enzymes perform a one-electron reduction of this compound, producing a nitro anion radical.
-
Futile Cycling and Oxidative Stress: In the presence of oxygen, this radical can transfer its electron to molecular oxygen, regenerating the parent this compound molecule and producing a superoxide (B77818) radical (O₂⁻).[6] This process, known as futile cycling, leads to the generation of a cascade of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[11] This surge in ROS induces a state of severe oxidative stress within the parasite.[11]
-
Oxidative DNA Damage: The generated ROS can directly damage DNA by oxidizing nucleobases, with 8-oxoguanine being a common lesion, and by inducing single- and double-strand breaks in the DNA backbone.[1][11] The parasite's antioxidant systems are often less robust than those of mammalian cells, making them more vulnerable to this oxidative assault.[11]
The combined action of cytotoxic metabolites and oxidative stress culminates in significant damage to the parasite's nuclear and mitochondrial DNA, disrupting vital genetic processes, inhibiting replication, and ultimately triggering cell death.[10][11][12]
Visualizing the Pathways
This compound Bioactivation and DNA Damage Pathway
Caption: this compound bioactivation pathways leading to DNA damage in parasites.
Parasite DNA Damage Response (DDR)
Caption: Generalized DNA Damage Response (DDR) pathway in trypanosomes.
Quantitative Data on this compound Activity
The susceptibility of Trypanosoma cruzi to this compound varies depending on the parasite strain, its life cycle stage, and the specific assay conditions. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Activity of this compound Against Trypanosoma cruzi
| Parasite Stage | DTU | Strain(s) | IC₅₀ (µM) | Reference(s) |
| Epimastigote | TcI | Multiple | 3.65 ± 2.94 | [7] |
| Epimastigote | TcII | Multiple | 1.10 ± 0.35 | [7] |
| Epimastigote | TcV | Multiple | 1.34 ± 0.35 | [7] |
| Trypomastigote | TcI | Multiple | 5.34 ± 3.48 | [7] |
| Trypomastigote | TcII | Multiple | 1.63 ± 0.44 | [7] |
| Trypomastigote | TcV | Multiple | 1.70 ± 0.60 | [7] |
| Amastigote | TcI | Multiple | 3.51 ± 1.25 | [7] |
| Amastigote | TcII | Multiple | 1.62 ± 0.44 | [7] |
| Amastigote | TcV | Multiple | 1.58 ± 0.42 | [7] |
| Amastigote | Y | - | 0.72 ± 0.15 | [8] |
| Amastigote | Tulahuen | - | 0.23 ± 0.01 | [5] |
| Amastigote | DM28c | - | 0.17 ± 0.01 | [5] |
| DTU: Discrete Typing Unit |
Table 2: Cytotoxicity of this compound and its Metabolite
| Compound | Cell Type | IC₅₀ (µM) | Reference |
| This compound | T. brucei (bloodstream) | 2.9 ± 0.3 | [6] |
| Unsaturated Nitrile Metabolite | T. brucei (bloodstream) | 5.3 ± 1.0 | [6] |
| This compound | Mammalian THP-1 | 30.0 ± 1.0 | [6] |
| Unsaturated Nitrile Metabolite | Mammalian THP-1 | 5.4 ± 1.1 | [6] |
Table 3: Genotoxicity and Parasite Load Reduction
| Parameter | Organism/System | Observation | Reference(s) |
| Chromosomal Aberrations | Pediatric Patients | 13-fold increase post-treatment | [10] |
| Parasite Load (qPCR) | Chronic Chagas Patients | PCR positivity fell from 52% to 1% at one year | [2] |
| Parasite Load (qPCR) | Chronic Chagas Patients | Pre-therapy: 18/21 positive; Post-therapy: 6/21 positive | [13] |
Experimental Protocols for Assessing DNA Damage
Several methods can be employed to detect and quantify this compound-induced DNA damage in parasites. Below are detailed protocols for key assays.
Workflow for DNA Damage Assessment
Caption: Experimental workflow for assessing this compound-induced DNA damage.
Immunofluorescence Assay for γH2A (Double-Strand Break Marker)
This protocol is adapted from methods developed for detecting DNA double-strand breaks (DSBs) in T. cruzi and T. brucei.[3][11][12][14][15] The phosphorylation of histone H2A (to form γH2A) at the site of a DSB is an early and specific marker of this type of DNA damage.
Materials:
-
Vero cells and T. cruzi parasites
-
384-well imaging plates
-
This compound stock solution
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilizing solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-γH2A (specific for trypanosome epitope)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., Hoechst dye or DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding and Infection: Seed Vero cells into a 384-well imaging plate. Allow them to adhere overnight. Infect the Vero cell monolayer with T. cruzi trypomastigotes and allow the infection to establish for 24-48 hours, resulting in intracellular amastigotes.
-
Drug Treatment: Treat the infected cells with a range of this compound concentrations for a defined period (e.g., 6, 12, or 24 hours). Include untreated infected cells as a negative control and a known DSB-inducing agent (e.g., etoposide) as a positive control.
-
Fixation: Carefully aspirate the medium and wash the wells with PBS. Fix the cells by adding 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the wells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the wells three times with PBS. Add blocking buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-γH2A antibody in blocking buffer. Add the diluted antibody to the wells and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells three times with PBS. Dilute the fluorescently-labeled secondary antibody in blocking buffer. Add to the wells and incubate for 1 hour at room temperature, protected from light.
-
Staining and Imaging: Wash the wells three times with PBS. Add a solution containing a nuclear stain (e.g., Hoechst) for 10 minutes. Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analysis: Quantify the number and intensity of γH2A foci within the nucleus of intracellular amastigotes. The increase in γH2A foci per nucleus directly correlates with the level of DNA double-strand breaks.
Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[16][17][18][19] Under alkaline conditions, it can detect both single- and double-strand breaks.
Materials:
-
This compound-treated and control parasites
-
Microscope slides pre-coated with normal melting point agarose (B213101)
-
Low melting point (LMP) agarose
-
Lysis solution (high salt, detergent, pH 10)
-
Alkaline unwinding and electrophoresis buffer (NaOH, EDTA, pH >13)
-
Neutralization buffer (e.g., Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Green I or propidium (B1200493) iodide)
-
Horizontal gel electrophoresis tank
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: Harvest parasites after this compound treatment. Wash with ice-cold PBS and resuspend at a concentration of ~1-2 x 10⁵ cells/mL. All subsequent steps should be performed under dimmed light to prevent UV-induced DNA damage.
-
Embedding in Agarose: Mix the cell suspension with molten LMP agarose (at 37°C) at a 1:10 ratio (v/v). Immediately pipette 50-75 µL of this mixture onto a pre-coated slide, spreading it into a thin layer. Allow to solidify at 4°C for 10 minutes.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.
-
DNA Unwinding: Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank. Fill the tank with cold alkaline electrophoresis buffer, ensuring the slides are covered. Let the slides sit for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes at 4°C. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Carefully remove the slides and wash them gently three times with neutralization buffer. Stain the DNA by adding a drop of SYBR Green I solution and incubating for 5-10 minutes in the dark.
-
Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment, which are all indicators of the extent of DNA damage.
TUNEL Assay (Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling)
The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.[20][21][22][23][24] It labels the 3'-hydroxyl termini of DNA strand breaks.
Materials:
-
This compound-treated and control parasites
-
Fixation and permeabilization buffers (as in section 4.2)
-
TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently-labeled dUTPs, e.g., BrdUTP or FITC-dUTP)
-
Appropriate buffers and stop solutions (kit-dependent)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation, Fixation, and Permeabilization: Harvest parasites and prepare them on slides (for microscopy) or in suspension (for flow cytometry). Fix and permeabilize the cells as described in the immunofluorescence protocol (Section 4.2, steps 3-4).
-
TUNEL Reaction: Wash the cells with PBS. Prepare the TUNEL reaction mixture according to the manufacturer's instructions. Incubate the cells with the reaction mixture for 60 minutes at 37°C in a humidified, dark chamber. This allows the TdT enzyme to label the free 3'-OH ends of fragmented DNA.
-
Stopping the Reaction: Wash the cells to remove unincorporated nucleotides. If using a kit with a stop buffer, apply it as directed.
-
Detection (if using an indirect method): If using BrdUTP, an additional step with a fluorescently-labeled anti-BrdU antibody is required.
-
Analysis: Counterstain the nuclei with DAPI. Analyze the samples using a fluorescence microscope to visualize TUNEL-positive nuclei (indicating DNA fragmentation) or by flow cytometry to quantify the percentage of TUNEL-positive cells in the population.
Conclusion
This compound exerts its potent anti-parasitic effects through a multi-pronged assault on the parasite's genomic stability. The primary activation by parasite-specific type I nitroreductases generates highly cytotoxic metabolites that directly damage DNA. This is often complemented by a secondary mechanism involving ROS-induced oxidative damage. The resulting DNA lesions, including single- and double-strand breaks and base modifications, overwhelm the parasite's DNA repair capacity, leading to cell cycle arrest and death. The experimental protocols detailed herein provide robust methods for researchers to investigate and quantify this genotoxic activity, aiding in the continued study of this compound's mechanism and the development of novel anti-parasitic agents that exploit similar pathways.
References
- 1. DNA Repair Pathways in Trypanosomatids: from DNA Repair to Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. DNA damage and oxidative stress in human cells infected by Trypanosoma cruzi | PLOS Pathogens [journals.plos.org]
- 5. Enantiomers of this compound Do Not Exhibit Stereoselective Anti-Trypanosoma cruzi Activity, Toxicity, or Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Benznidazole and this compound Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Trypanosoma cruzi infection induces DNA double-strand breaks and activates DNA damage response pathway in host epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Imaging Assays to Detect DNA Damage in Trypanosome Parasites Using γH2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imaging Assays to Detect DNA Damage in Trypanosome Parasites Using γH2A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of this compound Treatment of Chronic Chagas Disease by Means of Several Parasitological Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imaging Assays to Detect DNA Damage in Trypanosome Parasites Using γH2A [bio-protocol.org]
- 15. Trypanosomal histone γH2A and the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 22. DNA Fragmentation Assay Kits (TUNEL) | MBL Life Sience -GLOBAL- [mblbio.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Nifurtimox Activation by Nitroreductases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nifurtimox (B1683997), a 5-nitrofuran derivative, is a crucial therapeutic agent for treating trypanosomal infections, including Chagas disease and human African trypanosomiasis. Its efficacy is dependent on its activation within the parasite by a specific class of enzymes known as nitroreductases. This technical guide provides an in-depth exploration of the biochemical mechanisms underpinning this compound activation, with a particular focus on the differential roles of Type I and Type II nitroreductases. We delve into the cytotoxic metabolites generated, the basis for the drug's selectivity, and present detailed experimental protocols for studying this activation process. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a comprehensive understanding of this critical drug activation pathway.
Introduction: The Dual Pathways of this compound Bioactivation
This compound is a prodrug, meaning it requires metabolic activation to exert its trypanocidal effects.[1] This activation is mediated by nitroreductases (NTRs), a diverse group of enzymes that catalyze the reduction of nitro groups. The key to understanding this compound's mechanism of action and its selective toxicity lies in the distinction between two main types of NTRs: Type I and Type II.
Type I Nitroreductases: The Parasite's Achilles' Heel
Predominantly found in bacteria and certain protozoa, including Trypanosoma cruzi and Trypanosoma brucei, Type I NTRs are oxygen-insensitive flavoenzymes.[2] These enzymes catalyze a four-electron reduction of the nitro group on this compound, proceeding through nitroso and hydroxylamine (B1172632) intermediates to ultimately form a saturated amine.[1] In the case of this compound, this reduction leads to the opening of the furan (B31954) ring and the generation of a highly cytotoxic unsaturated open-chain nitrile.[1][3] This metabolite is believed to be a primary mediator of this compound's trypanocidal activity.[1] The expression of this specific Type I NTR in trypanosomes is a major determinant of the drug's selectivity against the parasite.[1][3]
Type II Nitroreductases: A Tale of Futile Cycling and Oxidative Stress
In contrast, mammalian cells primarily express Type II nitroreductases. These enzymes are oxygen-sensitive and catalyze a one-electron reduction of the nitro group, forming a nitro anion radical.[1] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent this compound molecule, a process known as "futile cycling."[1] A significant consequence of this futile cycle is the generation of superoxide (B77818) anions and other reactive oxygen species (ROS), leading to oxidative stress.[1] While this mechanism was initially thought to be the primary mode of action of this compound, it is now understood to be less significant than the reductive activation by Type I NTRs in the parasite.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activation and cytotoxicity of this compound.
Table 1: Cytotoxicity of this compound and its Metabolite
| Compound | Cell Line | IC50 (µM) |
| This compound | T. brucei (bloodstream form) | 2.9 ± 0.3 |
| Unsaturated Open-Chain Nitrile | T. brucei (bloodstream form) | 5.3 ± 1.0 |
| This compound | Mammalian THP-1 | 30.0 ± 1.0 |
| Unsaturated Open-Chain Nitrile | Mammalian THP-1 | 5.4 ± 1.1 |
Data extracted from Hall et al., 2011.[1]
Table 2: Specific Activity of a Type II Nitroreductase with this compound
| Enzyme Source | Specific Activity |
| Microsomes enriched for human cytochrome P450/cytochrome P450 reductase | 33.3 ± 4.5 normalized fluorescence units min⁻¹ µg protein⁻¹ |
This value reflects the rate of oxygen consumption during the futile cycling of this compound, indicative of Type II nitroreductase activity. Data extracted from Hall et al., 2011.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key biochemical pathways and experimental workflows discussed in this guide.
Caption: this compound activation pathways by Type I and Type II nitroreductases.
Caption: Experimental workflow for studying this compound activation.
Detailed Experimental Protocols
The following protocols are based on methodologies described in the scientific literature for the investigation of this compound activation by nitroreductases.
Protocol for Type I Nitroreductase Activity Assay
This spectrophotometric assay measures the activity of Type I nitroreductases by monitoring the reduction of this compound.
Materials:
-
Recombinant T. cruzi or T. brucei nitroreductase (TcNTR or TbNTR)
-
This compound
-
NADH
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 435 nm
-
Cuvettes
Procedure:
-
Prepare a standard reaction mixture (1 ml) in a cuvette containing 50 mM Tris-HCl (pH 7.5), 100 µM NADH, and 100 µM this compound.
-
Incubate the mixture at room temperature for 5 minutes to allow for temperature equilibration.
-
Measure the background rate of this compound reduction by monitoring the decrease in absorbance at 435 nm before the addition of the enzyme.
-
Initiate the reaction by adding a known amount of the purified trypanosomal nitroreductase (e.g., 20 µg).
-
Continuously monitor the decrease in absorbance at 435 nm for a set period (e.g., 5-10 minutes).
-
Calculate the rate of this compound reduction using the Beer-Lambert law (ε = 18,000 M⁻¹ cm⁻¹ at 435 nm).[1]
-
Express the Type I nitroreductase activity as micromoles of this compound reduced per minute per milligram of protein.[1]
Protocol for Oxygen Consumption Assay
This fluorescence-based assay is used to measure oxygen consumption during the metabolism of this compound, which is characteristic of Type II nitroreductase activity.
Materials:
-
Oxygen Biosensor System (e.g., from BD Biosciences)
-
Purified nitroreductase (Type I or Type II) or microsomal fractions
-
This compound
-
NAD(P)H
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Glucose and glucose dehydrogenase (optional, to regenerate NAD(P)H)
-
Fluorescence plate reader
Procedure:
-
Prepare a standard 200-µl assay mixture in a microplate well containing 50 mM Tris-HCl (pH 7.5) and 100 µM this compound.
-
Add the enzyme source (e.g., 4 µg of TcNTR or 0.1 µg of cytochrome P450-enriched microsomal fractions).[1]
-
Equilibrate the plate at 27 °C for 15 minutes.
-
If using a NAD(P)H regeneration system, include 1 unit/ml glucose dehydrogenase and 3 mM glucose in the initial mixture.
-
Initiate the reaction by adding 100 µM prewarmed NAD(P)H.
-
Immediately begin monitoring the change in fluorescence over time using a fluorescence plate reader according to the manufacturer's instructions for the oxygen biosensor. An increase in fluorescence signal indicates a decrease in oxygen levels.
-
The rate of oxygen consumption can be calculated from the initial rate of change in fluorescence.
Protocol for LC/MS Analysis of this compound Metabolites
This protocol outlines the general steps for the identification of the unsaturated open-chain nitrile metabolite of this compound using liquid chromatography-mass spectrometry (LC/MS).
Materials:
-
Reaction mixture from a Type I nitroreductase assay where this compound has been fully reduced
-
LC/MS system with a C18 reverse-phase column and an electrospray ionization (ESI) source
-
Formic acid
-
Water (LC/MS grade)
Procedure:
-
Sample Preparation: Centrifuge the reaction mixture to remove any precipitated protein. The supernatant can be directly injected or subjected to solid-phase extraction for concentration and purification if necessary.
-
LC Separation:
-
Inject the sample onto a C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
A typical gradient might be: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B.
-
-
MS Detection:
-
Perform mass spectrometry in positive electrospray ionization mode.
-
Scan a mass-to-charge (m/z) range of 50–400.
-
The expected parent molecular ions for the unsaturated open-chain nitrile are [M+H]⁺ at m/z 256 and [M+Na]⁺ at m/z 278.[1]
-
For structural confirmation, perform tandem MS (MS/MS) on the parent ions to obtain fragmentation patterns.
-
Protocol for Antiproliferative Assay
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
T. brucei bloodstream-form parasites or mammalian cells (e.g., THP-1)
-
Appropriate cell culture medium
-
This compound and purified unsaturated open-chain nitrile
-
96-well plates
-
Alamar Blue or other cell viability reagent
-
Incubator (37 °C, 5% CO₂)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 1 × 10³ cells/ml for T. brucei or 1 × 10⁴ cells/ml for THP-1 cells) in a final volume of 200 µl per well.[1]
-
Add serial dilutions of this compound or the unsaturated open-chain nitrile to the wells. Include a no-drug control.
-
Incubate the plates at 37 °C for a period appropriate for the cell type (e.g., 3 days for T. brucei or 6 days for THP-1 cells).[1]
-
Add 20 µl of Alamar Blue to each well and incubate for an additional 8–16 hours.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
Calculate the percentage of growth inhibition for each drug concentration relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Conclusion
The activation of this compound by a parasite-specific Type I nitroreductase to a cytotoxic unsaturated open-chain nitrile is a pivotal discovery in understanding its mode of action.[1][3] This mechanism explains the drug's selectivity and highlights a key vulnerability in trypanosomes. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate this pathway, explore mechanisms of resistance, and develop novel therapeutics that exploit this unique enzymatic activity in pathogenic protozoa. The continued study of this compound's bioactivation will be instrumental in optimizing its use and in the design of next-generation trypanocidal drugs.
References
- 1. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Anti-Leishmania mexicana and -Trypanosoma brucei Activity and Mode of Action of 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) [mdpi.com]
- 3. This compound activation by trypanosomal type I nitroreductases generates cytotoxic nitrile metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacodynamics of Nifurtimox in Protozoan Parasites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacodynamics of nifurtimox (B1683997), a nitrofuran derivative with significant activity against several protozoan parasites, most notably Trypanosoma cruzi, the causative agent of Chagas disease, and Trypanosoma brucei, which causes human African trypanosomiasis (sleeping sickness).[1] This document delves into the core mechanisms of action, metabolic activation, and downstream cytotoxic effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Mechanism of Action: A Dual Pathway to Parasite Death
The precise mechanism of action of this compound has been a subject of extensive research, with current evidence pointing towards a multi-faceted process initiated by the reduction of its 5-nitrofuran group within the parasite.[2][3] this compound is a prodrug, meaning it requires metabolic activation to exert its therapeutic effect.[2][4][5][6][7][8] This activation is primarily carried out by parasitic nitroreductases (NTRs), which are flavin cofactor-dependent enzymes.[3][9] Two main pathways have been elucidated, both contributing to the drug's trypanocidal activity.
1.1. Reductive Activation by Type I Nitroreductases (Oxygen-Insensitive)
The predominant and more widely accepted mechanism involves the action of type I nitroreductases (NTRs), which are abundantly expressed in trypanosomes but rare in their mammalian hosts.[9] These enzymes catalyze a two-electron reduction of the nitro group on this compound, a process that is insensitive to the presence of oxygen.[4][5][9] This reduction generates a cascade of highly reactive, cytotoxic metabolites.
Key among these metabolites is an unsaturated open-chain nitrile.[4][5][10] This nitrile is a potent cytotoxin that can inhibit the growth of both parasite and mammalian cells at similar concentrations.[4][5][10] The selectivity of this compound, therefore, lies not in the ultimate toxic metabolite itself, but in the parasite-specific expression of the type I NTR required for its generation.[4][5][10] Overexpression of this enzyme in T. brucei leads to hypersensitivity to this compound, while its downregulation confers resistance.[4][6][7]
The reduction of this compound by type I NTRs can also lead to the formation of nitrenium ions, which are known to cause DNA strand breaks, contributing to the drug's genotoxic effects.[9]
1.2. The Oxidative Stress Hypothesis: The Role of Type II Nitroreductases (Oxygen-Sensitive)
An earlier hypothesis, which may still represent a secondary mechanism of action, particularly at higher drug concentrations, involves the one-electron reduction of this compound by type II nitroreductases.[4][9] This reaction is oxygen-sensitive and results in the formation of a nitro anion radical.[4][11] In the presence of molecular oxygen, this radical undergoes "futile cycling," where it transfers its electron to oxygen, regenerating the parent this compound molecule and producing a superoxide (B77818) radical (O₂⁻).[9]
This process initiates a cascade of reactive oxygen species (ROS) generation, including superoxide and hydrogen peroxide (H₂O₂), leading to a state of severe oxidative stress within the parasite.[1][12][13] The resulting oxidative damage targets multiple cellular components, including DNA, lipids, and proteins.[1][2][3] Parasites have less robust antioxidant defense systems compared to mammalian cells, making them more vulnerable to this ROS-induced damage.[1][13] This oxidative stress can also lead to the depletion of intracellular thiols, such as trypanothione, further compromising the parasite's ability to manage redox balance.[2][11]
However, some studies have questioned the primacy of the oxidative stress mechanism, noting that redox cycling is observed at this compound concentrations significantly higher than those required for its anti-proliferative effects.[11]
Quantitative Data: In Vitro Efficacy of this compound
The in vitro activity of this compound has been evaluated against various protozoan parasites and their different life cycle stages. The following tables summarize the 50% inhibitory concentration (IC₅₀) and 50% effective concentration (EC₅₀) values reported in the literature.
| Parasite | Stage | Strain | IC₅₀ (µM) | Reference |
| Trypanosoma cruzi | Amastigote | Y | 0.72 ± 0.15 | [14] |
| Trypanosoma cruzi | Amastigote | Multiple Strains (TcI, TcII, TcV) | Average: 2.62 ± 1.22 | [15] |
| Trypanosoma cruzi | Epimastigote | Multiple Strains (TcI, TcII, TcV) | Average: 2.46 ± 2.25 | [15] |
| Trypanosoma cruzi | Trypomastigote | Multiple Strains (TcI, TcII, TcV) | Average: 3.60 ± 2.67 | [15] |
| Trypanosoma cruzi | Epimastigote | Chacao outbreak isolates | 5.301 ± 1.973 to 104.731 ± 4.556 | [16] |
| Trypanosoma brucei | Bloodstream | S427 | 2.9 ± 0.3 | [11] |
| Leishmania infantum | Promastigote | Multiple Strains | ~6 | [6] |
| Leishmania mexicana | Not specified | Not specified | 11.7 | [8] |
| Parasite | Stage | Strain | EC₅₀ (µM) | Reference |
| Trypanosoma cruzi | Trypomastigote | Dm28c | 10.4 | [8] |
| Trypanosoma cruzi | Amastigote | Dm28c | 0.3 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the pharmacodynamics of this compound.
3.1. In Vitro Susceptibility Assay for Trypanosoma cruzi
This protocol is adapted for determining the IC₅₀ of this compound against the intracellular amastigote stage of T. cruzi.
-
Materials:
-
Vero cells (or another suitable host cell line)
-
T. cruzi trypomastigotes
-
DMEM supplemented with 2% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Giemsa stain
-
Microscope
-
-
Procedure:
-
Seed Vero cells in a 96-well plate at a density that allows for the formation of a confluent monolayer after 24 hours of incubation (e.g., 1 x 10⁴ cells/well). Incubate at 37°C in a 5% CO₂ atmosphere.
-
After 24 hours, infect the Vero cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:host cell).
-
Incubate for 12-16 hours to allow for parasite invasion.
-
Wash the wells twice with sterile PBS to remove non-internalized trypomastigotes.
-
Add fresh DMEM with 2% FBS containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., benznidazole).
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
After incubation, fix the cells with methanol and stain with Giemsa.
-
Determine the number of intracellular amastigotes per 100 host cells by microscopic examination.
-
Calculate the percentage of infection inhibition for each drug concentration relative to the vehicle control.
-
Determine the IC₅₀ value by non-linear regression analysis of the dose-response curve.
-
3.2. Measurement of Mitochondrial Membrane Potential
This protocol uses the fluorescent dye Rhodamine 123 (Rh123) to assess changes in mitochondrial membrane potential (ΔΨm).
-
Materials:
-
Parasite culture (e.g., T. cruzi epimastigotes)
-
This compound
-
Rhodamine 123 (Rh123) stock solution
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Incubate parasites (e.g., 1 x 10⁷ cells) with the desired concentration of this compound for a specified time (e.g., 2 hours). Include a non-treated control and a positive control treated with FCCP.
-
Wash the cells with PBS.
-
Resuspend the cells in PBS containing Rh123 (e.g., at a final concentration of 10 µM).
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Wash the cells again with PBS to remove excess dye.
-
Analyze the fluorescence of the cell population using a flow cytometer. A decrease in Rh123 fluorescence indicates mitochondrial membrane depolarization.
-
3.3. Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe Dihydrorhodamine 123 (DHR123) to detect intracellular ROS.
-
Materials:
-
Parasite culture
-
This compound
-
Dihydrorhodamine 123 (DHR123)
-
Hydrogen peroxide (H₂O₂) as a positive control
-
PBS
-
Fluorescence plate reader or flow cytometer
-
-
Procedure:
-
Treat parasites with this compound for the desired time and concentration. Include untreated and H₂O₂-treated positive controls.
-
Wash the parasites with PBS.
-
Load the cells with DHR123 (e.g., 50 µM) and incubate for a specified time.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission). An increase in fluorescence indicates an increase in intracellular ROS.
-
3.4. Assessment of DNA Damage (γH2A Assay)
This immunofluorescence assay detects the phosphorylation of histone H2A (γH2A), a marker of DNA double-strand breaks.
-
Materials:
-
Parasites (e.g., intracellular T. cruzi amastigotes on coverslips)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilizing agent (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody against γH2A
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
-
-
Procedure:
-
Treat parasites with this compound.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA solution.
-
Incubate with the primary anti-γH2A antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope. The formation of distinct fluorescent foci in the nucleus indicates DNA damage.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound pharmacodynamics.
Caption: Metabolic activation pathways of this compound in protozoan parasites.
Caption: Experimental workflow for in vitro susceptibility testing of this compound.
Caption: Logical relationships in this compound-induced parasite cell death.
References
- 1. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Review on Experimental Treatment Strategies Against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of action of this compound and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trypanosoma cruzi: A new system for primary culture and isolation of the parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leishmania infantum isolates exhibit high infectivity and reduced susceptibility to amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Trypanosoma cruzi Mitochondrial Peroxiredoxin Promotes Infectivity in Macrophages and Attenuates this compound Toxicity [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Trypanosoma cruzi Mitochondrial Peroxiredoxin Promotes Infectivity in Macrophages and Attenuates this compound Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of this compound Treatment of Chronic Chagas Disease by Means of Several Parasitological Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Trypanosoma cruzi: obtaining extracellular amastigotes and studying their development under different culture conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In Vitro Benznidazole and this compound Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Nifurtimox's Impact on Parasite Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nifurtimox (B1683997), a nitrofuran derivative, is a crucial therapeutic agent against parasitic infections, notably Chagas disease caused by Trypanosoma cruzi and human African trypanosomiasis (sleeping sickness) caused by Trypanosoma brucei.[1][2] Its efficacy is rooted in its unique mechanism of action that profoundly disrupts the parasite's metabolism. This technical guide provides an in-depth exploration of this compound's metabolic impact on parasites, detailing its mechanism of action, effects on key metabolic pathways, and the experimental methodologies used to elucidate these effects. Quantitative data from various studies are summarized in structured tables to facilitate comparison, and key processes are visualized through diagrams generated using the DOT language.
Mechanism of Action: A Two-Pronged Attack
This compound is a prodrug, meaning it is administered in an inactive form and must be metabolically activated within the parasite to exert its trypanocidal effects.[3][4][5] This activation is a key to its selective toxicity, as the necessary enzymes are more abundant or active in the parasite than in mammalian host cells.[6] The mechanism of action can be broadly categorized into two interconnected pathways: the generation of cytotoxic metabolites and the induction of oxidative stress.
Reductive Activation and Generation of Cytotoxic Nitriles
The primary activation step involves the reduction of the nitro group of this compound by a parasite-specific type I nitroreductase (NTR).[3][4][5][6][7] This enzyme, which is largely absent in mammalian cells, catalyzes a two-electron reduction of the nitro group, leading to the formation of an unstable hydroxylamine (B1172632) derivative.[8] This intermediate then undergoes a series of reactions that result in the opening of the furan (B31954) ring and the generation of an unsaturated open-chain nitrile.[3][4][6][8] This nitrile metabolite is highly cytotoxic and is considered a primary mediator of this compound's trypanocidal activity.[3][4] These reactive metabolites can cause widespread damage to the parasite by reacting non-specifically with a range of cellular components, including DNA, leading to strand breaks.[6][9]
Induction of Oxidative Stress
While the generation of nitrile metabolites is a key mechanism, the induction of oxidative stress also plays a significant, though debated, role.[10] This process is primarily associated with type II nitroreductases, which are present in both the parasite and host cells.[6] These enzymes catalyze a one-electron reduction of this compound, forming a nitro anion radical. In the presence of oxygen, this radical can participate in a futile cycling reaction, where it transfers an electron to molecular oxygen to generate superoxide (B77818) radicals (O₂⁻) and regenerate the parent this compound molecule.[2][6] The accumulation of superoxide and other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) overwhelms the parasite's antioxidant defenses, leading to oxidative damage to proteins, lipids, and DNA.[1][2]
A critical target of this oxidative stress is trypanothione (B104310) reductase, a key enzyme in the parasite's unique thiol-redox metabolism that is absent in humans.[1][11] Inhibition of this enzyme disrupts the parasite's ability to neutralize ROS, further exacerbating oxidative stress and contributing to cell death.[1]
Quantitative Impact on Parasite Viability and Metabolism
The metabolic disruptions caused by this compound have a quantifiable impact on parasite viability and the levels of key metabolites. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Susceptibility of Trypanosoma cruzi to this compound
| Strain (DTU) | Parasite Stage | IC₅₀ (µM) | IC₉₀ (µM) | Reference |
| Y | Amastigote | 0.72 ± 0.15 | 6.88 ± 4.77 | [12][13] |
| Multiple (TcI, TcII, TcV) | Epimastigote | 0.5 - 5.0 | - | [14] |
| Multiple (TcI, TcII, TcV) | Amastigote | 0.1 - 2.5 | - | [14] |
| Multiple (TcI, TcII, TcV) | Trypomastigote | 0.2 - 3.0 | - | [14] |
IC₅₀: 50% inhibitory concentration; IC₉₀: 90% inhibitory concentration; DTU: Discrete Typing Unit.
Table 2: Metabolomic Changes in Trypanosoma brucei Treated with this compound
| Metabolite Class | Observed Change | This compound Concentration | Time Point | Reference |
| Carbohydrates | Altered levels | 60 µM (lethal dose) | 1-5 hours | [1][15] |
| Nucleotides | Altered levels | 60 µM (lethal dose) | 1-5 hours | [1][15] |
| Thiols | Decreased | 60 µM (lethal dose) | 1-5 hours | [15] |
| (Trypanothione disulfide) | ||||
| (Glutathionyl-cysteine disulfide) |
Table 3: Impact of this compound on Lipid Metabolism in Trypanosoma cruzi
| Lipid Component | Observed Change | Parasite Stage | Reference |
| Unsaturated Fatty Acids | Increased amounts | Epimastigote | [16][17] |
| Linoleic Acid (18:2) | Major component in total esterified lipids | Epimastigote | [16][17] |
Experimental Protocols
The investigation of this compound's metabolic effects employs a range of in vitro and analytical techniques. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Susceptibility Assay for Trypanosoma cruzi Amastigotes
This protocol is adapted from studies assessing the anti-trypanosomal activity of this compound on intracellular amastigotes.[3][13]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against the intracellular replicative form of T. cruzi.
Materials:
-
Host cell line (e.g., H9c2 cardiomyocytes)
-
T. cruzi trypomastigotes (e.g., Y strain)
-
24-well culture plates with 13 mm coverslips
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Methanol (B129727) (for fixation)
-
Giemsa stain
-
Microscope
Procedure:
-
Cell Seeding: Seed H9c2 cells into 24-well plates containing coverslips at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Infection: Infect the adherent H9c2 cells with T. cruzi trypomastigotes at a parasite-to-host cell ratio of 20:1.
-
Drug Treatment: After 24 hours of infection, remove the medium and add fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) and an untreated control should be included. The highest concentration of this compound is typically around 10 µM.
-
Incubation: Incubate the treated, infected cells for 72 hours at 37°C and 5% CO₂.
-
Fixation and Staining: After incubation, wash the cells with PBS, fix with methanol, and stain with Giemsa.
-
Microscopic Analysis: Count at least 200 cells per sample to determine the percentage of infected cells and the number of amastigotes per infected cell.
-
Data Analysis: Calculate the percentage of infection inhibition relative to the untreated control. The IC₅₀ value is determined by non-linear regression analysis of the dose-response curve.
Untargeted Metabolomics of this compound-Treated Parasites using LC-MS
This protocol provides a general workflow for analyzing the global metabolic changes in parasites upon this compound treatment, based on methodologies described in the literature.[1][8]
Objective: To identify and relatively quantify metabolites that are significantly altered in parasites exposed to this compound.
Materials:
-
Parasite culture (T. brucei or T. cruzi)
-
This compound
-
Quenching solution (e.g., 60% methanol at -78°C)
-
Extraction solvent (e.g., chloroform:methanol:water, 1:3:1)
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., HILIC-Orbitrap)
-
Data analysis software (e.g., XCMS)
Procedure:
-
Parasite Culture and Treatment: Culture parasites to mid-log phase. Treat the parasites with a lethal (e.g., 60 µM for T. brucei) and a sub-lethal concentration of this compound for various time points (e.g., 0, 1, 2, 5 hours).
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity by adding a cold quenching solution. Centrifuge the cells to pellet them, and then extract the metabolites using a cold extraction solvent.
-
LC-MS Analysis: Separate the metabolites using liquid chromatography and detect them using a high-resolution mass spectrometer.
-
Data Processing: Process the raw LC-MS data using software like XCMS for peak detection, alignment, and integration.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify metabolites that are significantly different between treated and control groups.
-
Metabolite Identification: Identify the significantly altered metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a metabolite database or by tandem mass spectrometry (MS/MS) fragmentation analysis.
Trypanothione Reductase (TR) Inhibition Assay
This protocol is based on a high-throughput screening assay for TR inhibitors.[18]
Objective: To determine the inhibitory effect of this compound or its metabolites on the activity of trypanothione reductase.
Materials:
-
Recombinant TR from T. cruzi
-
Trypanothione disulfide (T[S]₂)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
NADPH
-
Assay buffer (40 mM HEPES, 1 mM EDTA, pH 7.5)
-
384-well microplate
-
Plate reader
Procedure:
-
Assay Principle: This is a coupled enzyme assay. TR reduces T[S]₂ to trypanothione (T[SH]₂). The T[SH]₂ then reduces DTNB to 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be measured spectrophotometrically at 412 nm.
-
Reaction Mixture: Prepare a reaction mixture containing TR (e.g., 20 mU/ml), T[S]₂ (e.g., 12 µM), and DTNB (e.g., 200 µM) in the assay buffer.
-
Inhibitor Addition: Add the test compound (this compound or its metabolites) at various concentrations to the wells of a 384-well plate.
-
Enzyme Reaction: Add the reaction mixture to the wells containing the test compound.
-
Initiation of Reaction: Start the reaction by adding NADPH.
-
Measurement: Monitor the increase in absorbance at 412 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Conclusion
This compound's efficacy against trypanosomatid parasites is a result of its complex and multifaceted impact on their metabolism. The primary mechanism involves the parasite-specific activation of the prodrug into highly reactive nitrile metabolites that cause extensive cellular damage. Concurrently, the drug induces oxidative stress, further compromising the parasite's viability by overwhelming its antioxidant defenses and inhibiting key enzymes like trypanothione reductase. The quantitative data and experimental protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals working to understand and combat these devastating parasitic diseases. Further research focusing on detailed metabolomic and proteomic analyses will continue to refine our understanding of this compound's mode of action and may reveal new targets for the development of next-generation antiparasitic therapies.
References
- 1. Untargeted Metabolomics Reveals a Lack Of Synergy between this compound and Eflornithine against Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility to benznidazole, this compound and posaconazole of Trypanosoma cruzi isolates from Paraguay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound activation by trypanosomal type I nitroreductases generates cytotoxic nitrile metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mechanism for cross-resistance to this compound and benznidazole in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomic-Based Strategies for Anti-Parasite Drug Discovery [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Biopharmaceutical Characteristics of this compound Tablets for Age‐ and Body Weight‐Adjusted Dosing in Patients With Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and Mechanistic Investigation of the Unusual Metabolism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro Benznidazole and this compound Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Untargeted Metabolomics Reveals a Lack Of Synergy between this compound and Eflornithine against Trypanosoma brucei | PLOS Neglected Tropical Diseases [journals.plos.org]
- 16. Lipid alterations induced by this compound in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lipid and fatty acid metabolism in trypanosomatids [microbialcell.com]
- 18. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Nifurtimox: A Technical Guide to its Drug Repurposing Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifurtimox (B1683997), a nitrofuran compound, has been a long-standing therapeutic agent for parasitic infections, primarily Chagas disease, caused by Trypanosoma cruzi.[1][2] Marketed under the brand name Lampit, its mechanism of action against these protozoa involves the generation of cytotoxic metabolites and reactive oxygen species (ROS) that induce significant DNA damage and oxidative stress within the parasite.[1][2] Recently, compelling preclinical and clinical evidence has emerged, suggesting a promising role for this compound as a repurposed drug in the field of oncology.[3] This guide provides an in-depth technical overview of the current understanding of this compound's anti-tumor properties, its mechanisms of action, and its potential clinical applications in cancer therapy. The initial observation of its anti-cancer potential was serendipitous, noted in a neuroblastoma patient who was treated with this compound for a concurrent Chagas disease infection and subsequently showed tumor regression.[4][5]
Mechanism of Anti-Tumor Action
The anti-cancer activity of this compound is multifactorial, primarily revolving around the induction of oxidative stress and the modulation of key cellular signaling pathways.[3]
Generation of Reactive Oxygen Species (ROS) and Hypoxia-Selectivity
A central mechanism of this compound's cytotoxicity is its ability to generate ROS.[3][6] This process is particularly enhanced under hypoxic conditions, a common feature of the solid tumor microenvironment.[7][8] In hypoxic tumor cells, this compound is activated by nitroreductases, such as the human P450 (cytochrome) oxidoreductase (POR), to produce nitro-anion radicals.[1][7] These radicals react with molecular oxygen to form superoxide (B77818) and other ROS, leading to oxidative stress, which overwhelms the cancer cells' antioxidant defenses, causing damage to DNA, lipids, and proteins, and ultimately leading to cell death.[1][7] This preferential activity against hypoxic cells is significant, as these cells are often resistant to conventional chemotherapy and radiotherapy.[7]
Induction of DNA Damage and Apoptosis
The increase in intracellular ROS leads to significant DNA damage, including double-strand breaks.[7] This damage triggers apoptotic signaling pathways.[6][9] Evidence for this compound-induced apoptosis includes the activation of caspase-3 and the cleavage of poly-ADP ribose polymerase (PARP).[4][10][11] Studies have demonstrated that this compound induces apoptosis in various neural tumor cell lines.[4][10]
Modulation of Oncogenic Signaling Pathways
This compound has been shown to inhibit critical pro-survival signaling pathways in cancer cells.
-
Akt-GSK3β Pathway: Multiple studies have demonstrated that this compound suppresses the phosphorylation of Akt, a key regulator of cell survival and proliferation.[4][9] This inhibition of Akt leads to the upregulation of GSK-3β phosphorylation, which is involved in cell cycle control and tumor growth arrest.[9][12] This effect has been observed in neuroblastoma, lung cancer, and astroglioma cell lines.[9]
-
ERK Pathway: this compound treatment has also been shown to inhibit the phosphorylation of ERK (extracellular signal-regulated kinase) in neural tumor cells, another important pathway involved in cell proliferation and survival.[10][13]
Preclinical Evidence
Extensive preclinical studies, both in vitro and in vivo, have substantiated the anti-tumor effects of this compound across a range of cancer types, with a particular focus on pediatric neural tumors.
In Vitro Studies
This compound has demonstrated cytotoxic effects against a variety of human cancer cell lines.[7] Its efficacy is often more pronounced under hypoxic conditions.[7]
| Cancer Type | Cell Lines | IC50 Range (µM) | Key Findings | References |
| Neural Tumors | CHLA-90, LA1-55n, LA-N2, SMS-KCNR, SY5Y, U373, U87, PFSK-1 | ~20 - 210 | Dose-dependent decrease in cell viability; Induction of apoptosis; Inhibition of ERK phosphorylation. | [4][10][13] |
| Ewing Sarcoma | RH-1 | Not specified | Preferential inhibition of clonogenic growth under hypoxic conditions. | [7] |
| Breast Cancer | MDA-MB-231 | Not specified | Preferential inhibition of clonogenic growth under hypoxic conditions. | [7] |
| Colon Cancer | HCT116 | Not specified | Significant loss of clonogenicity under hypoxic conditions. | [7] |
| Lung Cancer | NCI-H838, H1299 | Not specified | Significant loss of clonogenicity under hypoxic conditions (NCI-H838); Suppression of Akt-GSK-3β signaling (H1299). | [7][9] |
| Cervical Cancer | C33A | Not specified | Significant loss of clonogenicity under hypoxic conditions. | [7] |
| Glioma | LN-18, KNS42, U251 | Not specified | Significant loss of clonogenicity under hypoxic conditions (LN-18, KNS42); Suppression of Akt-GSK-3β signaling (U251). | [7][9] |
| Head and Neck Cancer | FaDu | Not specified | Sensitive to this compound under both normoxic and hypoxic conditions. | [7] |
In Vivo Studies
Animal models have corroborated the in vitro findings, showing that this compound can suppress tumor growth.
| Cancer Type | Animal Model | Treatment Regimen | Key Findings | References |
| Neuroblastoma | Xenograft models | Not specified | Inhibition of tumor growth; Histologic decrease in proliferation and increase in apoptosis. | [4] |
| Neuroblastoma | In vivo model | This compound (up to 200mg/kg) vs. Temozolomide | This compound showed significantly better tumor suppression than temozolomide. The effect was dose-dependent. | [9] |
| Neuroblastoma | Athymic nude mice with LA1-55n xenografts | This compound (25 mg/kg/day) + Radiation (5 Gy, 2x/week) | Combination therapy caused >80% tumor growth inhibition, compared to ~60% for individual treatments. | [14] |
Clinical Evidence
The promising preclinical data has led to the evaluation of this compound in clinical trials, primarily for relapsed or refractory (R/R) neuroblastoma and medulloblastoma.[2][15]
| Trial Identifier | Phase | Patient Population | Treatment Regimen | Key Findings | References | | :--- | :--- | :--- | :--- | :--- | | NCT00601003 | Phase II | R/R Neuroblastoma (NB) and Medulloblastoma (MB) | this compound (30 mg/kg/day) + Topotecan (B1662842) (0.75 mg/m²/dose, days 1-5) + Cyclophosphamide (B585) (250 mg/m²/dose, days 1-5) every 3 weeks. | First Relapse NB: 53.9% response rate (CR+PR), 69.3% total benefit (CR+PR+SD). Multiply R/R NB: 16.3% response rate, 72.1% total benefit. R/R MB: 20% response rate, 65% total benefit. The combination was tolerated with manageable side effects (bone marrow suppression, reversible neurologic complications). |[15][16][17] | | Not specified (Phase I) | Phase I | Relapsed/Refractory Neuroblastoma | this compound monotherapy | Determined a safely tolerated dose of 30mg/kg/day. |[9][15] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Plate neural tumor cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[10]
Apoptosis Assay (PARP Cleavage Western Blot)
-
Cell Treatment: Treat tumor cells with this compound or a control for 24 hours under normoxic or hypoxic conditions.
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The cleavage of full-length PARP (approx. 116 kDa) to its 89 kDa fragment is indicative of caspase-mediated apoptosis.[7][11]
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human neuroblastoma cells (e.g., LA1-55n) into the flank of athymic nude mice.[14]
-
Tumor Growth: Monitor the mice regularly and measure tumor volume using calipers until tumors reach a specified size (e.g., 100 mm³).[14]
-
Randomization: Randomize mice into treatment groups: vehicle control, this compound alone, radiation alone, and this compound plus radiation.[14]
-
Treatment Administration:
-
Monitoring: Measure tumor growth and body weight regularly throughout the experiment.[9][14]
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further histological or molecular analysis.[9][14]
Visualizations
Signaling Pathways and Mechanisms
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Research progress on the antitumor effect of this compound [manu41.magtech.com.cn]
- 4. This compound induces apoptosis of neuroblastoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of this compound observed in a patient with neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The anti-protozoan drug this compound preferentially inhibits clonogenic tumor cells under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapy Detail [ckb.genomenon.com]
- 9. This compound Inhibits the Progression of Neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Is Effective Against Neural Tumor Cells and Is Synergistic with Buthionine Sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 12. This compound Inhibits the Progression of Neuroblastoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A phase II trial of this compound combined with topotecan and cyclophosphamide for refractory or relapsed neuroblastoma and medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
Nifurtimox as a Hypoxia-Activated Prodrug: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a significant driver of cancer progression, metastasis, and resistance to conventional therapies. This has spurred the development of hypoxia-activated prodrugs (HAPs), a class of therapeutics designed for selective activation and cytotoxicity within the oxygen-deprived regions of solid tumors. Nifurtimox (B1683997), a nitrofuran derivative clinically used for treating trypanosomiasis, has emerged as a promising HAP candidate for oncology. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and clinical context of this compound as a hypoxia-activated anti-cancer agent. We detail its reductive activation, the generation of cytotoxic reactive oxygen species (ROS), its impact on critical signaling pathways, and the resultant DNA damage and cell death, offering a comprehensive resource for researchers in the field.
Mechanism of Action: From Prodrug to Potent Cytotoxin
This compound's efficacy as an anti-cancer agent is contingent on its bioactivation under hypoxic conditions. In normoxic environments, the drug exhibits minimal toxicity. However, in the low-oxygen milieu of a tumor, this compound undergoes a one-electron reduction of its 5-nitrofuran ring, a critical step in its transformation into a potent cytotoxic agent.[1]
This reductive activation is catalyzed by one-electron reductases, with human cytochrome P450 oxidoreductase (POR) identified as a key enzyme in this process within human tumor cells.[1][2] The initial reduction produces a nitro anion free radical. In the presence of sufficient oxygen, this radical is rapidly re-oxidized back to the parent compound, rendering it harmless.[1] However, under hypoxic conditions, the lower oxygen levels allow the nitro anion radical to persist and undergo further reactions.
This leads to the generation of a cascade of cytotoxic species, including highly reactive oxygen species (ROS) and an unsaturated open-chain nitrile metabolite.[1][3][4] These molecules are ultimately responsible for the drug's anti-tumor effects, inducing widespread damage to cellular macromolecules.
Downstream Cellular Effects
The cytotoxic metabolites generated from this compound activation induce a multi-pronged assault on cancer cells, leading to cell cycle arrest, apoptosis, and a reduction in clonogenic survival.
DNA Damage
A primary consequence of the ROS burst induced by activated this compound is significant DNA damage. Specifically, this compound treatment under hypoxic conditions leads to a marked increase in DNA double-strand breaks (DSBs).[1][2] This is a severe form of DNA damage that, if not repaired, can trigger cell death pathways. The formation of 53BP1 nuclear foci is a well-established hallmark of DSBs, and studies have demonstrated a significant increase in these foci in hypoxic tumor cells treated with this compound.[1][2]
Inhibition of Pro-Survival Signaling
This compound has been shown to suppress the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical cascade for cell survival, proliferation, and growth.[5][6] Treatment with this compound leads to a decrease in the phosphorylation of AKT at key residues such as Serine 473, thereby inhibiting its activity.[6] By shutting down this pro-survival pathway, this compound sensitizes cancer cells to the damaging effects of the ROS it generates.
Induction of Apoptosis
The combination of extensive DNA damage and the inhibition of survival pathways culminates in the induction of apoptosis. This compound treatment has been shown to increase markers of apoptosis, such as DNA fragmentation (TUNEL assay) and the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[7]
Quantitative Data on this compound Efficacy
The preferential activity of this compound in hypoxic conditions is evident in quantitative cell-based assays.
Hypoxia-Selective Cytotoxicity
Clonogenic survival assays, which measure the ability of a single cell to form a colony, demonstrate the potent and selective cytotoxicity of this compound under hypoxia. While having a modest effect on the clonogenic potential of cancer cells in normoxia, its efficacy increases dramatically as oxygen levels decrease, with the strongest inhibition observed at or below 0.1% O₂.[1]
Table 1: Clonogenic Survival of Cancer Cells Treated with this compound
| Cell Line | Condition | This compound Conc. (µM) | Relative Surviving Fraction (vs. DMSO) |
|---|---|---|---|
| RH-1 (Ewing Sarcoma) | Normoxia (20% O₂) | 50 | ~0.8 |
| Anoxia (0% O₂) | 50 | <0.0001 | |
| MDA-MB-231 (Breast) | Normoxia (20% O₂) | 50 | ~0.9 |
| Anoxia (0% O₂) | 50 | <0.01 | |
| HCT116 (Colorectal) | Normoxia (20% O₂) | 50 | ~0.9 |
| Anoxia (0% O₂) | 50 | ~0.01 | |
| NCI-H838 (Lung) | Normoxia (20% O₂) | 50 | ~1.0 |
| Anoxia (0% O₂) | 50 | ~0.05 |
(Data compiled from Li et al., Am J Cancer Res, 2017)[1]
Reactive Oxygen Species (ROS) Production
The generation of ROS is a direct consequence of this compound's activation. This can be quantified using fluorescent probes like dichlorofluorescein (DCF), which emits a signal upon oxidation.
Table 2: this compound-Induced ROS Production in Neuroblastoma Cell Lines
| Cell Line | This compound Conc. (µg/ml) | Fold Increase in DCF Fluorescence |
|---|---|---|
| SMS KCNR | 20 | 1.5 |
| SY5Y | 20 | 10.5 |
| CHLA-90 | 20 | 2.0 |
| LAN2 | 20 | 2.0 |
(Data from Saulnier Sholler et al., J Pediatr Hematol Oncol, 2009)[8]
Key Experimental Protocols
Reproducible and rigorous experimental design is crucial for evaluating hypoxia-activated prodrugs. Below are detailed methodologies for key assays.
Clonogenic Survival Assay under Hypoxia
This assay is the gold standard for assessing the reproductive integrity of cells after treatment.
Protocol:
-
Cell Seeding: Plate single-cell suspensions of the desired cancer cell line into 6-well plates at various densities (e.g., 200, 500, 1000 cells/well) to ensure a countable number of colonies post-treatment. Allow cells to adhere overnight.
-
Drug Treatment and Hypoxic Incubation:
-
Prepare fresh solutions of this compound in culture medium.
-
Replace the medium in the plates with the this compound-containing medium or a vehicle control (e.g., DMSO).
-
Immediately transfer one set of plates to a hypoxic incubator or chamber set to the desired oxygen concentration (e.g., 1%, 0.5%, or 0.1% O₂). Place a parallel set of plates in a standard normoxic incubator (20% O₂).
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free medium.
-
Return the plates to a normoxic incubator and allow colonies to form over a period of 7-14 days, depending on the cell line's growth rate.
-
-
Staining and Counting:
-
When colonies are of a sufficient size (typically >50 cells), aspirate the medium.
-
Fix the colonies with a solution such as methanol (B129727) or 10% formalin for 15-30 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment condition: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).
-
Immunofluorescence for 53BP1 Foci (DNA Damage)
This method visualizes DNA double-strand breaks within the nucleus.
Protocol:
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat the cells with this compound or controls under normoxic and hypoxic conditions as described previously.
-
Fixation and Permeabilization:
-
Wash cells twice with ice-cold PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Wash three times with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against 53BP1 (e.g., rabbit anti-53BP1) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594 anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting:
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and quantify the number of 53BP1 foci per nucleus. A cell is often considered positive if it contains >5 foci.
-
Western Blot for AKT Phosphorylation
This technique measures the activation state of the AKT signaling pathway.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane thoroughly with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total AKT and a loading control like β-actin or GAPDH.[9][10]
Clinical Perspective and Future Directions
The preclinical evidence supporting this compound as a hypoxia-activated prodrug has led to its investigation in clinical settings. A notable example is the Phase II clinical trial (NCT00601003) evaluating this compound in combination with cyclophosphamide (B585) and topotecan (B1662842) for treating children with relapsed or refractory neuroblastoma or medulloblastoma.[11] Such trials are crucial for determining the safety and efficacy of this therapeutic strategy in patients.
Future research should focus on several key areas:
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to benefit from this compound therapy is a priority. This could include assessing the levels of cytochrome P450 oxidoreductase or the extent of tumor hypoxia.
-
Combination Therapies: Exploring rational combinations of this compound with other treatments, such as radiation therapy or other chemotherapeutics, could enhance its anti-tumor activity.[1]
-
Expanding Indications: Investigating the efficacy of this compound in other solid tumors characterized by significant hypoxia is a logical next step.
Conclusion
This compound represents a compelling example of drug repurposing, leveraging its mechanism of reductive activation to target the hypoxic fraction of tumors. Its ability to generate cytotoxic ROS, induce DNA damage, and inhibit pro-survival pathways specifically in the low-oxygen tumor microenvironment makes it a valuable tool for cancer research and a promising candidate for further clinical development. This guide provides a foundational understanding of its core mechanisms and the experimental approaches required to investigate its potential as a hypoxia-activated anti-cancer agent.
References
- 1. The anti-protozoan drug this compound preferentially inhibits clonogenic tumor cells under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-protozoan drug this compound preferentially inhibits clonogenic tumor cells under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound activation by trypanosomal type I nitroreductases generates cytotoxic nitrile metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research progress on the antitumor effect of this compound [manu41.magtech.com.cn]
- 6. This compound Inhibits the Progression of Neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis of Neuroblastoma Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Nifurtimox Anti-Tumor Activity in Neuroblastoma Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nifurtimox (B1683997), a drug traditionally used for the treatment of Chagas disease, has demonstrated significant anti-tumor activity in preclinical and clinical studies of neuroblastoma, the most common extracranial solid tumor in children.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's efficacy and mechanism of action in neuroblastoma models. It consolidates key quantitative data from in vitro and in vivo studies, details the experimental protocols utilized, and illustrates the critical signaling pathways involved. The serendipitous discovery of its anti-cancer properties in a neuroblastoma patient with concurrent Chagas disease has paved the way for its investigation as a novel therapeutic agent for this challenging pediatric malignancy.[3][4]
Mechanism of Action
The primary anti-tumor mechanism of this compound in neuroblastoma is attributed to the induction of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptotic cell death.[1][5] The drug undergoes reduction to form a nitro-anion radical, which then reacts with molecular oxygen to produce superoxide (B77818) anions and hydrogen peroxide.[1][6] This process is particularly effective in catecholaminergic neuroblastoma cells, suggesting a degree of specificity.[1][2] Furthermore, this compound has been shown to suppress the Akt/GSK3β signaling pathway and reduce the expression of the MYCN proto-oncogene, both of which are critical for neuroblastoma cell survival and proliferation.[1][5][7]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces ROS, leading to apoptosis and suppresses the pro-survival Akt pathway.
Preclinical Data
In Vitro Studies
This compound has demonstrated potent cytotoxic effects across a panel of human neuroblastoma cell lines in a concentration-dependent manner.[1] The primary mode of cell death has been identified as apoptosis, confirmed by morphological changes, TUNEL assays, and caspase-3 activation.[1][2]
| Cell Line | IC50 (µg/mL) | Reference |
| CHLA-90 | 12.18 | [1] |
| LA1-55n | 13.62 | [1] |
| LA-N2 | 17.17 | [1] |
| SMS-KCNR | 10.98 | [1] |
| SY5Y | 9.15 | [1] |
| Cell Line | Fold Increase in ROS (at 20 µg/mL) | Reference |
| SMS-KCNR | 1.5 | [1][5] |
| SY5Y | 10.5 | [1][5] |
| CHLA-90 | 2.0 | [1][5] |
| LA-N2 | 2.0 | [1][5] |
In Vivo Studies
In vivo studies using xenograft models have corroborated the anti-tumor effects of this compound observed in vitro.[1][7] Treatment with this compound led to a significant reduction in tumor growth, which was associated with decreased proliferation and increased apoptosis within the tumor tissue.[1]
| Xenograft Model | Treatment | Outcome | Reference |
| SMS-KCNR | 150 mg/kg/day this compound (oral) for 28 days | Significant decrease in mean tumor size (p=0.03) | [1] |
| SH-SY5Y-luc2-GFP | 50, 100, and 200 mg/kg this compound for 9 days | Significant tumor growth suppression | [7] |
| LA1-55n | 25 mg/kg/day this compound + Radiation (5 Gy, 2x/week for 2 weeks) | >80% tumor growth inhibition (combination) vs. ~60% (single agent) | [8] |
Clinical Studies
The promising preclinical data led to the investigation of this compound in clinical trials for patients with relapsed or refractory neuroblastoma.[9][10][11] A Phase I study established a maximum tolerated dose (MTD) of 30 mg/kg/day for pediatric patients, with non-dose-limiting toxicities including nausea and neuropathy.[10] A subsequent Phase II trial evaluated this compound in combination with cyclophosphamide (B585) and topotecan (B1662842).[12][13]
| Stratum | Response Rate (CR + PR) | Total Benefit Rate (CR + PR + SD) | Reference |
| First Relapse Neuroblastoma | 53.9% | 69.3% | [12][13] |
| Multiply Relapsed/Refractory Neuroblastoma | 16.3% | 72.1% | [12][13] |
| Relapsed/Refractory Medulloblastoma | 20% | 65% | [12][13] |
Experimental Protocols
Cell Viability Assay
-
Cell Lines: CHLA-90, LA1-55n, LA-N2, SMS-KCNR, SY5Y.[1]
-
Procedure: Cells are seeded in 48-well plates and incubated with increasing concentrations of this compound for 48 hours.[1]
-
Quantification: Cell viability is quantified using Calcein AM and expressed as a percentage of the vehicle control.[1]
Apoptosis Assays
-
TUNEL Assay: Detects DNA fragmentation in cells treated with this compound.[1]
-
Caspase-3 Activation Assay: Measures the activity of cleaved caspase-3, a key executioner caspase in apoptosis.[1]
Reactive Oxygen Species (ROS) Measurement
-
Procedure: Neuroblastoma cells are incubated with this compound for 30 minutes, followed by treatment with carboxylated dichlorodihydrofluorescein diacetate (DCF-DA).[1][5]
-
Analysis: The fluorescence of oxidized DCF, which is proportional to the amount of intracellular ROS, is measured by flow cytometry.[1][5]
In Vivo Xenograft Model
-
Animal Model: Nude (nu/nu) mice.[1]
-
Procedure: SMS-KCNR cells are injected into the flank of the mice. Once palpable tumors form, mice are administered this compound (e.g., 150 mg/kg) mixed in their food pellets daily.[1]
-
Endpoint: Tumor volume is measured regularly. After a defined treatment period (e.g., 28 days), mice are euthanized, and tumors are harvested, weighed, and processed for histological analysis (H&E, Ki67, and cleaved caspase-3 staining).[1]
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound in neuroblastoma models.
Conclusion and Future Directions
This compound has emerged as a promising therapeutic agent for neuroblastoma, with a well-defined mechanism of action centered on ROS-induced apoptosis. Preclinical studies have consistently demonstrated its efficacy, and early clinical trials suggest its potential, particularly in combination with standard chemotherapy, for patients with relapsed or refractory disease. Further research is warranted to optimize combination therapies, identify predictive biomarkers of response, and explore its efficacy in other pediatric solid tumors. The journey of this compound from an anti-parasitic drug to a potential anti-cancer agent underscores the value of drug repurposing in oncology.
References
- 1. This compound Induces Apoptosis of Neuroblastoma Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis of neuroblastoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of this compound observed in a patient with neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound Inhibits the Progression of Neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A phase 1 study of this compound in patients with relapsed/refractory neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of this compound to Treat Refractory or Relapsed Neuroblastoma or Medulloblastoma [ctv.veeva.com]
- 12. brainlife.org [brainlife.org]
- 13. A phase II trial of this compound combined with topotecan and cyclophosphamide for refractory or relapsed neuroblastoma and medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Basis of Nifurtimox's Selective Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nifurtimox (B1683997), a nitrofuran derivative, is a crucial therapeutic agent for Chagas disease and Human African Trypanosomiasis. Its efficacy is rooted in its selective toxicity towards trypanosomatid parasites while exhibiting a comparatively lower impact on mammalian host cells. This in-depth technical guide delineates the molecular underpinnings of this selectivity. This compound acts as a prodrug, requiring bioactivation through nitroreduction. The principal determinant of its selective toxicity is the presence of a parasite-specific type I nitroreductase (NTR), which is absent in mammals. This enzyme efficiently metabolizes this compound into cytotoxic metabolites, primarily an unsaturated open-chain nitrile, irrespective of oxygen levels. In contrast, mammalian cells possess oxygen-sensitive type II nitroreductases that are less efficient at activating this compound, leading to futile cycling and the generation of reactive oxygen species, a mechanism considered secondary to the drug's primary trypanocidal action. This guide provides a comprehensive overview of the metabolic pathways, quantitative efficacy data, detailed experimental protocols for key assays, and visual representations of the critical molecular interactions and experimental workflows.
Introduction
This compound has been a cornerstone in the treatment of parasitic infections caused by Trypanosoma cruzi and Trypanosoma brucei for several decades.[1][2] As a prodrug, its therapeutic action is contingent on its metabolic activation within the target organism.[3][4] The remarkable success of this compound lies in its ability to selectively eliminate parasites with minimal damage to the host. This selective toxicity is not inherent to the parent compound but is a consequence of the differential metabolic capabilities between the parasite and its mammalian host.[4][5] This guide will explore the molecular mechanisms that confer this selectivity, providing researchers and drug development professionals with a detailed understanding of this compound's mode of action.
The Central Role of Nitroreductases in this compound Activation
The bioactivation of this compound is catalyzed by nitroreductases (NTRs), a class of enzymes that reduce nitroaromatic compounds. A critical distinction exists between the types of NTRs predominantly found in trypanosomes versus mammalian cells, which is the foundation of this compound's selective toxicity.
Type I Nitroreductase: The Parasite's Achilles' Heel
Trypanosomes possess a bacterial-like, FMN-containing type I nitroreductase (NTR) that is oxygen-insensitive.[3] This enzyme catalyzes the four-electron reduction of the nitro group on this compound, a process that is highly efficient and leads to the formation of cytotoxic metabolites.[6] The primary cytotoxic product has been identified as an unsaturated open-chain nitrile.[5][6] This metabolite is highly reactive and has been shown to be equally toxic to both parasite and mammalian cells.[5][6] Therefore, the selectivity of this compound is determined by the presence and high activity of this type I NTR in the parasite, which effectively converts the non-toxic prodrug into a potent cytotoxin.
Type II Nitroreductase: The Inefficient Mammalian Counterpart
Mammalian cells, on the other hand, primarily express oxygen-sensitive type II nitroreductases, such as cytochrome P450 reductase.[7] These enzymes catalyze a one-electron reduction of this compound, forming a nitro anion radical. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, a process known as futile cycling, which generates superoxide (B77818) radicals.[7] While the production of reactive oxygen species (ROS) can contribute to cellular stress, this mechanism is considered less significant to the primary trypanocidal effect of this compound and is a far less efficient activation pathway compared to the parasite's type I NTR.[6]
Quantitative Analysis of this compound Efficacy and Metabolism
The differential activity of this compound against trypanosomes and mammalian cells is evident in the quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound Against Trypanosoma cruzi
| T. cruzi Stage | Strain | IC50 / EC50 (µM) | Reference |
| Epimastigote | Multiple | 2.46 ± 2.25 | [8] |
| Trypomastigote | Multiple | 3.60 ± 2.67 | [8] |
| Amastigote | Multiple | 2.62 ± 1.22 | [8] |
| Amastigote | Silvio X10/7 | ~2.5 | [9] |
| Amastigote | Y | ~6.3 | [9] |
| Amastigote | PAH1790 | ~3.2 | [9] |
Table 2: Cytotoxicity of this compound and its Metabolite
| Cell Type | Compound | IC50 (µM) | Reference |
| T. brucei | This compound | 2.9 ± 0.3 | [6] |
| T. brucei | Unsaturated Open-Chain Nitrile | 5.3 ± 1.0 | [6] |
| Mammalian THP-1 | This compound | 30.0 ± 1.0 | [6] |
| Mammalian THP-1 | Unsaturated Open-Chain Nitrile | 5.4 ± 1.1 | [6] |
Table 3: Kinetic Parameters of T. cruzi Type I Nitroreductase (TcNTR)
| Substrate | Apparent Km (µM) | Reference |
| This compound | 0.35 ± 0.08 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the selective toxicity of this compound.
Nitroreductase Activity Assay
This protocol is adapted from Hall et al. (2011) and measures the activity of type I nitroreductase by spectrophotometrically monitoring the reduction of this compound.[1]
Materials:
-
Recombinant T. cruzi or T. brucei type I nitroreductase (TcNTR or TbNTR)
-
50 mM Tris-Cl buffer, pH 7.5
-
NADH
-
This compound
-
Spectrophotometer
Procedure:
-
Prepare a standard reaction mixture (1 ml) containing 50 mM Tris-Cl (pH 7.5), 100 µM NADH, and 100 µM this compound.
-
Incubate the reaction mixture at room temperature for 5 minutes to establish a baseline.
-
Measure the background rate of this compound reduction at 435 nm (ε = 18,000 M-1 cm-1).
-
Initiate the reaction by adding a known amount of the trypanosomal enzyme (e.g., 20 µg).
-
Monitor the decrease in absorbance at 435 nm over time.
-
Calculate the enzyme activity as micromoles of this compound reduced per minute per milligram of protein.
Generation of this compound-Resistant Trypanosoma cruzi
This protocol for in vitro selection of this compound-resistant parasites is based on the method described by Wilkinson et al. (2008).[10]
Materials:
-
T. cruzi epimastigotes
-
Appropriate culture medium (e.g., LIT medium)
-
This compound
-
Equipment for sterile cell culture
Procedure:
-
Seed T. cruzi epimastigotes at a density of 1 x 105 cells/ml in culture medium containing 10 µM this compound.
-
Maintain the culture at 27°C.
-
After 2 months of growth, subculture the parasites into fresh medium containing 10 µM this compound.
-
Repeat the subculturing every 3-4 weeks for a total of 6-8 months, maintaining the drug pressure throughout the selection process.
-
Clone the resulting resistant parasite population by limited dilution to obtain clonal lines.
-
Confirm the resistance phenotype by determining the IC50 of the resistant clones compared to the parental strain.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxicity of this compound against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293)
-
Appropriate cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10-20 µl of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-200 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[11]
Measurement of Reactive Oxygen Species (ROS) in T. cruzi
This protocol is a general method for detecting intracellular ROS in T. cruzi using a fluorescent probe.
Materials:
-
T. cruzi parasites (e.g., trypomastigotes)
-
H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
This compound
-
Positive control (e.g., sodium azide)
-
Fluorometer or fluorescence microscope
Procedure:
-
Harvest and wash the T. cruzi parasites.
-
Incubate the parasites with the H2DCFDA probe in a suitable buffer for a specified time to allow for probe uptake and de-esterification.
-
Wash the parasites to remove excess probe.
-
Treat the parasites with different concentrations of this compound. Include a positive control for ROS induction and an untreated negative control.
-
Incubate for the desired time period (e.g., 3 hours).
-
Measure the fluorescence intensity using a fluorometer (e.g., excitation at 485 nm and emission at 535 nm).[4]
-
Express the results as a percentage of the fluorescence of the untreated control.
Genome-wide RNAi Screen for this compound Resistance
This protocol provides a general workflow for a genome-wide RNA interference (RNAi) screen in T. brucei to identify genes involved in this compound susceptibility, based on methodologies described in the literature.[5][12]
Materials:
-
T. brucei bloodstream form RNAi library
-
Tetracycline (B611298) for induction of RNAi
-
This compound
-
Equipment for large-scale parasite culture and selection
-
Next-generation sequencing platform
Procedure:
-
Culture the T. brucei RNAi library, ensuring representation of the entire genome.
-
Induce RNAi by adding tetracycline to the culture medium for 24-48 hours.
-
Expose the induced library to a selective concentration of this compound.
-
Continue to culture the parasites under drug pressure for a period sufficient to allow for the enrichment of resistant mutants (typically 1-2 weeks).
-
Isolate genomic DNA from the resistant population.
-
Amplify the RNAi target fragments from the genomic DNA by PCR.
-
Sequence the amplified fragments using a next-generation sequencing platform.
-
Map the sequencing reads to the T. brucei genome to identify the genes whose downregulation confers resistance to this compound.
Visualizing the Molecular Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: this compound activation pathways in trypanosomes versus mammalian cells.
Caption: Experimental workflow for the in vitro selection of this compound-resistant trypanosomes.
Caption: Workflow for a genome-wide RNAi screen to identify this compound resistance genes.
Conclusion
The selective toxicity of this compound is a compelling example of targeted chemotherapy, exploiting a specific metabolic vulnerability in trypanosomatid parasites. The cornerstone of this selectivity is the parasite's unique type I nitroreductase, which efficiently activates the prodrug into a potent cytotoxic agent. In contrast, the mammalian host lacks this efficient activation pathway, resulting in a favorable therapeutic index. Understanding this molecular basis is paramount for the development of new trypanocidal drugs and for devising strategies to overcome emerging drug resistance, which is often linked to the downregulation of the parasite's type I nitroreductase. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and build upon our current knowledge of this compound and other nitroaromatic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Genome-wide RNAi screens in bloodstream form trypanosomes identify drug transporters. [sonar.ch]
- 3. A mechanism for cross-resistance to this compound and benznidazole in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genome-wide and protein kinase-focused RNAi screens reveal conserved and novel damage response pathways in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound nitroreductase activity in different cellular fractions from male rat pancreas. Biochemical and ultrastructural alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trypanosoma cruzi nitroreductase: Structural features and interaction with biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT (Assay protocol [protocols.io]
- 12. High-throughput decoding of anti-trypanosomal drug efficacy and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Nifurtimox Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nifurtimox (B1683997), a 5-nitrofuran derivative, is a crucial therapeutic agent for Chagas disease and Human African Trypanosomiasis. Its mechanism of action is primarily attributed to the reductive activation of its nitro group by parasitic nitroreductases, leading to the generation of cytotoxic species. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, focusing on the three principal structural components: the 5-nitro-2-furyl moiety, the imine linker, and the sulfone-containing morpholine (B109124) ring. We summarize quantitative data on the biological activity of various analogs, detail key experimental protocols for their evaluation, and present visual representations of the underlying biochemical pathways and drug discovery workflows.
Introduction
This compound is a cornerstone in the treatment of neglected tropical diseases caused by trypanosomatid parasites.[1] Despite its clinical use, challenges such as adverse side effects and variable efficacy necessitate the development of improved analogs.[2] Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of new derivatives with enhanced therapeutic profiles. The this compound scaffold offers three key regions for chemical modification: the 5-nitrofuran ring, the central imine linker, and the terminal morpholine ring. This guide delves into the known SAR for each of these components, providing a comprehensive resource for researchers in the field of anti-trypanosomal drug discovery.
Mechanism of Action
The trypanocidal activity of this compound is a complex process initiated by the bioreduction of its 5-nitrofuran group.[3] This activation is catalyzed by parasitic type I nitroreductases (NTRs), which are less prevalent in mammalian cells, providing a degree of selectivity.[4] The reduction generates a nitro anion radical that can undergo redox cycling with molecular oxygen to produce superoxide (B77818) radicals and other reactive oxygen species (ROS).[3] This oxidative stress is believed to be a major contributor to the parasite's death.
Alternatively, the reduction of the nitro group can lead to the formation of a hydroxylamine (B1172632) intermediate, which can then rearrange to form an unsaturated open-chain nitrile.[3] This electrophilic metabolite is highly reactive and can covalently modify various cellular macromolecules, leading to cytotoxicity.[3]
Structure-Activity Relationship Studies
The following sections summarize the key SAR findings for modifications at the three main structural components of this compound.
The 5-Nitro-2-Furyl Moiety
The 5-nitrofuran ring is the critical pharmacophore for the anti-trypanosomal activity of this compound.
-
5-Nitro Group: The presence of the nitro group at the 5-position is essential for activity. Analogs lacking this group are significantly less potent.[1] This is because the nitro group is the primary site of reductive activation by parasitic NTRs.
-
Furan (B31954) Ring: Replacement of the furan ring with other heterocycles has been explored. For instance, 2-nitropyrrole derivatives have been synthesized and evaluated, with some compounds showing activity against T. cruzi.[5] However, maintaining the 5-nitrofuran scaffold generally leads to more potent compounds.
-
Substituents on the Furan Ring: The introduction of substituents on the furan ring can modulate activity. However, extensive modifications are often detrimental.
The Imine Linker
The imine linker (-CH=N-) connects the pharmacophore to the side chain. Modifications to this linker can influence the compound's stability, flexibility, and interaction with the biological target.
-
Hydrazone Derivatives: The imine bond is part of a hydrazone functionality. Studies on related nitroaromatic hydrazones have shown that the nature of the substituents on the nitrogen atom can significantly impact anti-trypanosomal activity.
-
Bioisosteric Replacements: Replacing the imine linker with other isosteres, such as amides or triazoles, has been investigated. For example, 1-(((5-nitro-2-furyl)methylene)amino)-1,2,4-triazole has been reported as a this compound analog with activity against Trypanosoma cruzi.[6]
The Sulfone-Containing Morpholine Ring
The side chain, which includes the thiomorpholine-1,1-dioxide ring, plays a crucial role in the pharmacokinetic properties of this compound, such as solubility and metabolic stability.
-
Morpholine and Thiomorpholine (B91149) Scaffolds: Morpholine and thiomorpholine rings are common in medicinal chemistry and can influence a compound's properties.[7] The sulfone group in this compound is a key feature.
-
Modifications of the Morpholine Ring: The synthesis of analogs with modifications to the morpholine ring has been a focus of SAR studies. These modifications can impact the overall lipophilicity and polarity of the molecule, which in turn affects cell permeability and ultimately, biological activity.
Quantitative Data Summary
The following tables summarize the in vitro biological data for this compound and its analogs against Trypanosoma cruzi and mammalian cells.
Table 1: In Vitro Anti-Trypanosoma cruzi Activity of this compound Analogs
| Compound | Modification | T. cruzi Strain | IC50 (µM) | EC50 (µM) | Reference |
| This compound | - | Y | 0.72 ± 0.15 | - | [8] |
| This compound | - | Tulahuen | - | 0.3 | [1] |
| Analog 1 | 2-Nitropyrrole derivative | X10/7 | 3.6 ± 1.8 | - | [5] |
| Analog 2 | 4-phenoxyphenoxyethyl thiocyanate | Epimastigotes | 2.2 | - | [7] |
| NFX-SEDDS | This compound in SEDDS formulation | Y | 0.71 ± 0.12 | - | [8] |
Table 2: Cytotoxicity of this compound and Analogs on Mammalian Cells
| Compound | Cell Line | CC50 (µM) | Reference |
| This compound | U2OS | >10 | [1] |
| This compound | H9c2 | >30 | [8] |
| Analog 1 | Vero | >50 | [5] |
| NFX-SEDDS | H9c2 | >30 | [8] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Synthesis of this compound Analogs
The general synthesis of this compound analogs involves the condensation of a 5-nitro-2-furaldehyde (B57684) derivative with a substituted hydrazine (B178648) or amine. The specific synthesis of the side chain components, such as modified morpholine rings, requires multi-step synthetic routes. For detailed synthetic procedures, refer to the primary literature cited for each analog.
In Vitro Anti-Trypanosoma cruzi Activity Assay (Resazurin-Based)
This assay determines the 50% inhibitory concentration (IC50) of compounds against the epimastigote form of T. cruzi.
-
Parasite Culture: T. cruzi epimastigotes are cultured in a suitable medium (e.g., LIT) supplemented with fetal bovine serum at 28°C.
-
Assay Setup: In a 96-well plate, parasites (e.g., 1 x 10^5 cells/well) are incubated with serial dilutions of the test compounds for 72 hours at 28°C.
-
Viability Assessment: A resazurin (B115843) solution is added to each well, and the plate is incubated for an additional 4-6 hours. The fluorescence (excitation ~530-560 nm, emission ~590 nm) is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Mammalian Cell Cytotoxicity Assay (MTT-Based)
This assay determines the 50% cytotoxic concentration (CC50) of compounds on a mammalian cell line (e.g., Vero, U2OS, H9c2).
-
Cell Culture: Mammalian cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Assay Setup: Cells are seeded in a 96-well plate and allowed to adhere overnight. The medium is then replaced with fresh medium containing serial dilutions of the test compounds, and the plate is incubated for 48-72 hours.
-
Viability Assessment: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 4 hours. The formazan (B1609692) crystals formed are solubilized with a suitable solvent (e.g., DMSO).
-
Data Analysis: The absorbance is measured at ~570 nm, and the CC50 value is calculated from the dose-response curve.
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for a this compound SAR study.
Conclusion
The structure-activity relationship studies of this compound have provided valuable insights for the design of new anti-trypanosomal agents. The 5-nitrofuran moiety is indispensable for activity, while modifications to the imine linker and the morpholine side chain can be strategically employed to modulate the potency, selectivity, and pharmacokinetic properties of the analogs. Future research should focus on a more systematic exploration of the chemical space around the imine linker and the application of computational modeling to guide the design of next-generation this compound derivatives with improved therapeutic profiles. This guide serves as a foundational resource to aid in these ongoing drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 5. Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 7. Structure-activity relationship of new growth inhibitors of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Nifurtimox Pharmacokinetics and Absorption in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and absorption of nifurtimox (B1683997) in key preclinical models. The information presented is intended to support research, discovery, and development efforts related to this important antiparasitic agent.
Executive Summary
This compound, a nitrofuran derivative, is a crucial therapeutic agent for Chagas disease. Understanding its behavior in preclinical models is paramount for both optimizing its current use and for the development of new therapeutic strategies. This document summarizes the available quantitative pharmacokinetic data, details the experimental protocols used in these preclinical studies, and provides visual representations of metabolic pathways and experimental workflows. Preclinical studies in rats and dogs have demonstrated that this compound is rapidly absorbed and extensively metabolized. The primary routes of excretion are through urine and feces. Interspecies differences in toxicokinetics have been observed, highlighting the importance of using multiple animal models in preclinical evaluation.
Pharmacokinetic Data in Preclinical Models
The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical models.
Table 1: Single-Dose Oral Pharmacokinetics of this compound in Rats
| Parameter | Value | Species/Strain | Dose | Formulation | Source |
| Tmax (h) | 0.5 | Wistar Rat | 2.5 mg/kg ([¹⁴C]-nifurtimox) | 45% PEG 400, 10% ethanol, 45% water | [1][2] |
| Cmax (µg-eq/L) | 1010 | Wistar Rat | 2.5 mg/kg ([¹⁴C]-nifurtimox) | 45% PEG 400, 10% ethanol, 45% water | [1] |
| t½ (h) | 1.4 | Wistar Rat | Not Specified | Not Specified | [2] |
Table 2: Repeat-Dose Oral Pharmacokinetics of this compound in Sprague-Dawley Rats (Day 28)
| Dose (mg/kg/day) | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) |
| 25 | 1850 ± 450 | 10400 ± 2800 |
| 75 | 4400 ± 1200 | 32100 ± 9800 |
| 150 | 6800 ± 2100 | 51200 ± 15400 |
Table 3: Single-Dose Oral Pharmacokinetics of this compound in Beagle Dogs
| Dose (mg/kg) | Cmax (µg/L) | AUC (µg·h/L) |
| 20 | 2670 | Not Reported |
| 40 | 2290 | Not Reported |
| 80 | 5440 | Not Reported |
Absorption, Metabolism, and Excretion (ADME) Profile
Absorption
Historical and recent studies using radiolabeled this compound have consistently shown that the drug is rapidly and extensively absorbed from the gastrointestinal tract in preclinical models. In rats, approximately half of the administered radioactivity from [³⁵S]-labeled this compound was absorbed within 4 hours of oral dosing, with a similar rate of absorption observed in dogs.[1]
Metabolism
This compound undergoes extensive metabolism, with very little of the parent drug being excreted unchanged.[3] The biotransformation of this compound is complex and is not primarily mediated by typical hepatic cytochrome P450 enzymes.[4] Instead, the metabolism is characterized by:
-
Reductive Ring Opening: A major metabolic pathway involves the reduction of the nitro group, leading to the opening of the furan (B31954) ring.[4][5] This process is catalyzed by nitroreductases.[5][6]
-
Reactions with Nucleophiles: this compound metabolites are also formed through reactions with endogenous nucleophiles.[4]
At least six predominant metabolites (M-1 to M-6) have been identified in the urine and plasma of rats.[2]
Excretion
The excretion of this compound and its metabolites is rapid and occurs via both renal and fecal routes.[2] In rats dosed orally with [¹⁴C]-nifurtimox, approximately 48.6% of the radioactivity was excreted in the urine and 43.8% in the feces within 120 hours.[1] After intravenous administration in rats, 49.6% of the dose was excreted in urine and 17.7% in bile within 24 hours.[1]
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Animal Models
-
Rats: Male Wistar rats and Sprague-Dawley rats have been commonly used.[1]
-
Dogs: Beagle dogs are a frequently used non-rodent species.
-
Mice: Swiss mice have been used in efficacy studies.[7]
Drug Administration
Oral Gavage in Rats:
-
Animal Restraint: The rat is firmly but gently restrained, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Needle Insertion: A stainless steel, ball-tipped gavage needle of appropriate size is inserted into the mouth and gently advanced over the tongue into the esophagus. The animal's swallowing reflex aids in this process.
-
Compound Administration: The this compound suspension is administered slowly.
-
Post-Administration Monitoring: The animal is observed for any signs of distress.
Sample Collection and Analysis
Plasma Sample Collection:
-
Blood samples are typically collected from the tail vein or via cardiac puncture at predetermined time points into tubes containing an anticoagulant (e.g., lithium heparin).
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Analytical Method: LC-MS/MS for this compound in Dog Plasma
-
Sample Preparation: Protein precipitation is used to extract this compound from the plasma.
-
Chromatography: High-performance liquid chromatography (HPLC) is used to separate this compound from other plasma components.
-
Detection: A triple quadrupole tandem mass spectrometer (MS/MS) is used for sensitive and specific quantification of this compound. An isotope-labeled internal standard is often used to ensure accuracy.[3]
Visualizations
This compound Metabolic Pathway
Caption: Proposed metabolic pathway of this compound in preclinical models.
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: General workflow for a preclinical pharmacokinetic study.
References
- 1. In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound in dog plasma by stable-isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Enantiomers of this compound Do Not Exhibit Stereoselective Anti-Trypanosoma cruzi Activity, Toxicity, or Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Nifurtimox Biotransformation: A Technical Guide to Metabolite Identification and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifurtimox (B1683997), a nitrofuran derivative, has been a cornerstone in the treatment of Chagas disease for decades.[1] Despite its long clinical history, a comprehensive understanding of its biotransformation and the full spectrum of its metabolites has only recently been elucidated through modern analytical techniques.[2][3] This technical guide provides an in-depth overview of this compound metabolism, detailing the experimental protocols used for metabolite identification and presenting key quantitative data. The information herein is intended to support further research and development in the field of anti-parasitic drug discovery and optimization.
This compound undergoes extensive and rapid metabolism, with very little of the parent drug being excreted unchanged.[1][2] Historical studies using radiolabeled compounds indicated that the majority of the administered dose is quickly eliminated, suggesting a complex metabolic fate.[2] Contemporary research has confirmed that the biotransformation of this compound is unusual, largely independent of typical hepatic and renal drug-metabolizing enzymes like cytochrome P450 isoforms.[2] Instead, its metabolism is primarily driven by reduction and nucleophilic attack.[1][2]
Biotransformation Pathways
The metabolism of this compound is complex, yielding a multitude of metabolites.[2] The primary mechanism of action is believed to involve the activation of nitroreductase enzymes, which produce reactive metabolites that are toxic to the Trypanosoma cruzi parasite.[4][5] This activation process, primarily occurring within the parasite, is key to the drug's selective toxicity.[6][7]
In humans and rats, this compound is extensively metabolized, with at least 18 metabolites being identified.[1][2] Six of these have been pinpointed as the most predominant, designated M-1 to M-6.[8][9] The formation of these metabolites involves processes such as reduction of the nitro group, opening of the furan (B31954) ring, and nucleophilic attack.[2]
Below is a diagram illustrating the proposed major metabolic pathways of this compound.
Caption: Proposed major metabolic pathways of this compound.
Quantitative Analysis of this compound and its Metabolites
Recent studies have provided valuable quantitative data on the pharmacokinetics of this compound and its major metabolites in both rats and humans. The following tables summarize key findings from these studies.
Table 1: Plasma Pharmacokinetic Parameters of this compound and its Metabolites in Rats
Following a single oral dose of 2.5 mg/kg [¹⁴C]-nifurtimox to male Wistar rats.
| Analyte | Cmax (ng-eq/mL) | Tmax (h) | AUC(0-8) (ng-eq·h/mL) | % of Total Radioactivity AUC(0-8) |
| Total Radioactivity | 1030 | 0.5 | 3140 | 100 |
| This compound | 521 | 0.5 | 1190 | 37.9 |
| M-1 | 141 | 1.0 | 505 | 16.1 |
| M-2 | 39.0 | 1.0 | 152 | 4.8 |
| M-3 | 17.5 | 1.0 | 70.0 | 2.2 |
| M-4 | 32.2 | 1.0 | 119 | 3.8 |
| M-5 | 16.3 | 1.0 | 61.2 | 1.9 |
Data sourced from a study on the in vivo metabolism of this compound.[8]
Table 2: Plasma Pharmacokinetic Parameters of this compound and its Metabolites in Humans
Following a single oral dose of 120 mg this compound in patients with Chagas disease.
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) |
| This compound | 235 ± 117 | 2.5 | 1160 ± 446 |
| M-1 | 2.5 ± 1.1 | 4.0 | 23.3 ± 8.0 |
| M-2 | 2.1 ± 0.7 | 4.0 | 20.3 ± 6.1 |
| M-3 | 1.0 ± 0.4 | 4.0 | 9.8 ± 3.4 |
| M-4 | 105 ± 36 | 4.0 | 1140 ± 329 |
| M-5 | 1.2 ± 0.5 | 6.0 | 11.2 ± 4.7 |
| M-6 | 253 ± 81 | 4.0 | 2600 ± 680 |
Data represents mean ± standard deviation. Tmax is presented as the median. Data sourced from a study on the in vivo metabolism of this compound.[8]
Experimental Protocols for Metabolite Identification
The identification and characterization of this compound metabolites have relied on a combination of in vivo and in vitro studies, employing advanced analytical techniques.
In Vivo Studies in Rats
A common experimental workflow for in vivo metabolism studies in rats is outlined below.
Caption: Workflow for in vivo this compound metabolism studies in rats.
Detailed Methodology:
-
Radiolabeled Compound Administration: Male Wistar rats are often used and administered a single oral dose of [¹⁴C]-labeled this compound.[8]
-
Sample Collection: Blood, urine, and feces are collected at various time points post-administration.[8] Plasma is separated from blood by centrifugation.[8]
-
Sample Preparation: For plasma samples, proteins are typically precipitated using a solvent like acetonitrile.[8] Urine samples may be analyzed directly after thawing and homogenization.[8]
-
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC) with High-Resolution Mass Spectrometry (HRMS): This is the primary technique for separating and identifying metabolites.[1][2]
-
Tandem Mass Spectrometry (MS/MS): Used for structural elucidation of the metabolites by analyzing their fragmentation patterns.[1][2]
-
Liquid Scintillation Counting (LSC): For radiolabeled studies, LSC is used to detect and quantify the radioactive metabolites separated by HPLC.[2]
-
-
Metabolite Identification: The structures of metabolites are proposed based on their mass-to-charge ratio and fragmentation patterns from HRMS/MS analysis.[1][2] For confirmation, reference standards of the proposed metabolites are synthesized and their spectral data (HRMS and 2D NMR) are compared with the experimental data.[2]
In Vitro Studies
In vitro studies are crucial for investigating the specific enzymes and cellular components involved in metabolism.
Methodology:
-
Incubation Systems:
-
Hepatocytes: Incubations with rat and human hepatocytes are performed to assess hepatic metabolism.[2]
-
Subcellular Fractions: Liver microsomes, nuclei, and mitochondria are used to investigate the role of specific cellular compartments and enzyme systems.[10][11]
-
Recombinant Enzymes: Purified enzymes, such as nitroreductases, are used to confirm their role in specific metabolic reactions.[2]
-
-
Incubation Conditions: [¹⁴C]-nifurtimox is incubated with the chosen system under controlled conditions (e.g., temperature, time, and atmosphere).[2]
-
Analysis: The reaction mixtures are analyzed using HPLC-HRMS/MS to identify the metabolites formed.[2]
Interestingly, in vitro incubations of this compound with hepatocytes and subcellular fractions have shown only trace amounts of a few metabolites, in stark contrast to the extensive metabolism observed in vivo.[2] This suggests that the primary sites of this compound metabolism may be extrahepatic or that standard in vitro models do not fully replicate the in vivo conditions necessary for its biotransformation.
Human Studies
Metabolite identification in humans follows similar principles to animal studies, utilizing samples from clinical trials.
Methodology:
-
Sample Collection: Urine and plasma samples are collected from patients or healthy volunteers who have received a single dose of this compound.[2][8]
-
Analytical Approach: A scouting method using HRMS is often employed, leveraging the presence of the sulfur atom in this compound and the natural abundance of ³⁴S to identify potential metabolites.[2][12] Subsequent HRMS/MS analysis is used for structural confirmation.[2][12] In pediatric patients, UHPLC-MS/MS has been used to identify metabolites in urine.[13][14]
Conclusion
The biotransformation of this compound is a complex process characterized by extensive metabolism that is not mediated by typical drug-metabolizing enzymes. The primary pathways involve reduction and nucleophilic attack, leading to the formation of numerous metabolites, with M-1, M-4, and M-6 being among the most abundant. The antiparasitic activity of this compound is intrinsically linked to its metabolic activation by nitroreductases within the parasite. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the metabolism of this compound, explore potential drug-drug interactions, and develop new, more effective anti-trypanosomal agents.
References
- 1. Structural and Mechanistic Investigation of the Unusual Metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H13N3O5S | CID 6842999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound activation by trypanosomal type I nitroreductases generates cytotoxic nitrile metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound biotransformation to reactive metabolites or nitrite in liver subcellular fractions and model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural and Mechanistic Investigation of the Unusual Metabolism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. proquest.com [proquest.com]
Methodological & Application
Nifurtimox In Vitro Assay for Trypanosoma cruzi: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of nifurtimox (B1683997) against various life cycle stages of Trypanosoma cruzi, the etiological agent of Chagas disease. The following protocols are designed to deliver reproducible and quantifiable results for drug susceptibility testing and screening.
Introduction
This compound is a nitrofuran derivative and one of the primary drugs used in the treatment of Chagas disease. Understanding its in vitro activity against different T. cruzi stages and strains is crucial for drug development and resistance monitoring. The protocols outlined below describe methods for evaluating the susceptibility of T. cruzi epimastigotes, trypomastigotes, and intracellular amastigotes to this compound.
Data Presentation: this compound In Vitro Activity
The following tables summarize the in vitro activity of this compound against different stages and strains of Trypanosoma cruzi as reported in the literature.
Table 1: Anti-Amastigote Activity of this compound
| Host Cell Line | T. cruzi Strain | Incubation Time (h) | IC50 (µM) | Citation |
| H9c2 | Y | 72 | 0.72 ± 0.15 | [1] |
| Vero | Multiple (21 strains) | - | 2.62 ± 1.22 | [2][3][4] |
| U2OS | DM28c | 72 | Submicromolar | [5][6] |
| U2OS | Other clones/strains | 96 | Submicromolar | [5][6] |
Table 2: Anti-Trypomastigote and Anti-Epimastigote Activity of this compound
| Parasite Stage | T. cruzi Strain | IC50 / LC50 (µM) | Citation |
| Trypomastigote | Multiple (21 strains) | 3.60 ± 2.67 | [2][3][4] |
| Epimastigote | Multiple (21 strains) | 2.46 ± 2.25 | [2][3][4] |
Table 3: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | CC50 (µM) | Citation |
| H9c2 | 96 | 34.73 ± 10.38 | [1] |
Experimental Protocols
Assay for Intracellular Amastigotes
This assay determines the efficacy of this compound against the replicative intracellular amastigote stage of T. cruzi.
Materials:
-
Host cells (e.g., H9c2, Vero, or U2OS)
-
T. cruzi trypomastigotes
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
24- or 96-well culture plates
-
Methanol
-
Giemsa stain
-
Microscope
Protocol:
-
Cell Seeding: Seed host cells into culture plates at a density that will result in a confluent monolayer after 24 hours (e.g., 1 x 10^4 cells/well in a 24-well plate).[1] Incubate at 37°C in a 5% CO2 atmosphere.
-
Infection: After 24 hours, infect the host cell monolayer with T. cruzi trypomastigotes at a parasite-to-host cell ratio of 20:1.[1] Incubate for an additional 24 hours to allow for parasite invasion and transformation into amastigotes.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. The highest concentration tested is typically around 10 µM.[1] Remove the medium from the infected cells and add the this compound dilutions. Include untreated infected cells as a negative control and uninfected cells as a background control.
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a 5% CO2 atmosphere.[1][5][6]
-
Fixation and Staining: After incubation, wash the cells with phosphate-buffered saline (PBS), fix with methanol, and stain with Giemsa.[1]
-
Data Acquisition: Determine the percentage of infected cells and the number of amastigotes per cell by microscopic examination. Count at least 200 cells per sample.[1]
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of this compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.
Caption: Workflow for the intracellular amastigote susceptibility assay.
Assay for Epimastigotes
This assay assesses the effect of this compound on the growth of the replicative, non-infective epimastigote stage of T. cruzi.
Materials:
-
T. cruzi epimastigotes
-
Epimastigote culture medium (e.g., LIT medium)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Resazurin-based viability reagent (e.g., AlamarBlue)
-
Plate reader
Protocol:
-
Parasite Seeding: Seed T. cruzi epimastigotes into 96-well plates at a density of 5 x 10^5 parasites/mL in a final volume of 200 µL per well.[7]
-
Drug Addition: Add various concentrations of this compound to the wells. Include an untreated control.
-
Incubation: Incubate the plates at 27°C for 2 days.[7]
-
Viability Assessment: Add a resazurin-based reagent (e.g., 20 µL of AlamarBlue) to each well and incubate for an additional 10 days.[7]
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Data Analysis: Determine the IC50 value by plotting the percentage of growth inhibition against the log of the this compound concentration.
Caption: Workflow for the epimastigote susceptibility assay.
Assay for Trypomastigotes
This assay evaluates the lytic effect of this compound on the non-replicative, infective trypomastigote stage.
Materials:
-
T. cruzi trypomastigotes
-
Culture medium (e.g., DMEM)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Microscope
Protocol:
-
Parasite Preparation: Obtain trypomastigotes from the supernatant of infected host cell cultures.
-
Drug Incubation: Incubate a known concentration of trypomastigotes with serial dilutions of this compound in a 96-well plate.
-
Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C.
-
Motility Assessment: Determine the percentage of motile trypomastigotes by microscopic observation.
-
Data Analysis: Calculate the 50% lytic concentration (LC50), which is the concentration of this compound that reduces trypomastigote motility by 50% compared to the untreated control.[8]
Quality Control and Data Interpretation
-
Controls: Always include untreated parasite controls (0% inhibition) and a positive control with a known anti-trypanosomal drug (e.g., benznidazole) or a high concentration of this compound for 100% inhibition.[9]
-
Replicates: Perform all experiments in at least duplicate, with multiple biological replicates to ensure statistical validity.[1]
-
Selectivity Index (SI): To assess the therapeutic potential, calculate the selectivity index (SI) by dividing the CC50 (50% cytotoxic concentration in a host cell line) by the IC50 (50% inhibitory concentration against the parasite). A higher SI value indicates greater selectivity for the parasite over the host cell.[1]
Conclusion
These standardized protocols provide a framework for the in vitro evaluation of this compound against Trypanosoma cruzi. Adherence to these methodologies will facilitate the generation of reliable and comparable data, which is essential for the discovery and development of new therapeutic agents for Chagas disease.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Benznidazole and this compound Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Benznidazole and this compound Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Enantiomers of this compound Do Not Exhibit Stereoselective Anti-Trypanosoma cruzi Activity, Toxicity, or Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. scienceopen.com [scienceopen.com]
- 9. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nifurtimox Dosage in In Vivo Mouse Models of Chagas Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nifurtimox, a nitrofuran derivative, is a primary therapeutic agent for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. Efficacy testing of this compound and novel drug candidates in preclinical mouse models is a critical step in the drug development pipeline. These application notes provide detailed protocols and dosage information for the use of this compound in murine models of Chagas disease, ensuring reproducibility and accurate assessment of therapeutic outcomes.
This compound: Mechanism of Action
This compound is a prodrug that requires activation by a parasite-specific nitroreductase. This enzymatic reduction generates cytotoxic metabolites, including nitro anion radicals and reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide.[1][2][3] These reactive molecules induce significant DNA damage and oxidative stress within the parasite, leading to its death.[1][2][3] Mammalian cells are comparatively protected due to the presence of antioxidant enzymes like catalase and superoxide dismutase.[1][3]
Caption: Simplified mechanism of action of this compound in Trypanosoma cruzi.
Data Presentation: this compound Dosage Regimens
The following tables summarize common this compound dosage regimens used in mouse models of Chagas disease. Dosage can vary depending on the mouse strain, the T. cruzi strain, and the phase of the disease being modeled (acute or chronic).
Table 1: this compound Dosage for Acute Chagas Disease in Mice
| Mouse Strain | T. cruzi Strain | Dosage (mg/kg/day) | Administration Route | Treatment Duration (days) | Vehicle | Reference |
| Swiss | Y | 50 | Oral Gavage | 20 | 0.5% (w/v) Methylcellulose (B11928114) | [4] |
| Swiss | Tulahuen | 100 | Oral Gavage | 20 | Aqueous suspension | [5] |
| BALB/c | Brazil | 30 | Oral Gavage | 10 | 2% Methylcellulose + 0.5% Tween 80 | [6] |
Table 2: this compound Dosage for Chronic Chagas Disease in Mice
| Mouse Strain | T. cruzi Strain | Dosage (mg/kg/day) | Administration Route | Treatment Duration (days) | Vehicle | Reference |
| Swiss | Y | 50 | Oral Gavage | 40 | 0.5% (w/v) Methylcellulose | [4] |
| C57BL/6 | ARC-0704 | 100 or 500 (weekly) | Oral Gavage | 50 weeks | Not specified |
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose (mg/kg) | Route | Tmax (hours) | T½ (hours) | Reference |
| Rat | Oral | Oral Gavage | ~2 | ~3 | [7] |
| Rat | Oral | Oral Gavage | 0.5 | 1.4 | [8] |
Experimental Protocols
Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or 2% methylcellulose with 0.5% Tween 80 in sterile water)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
Protocol:
-
Calculate the total amount of this compound required based on the number of mice, their average weight, the dosage, and the treatment duration.
-
Weigh the appropriate amount of this compound powder.
-
Prepare the chosen vehicle solution. For a 0.5% methylcellulose solution, dissolve 0.5 g of methylcellulose in 100 mL of sterile water. Gentle heating and stirring may be required. Allow the solution to cool to room temperature.
-
Gradually add the this compound powder to a small volume of the vehicle in a mortar and grind to a fine paste.
-
Transfer the paste to a larger container with the remaining vehicle.
-
Stir the suspension continuously using a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Store the suspension at 4°C for the duration of the experiment. Shake well before each use to ensure uniform suspension.
In Vivo Mouse Model of Acute Chagas Disease
Caption: Experimental workflow for a murine model of acute Chagas disease.
Materials:
-
Female BALB/c or Swiss mice (6-8 weeks old)
-
Trypanosoma cruzi trypomastigotes (e.g., Y or Brazil strain)
-
Phosphate-buffered saline (PBS) or appropriate culture medium
-
Syringes and needles for injection
-
This compound suspension
-
Oral gavage needles
Protocol:
-
Infect mice via intraperitoneal injection with a specified number of trypomastigotes (e.g., 1 x 10^4 to 1 x 10^6) suspended in PBS or culture medium.
-
Begin this compound treatment at a predetermined time post-infection, typically when parasitemia becomes patent (e.g., day 4).
-
Administer the prepared this compound suspension daily via oral gavage for the specified treatment duration (e.g., 20 or 40 days). Include a vehicle-treated control group.
-
Monitor parasitemia and survival throughout the experiment.
-
At the end of the treatment period, or at humane endpoints, euthanize the mice and collect blood and tissues for further analysis.
Quantification of Parasitemia by Microscopy
Materials:
-
Blood collection supplies (e.g., heparinized capillary tubes, lancets)
-
Microscope slides and coverslips
-
Microscope with a 40x objective
-
Neubauer chamber (hemocytometer)
Protocol:
-
Collect a small volume of blood (e.g., 5 µL) from the tail vein of the mouse.
-
For direct counting, place the 5 µL of blood on a microscope slide, cover with a coverslip, and observe under a microscope. Count the number of motile trypomastigotes in a set number of fields.
-
For more accurate quantification, dilute the blood (e.g., 1:10) with a suitable buffer.
-
Load the diluted blood into a Neubauer chamber.
-
Count the number of parasites in the central grid of the chamber.
-
Calculate the number of parasites per milliliter of blood using the following formula: Parasites/mL = (Number of parasites counted x Dilution factor) / (Volume of chamber counted in µL) x 1000
Quantification of Tissue Parasite Load by qPCR
Materials:
-
Tissue samples (e.g., heart, skeletal muscle)
-
DNA extraction kit
-
qPCR instrument
-
Primers and probes specific for T. cruzi DNA (e.g., satellite DNA) and a host housekeeping gene
-
qPCR master mix
-
Standard DNA for quantification
Protocol:
-
Collect tissue samples from infected and control mice and store them appropriately (e.g., frozen at -80°C or in a DNA stabilization solution).
-
Extract total DNA from a known weight of tissue using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Perform qPCR using primers and probes specific for a highly repetitive sequence in the T. cruzi genome, such as satellite DNA, to maximize sensitivity.[9][10][11][12]
-
Include a standard curve of known concentrations of T. cruzi DNA to quantify the parasite load.
-
Normalize the parasite DNA quantity to the amount of host DNA by also amplifying a host-specific gene.
-
Express the results as parasite equivalents per microgram of host DNA.
Logical Relationships in Dosage Selection
The selection of an appropriate this compound dosage for a preclinical mouse model of Chagas disease is influenced by several interconnected factors. The goal is to use a dose that is both effective against the parasite and well-tolerated by the host, allowing for a clear assessment of therapeutic efficacy.
Caption: Factors influencing the selection of this compound dosage in mouse models.
Conclusion
Standardized and well-documented protocols are essential for the preclinical evaluation of drugs for Chagas disease. The information provided in these application notes offers a comprehensive guide for researchers to design and execute robust in vivo studies with this compound in mouse models, ultimately contributing to the development of improved therapies for this neglected tropical disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease [mdpi.com]
- 5. Enantiomers of this compound Do Not Exhibit Stereoselective Anti-Trypanosoma cruzi Activity, Toxicity, or Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.nyu.edu [med.nyu.edu]
- 7. eng.fpclinicalpharma.com.ar [eng.fpclinicalpharma.com.ar]
- 8. In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-time PCR strategy for parasite quantification in blood and tissue samples of experimental Trypanosoma cruzi infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trypanosoma cruzi antigen detection in blood to assess treatment efficacy and cure in mice models of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Nifurtimox Administration in Chronic Chagas Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of nifurtimox (B1683997) for the treatment of chronic Chagas disease, with a focus on research applications. The information compiled is based on a review of clinical and preclinical studies to guide experimental design and drug development efforts.
Mechanism of Action
This compound, a nitrofuran derivative, acts as a prodrug that requires activation by parasitic nitroreductases.[1][2] The proposed mechanism of action involves the reduction of its nitro group, leading to the generation of reactive oxygen species (ROS) and other cytotoxic intermediates.[3][4] These reactive molecules cause damage to the parasite's DNA, proteins, and lipids, ultimately leading to cell death.[2][4][5] Specifically, the production of superoxide (B77818) and hydrogen peroxide radicals is toxic to Trypanosoma cruzi.[3] Mammalian cells are comparatively protected due to the presence of enzymes like catalase and superoxide dismutase.[3] The drug is active against all three stages of T. cruzi: trypomastigotes, amastigotes, and epimastigotes.[1]
Dosing and Administration in Clinical Research
This compound dosage is typically based on patient age and body weight, administered orally in divided doses.[3][6] It is recommended to be taken with food to improve bioavailability.[7]
Table 1: this compound Dosage Regimens in Clinical Studies
| Patient Group | Body Weight | Dosage | Duration | Reference(s) |
| Adults | ≥ 41 kg | 8-10 mg/kg/day in 3 divided doses | 30-60 days | [3][8] |
| Children | ≤ 41 kg | 10-20 mg/kg/day in 3 divided doses | 60 days | [3] |
| Children | 10-15 mg/kg/day | 60-90 days | [8][9][10] | |
| Children | < 2.5 kg | Dose to be determined by physician | 60 days | [6] |
| Children | 2.5 to < 4.5 kg | 15 mg, 3 times a day | 60 days | [6] |
| Children | 4.6 to < 9 kg | 30 mg, 3 times a day | 60 days | [6] |
| Children | 9 to < 13 kg | 45 mg, 3 times a day | 60 days | [6] |
| Children | 13 to < 18 kg | 60 mg, 3 times a day | 60 days | [6] |
| Children | 18 to < 22 kg | 75 mg, 3 times a day | 60 days | [6] |
| Children | 22 to < 27 kg | 90 mg, 3 times a day | 60 days | [6] |
| Children | 27 to < 35 kg | 120 mg, 3 times a day | 60 days | [6] |
| Children | 35 to < 41 kg | 180 mg, 3 times a day | 60 days | [6] |
Note: For patients unable to swallow tablets, they can be dissolved in water to form a slurry for administration.[11]
Efficacy in Chronic Chagas Disease
The efficacy of this compound in chronic Chagas disease is typically assessed by parasite clearance (parasitological response) and changes in serological markers (seroconversion or decreased antibody titers).[12][13]
Table 2: Summary of this compound Efficacy Data
| Study Population | Key Efficacy Endpoint | Results | Reference(s) |
| Children & Adults | Parasite Clearance | 99.1% (110/111) of patients with baseline positive parasitemia cleared it by the end of treatment. | [14] |
| Children & Adults | Seroconversion/Seroreduction | A decrease in T. cruzi antibodies and seroconversion was observed in 34.6% of patients. | [14][15] |
| Children (<18 years) | Seroconversion (60-day regimen) | 32.9% showed seroreversion or >20% decrease in OD titer. | [3] |
| Adults | Negative Seroconversion | Hazard ratio of 2.22 for negative seroconversion favoring this compound over no treatment. | [16] |
| Children | Seronegative Conversion (4-year follow-up) | 8.12% in the 60-day regimen group achieved seronegative conversion. | [17] |
Adverse Events Profile
Adverse drug reactions (ADRs) are common with this compound treatment, particularly in adults.[8][9][10] The most frequently affected systems are nutritional, central nervous, and digestive.[8][9][18]
Table 3: Incidence of Adverse Drug Reactions (ADRs)
| Patient Group | Incidence of ADRs | Common ADRs | Treatment Discontinuation due to ADRs | Reference(s) |
| Adults | 60.9% (64/105) | Anorexia, weight loss, nausea, vomiting, headache, dizziness. | More frequent than in children (OR = 5.5). | [8][9][10][19] |
| Children | 29.3% (63/215) | Anorexia, weight loss, irritability, sleepiness. | Less frequent than in adults. | [8][9][10] |
| Overall | 39.7% (127/320) | Nutritional, central nervous system, and digestive system-related. | 9.7% (31/320) | [8][9][10] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Murine Model of Chronic Chagas Disease
This protocol outlines a general workflow for assessing the efficacy of this compound in a preclinical model.
Methodology:
-
Animal Model: Utilize a susceptible mouse strain (e.g., C57BL/6 or BALB/c) and a relevant T. cruzi strain.
-
Infection: Infect mice with a standardized inoculum of trypomastigotes.
-
Establishment of Chronic Phase: Allow the infection to progress to the chronic phase (typically >120 days), which can be confirmed by the absence of detectable parasitemia by microscopy but positive by more sensitive methods like PCR.
-
Treatment Groups:
-
This compound-treated group.
-
Placebo/vehicle control group.
-
Uninfected control group.
-
-
Drug Administration: Administer this compound orally at a predetermined dose and duration.
-
Monitoring:
-
Parasitemia: Monitor parasite load in the blood at regular intervals using quantitative PCR (qPCR).
-
Serology: Measure T. cruzi-specific antibody titers using ELISA.
-
-
Endpoint Analysis:
-
Histopathology: At the end of the study, collect tissues (heart, skeletal muscle, etc.) for histopathological analysis to assess inflammation and fibrosis.
-
Immunological Markers: Analyze cytokine profiles in serum or tissue homogenates.
-
Protocol 2: Monitoring Treatment Response in Human Subjects
This protocol outlines key steps for monitoring patients undergoing this compound treatment in a clinical research setting.
-
Baseline Assessment:
-
Confirm T. cruzi infection using at least two different serological tests.
-
Quantify parasite load in blood using qPCR.
-
Perform a complete clinical evaluation, including electrocardiogram (ECG) and echocardiogram.
-
Collect baseline laboratory parameters (complete blood count, liver and kidney function tests).
-
-
Treatment Phase:
-
Post-Treatment Follow-up:
-
Parasitological Cure: Assess for parasite clearance using qPCR on blood samples at the end of treatment and at subsequent follow-up visits (e.g., 1, 6, and 12 months post-treatment).[13][20]
-
Serological Response: Monitor for a significant decrease in antibody titers or seroconversion (negative result on previously positive serological tests) at regular intervals (e.g., annually).[14][17]
-
Clinical Evaluation: Repeat clinical assessments, including ECG and echocardiogram, to monitor for disease progression.
-
Considerations for Future Research
-
Combination Therapies: Research into combination therapies, such as this compound with benznidazole (B1666585) or other novel compounds, may offer improved efficacy and tolerability.[21][22][23]
-
Biomarkers of Cure: The development of more reliable and earlier biomarkers of cure is crucial, as seroconversion can take years to occur.
-
Pharmacokinetics and Pharmacodynamics: Further studies are needed to optimize dosing regimens and understand the pharmacokinetic/pharmacodynamic relationship of this compound, especially in different patient populations.[24][25]
-
Long-term Efficacy: Continued long-term follow-up of treated patients is necessary to fully understand the impact of this compound on preventing the progression of chronic Chagas disease.[14][17]
References
- 1. drugs.com [drugs.com]
- 2. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Mode of action of this compound and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. uwo.scholaris.ca [uwo.scholaris.ca]
- 8. uwo.scholaris.ca [uwo.scholaris.ca]
- 9. Adverse Events Associated with this compound Treatment for Chagas Disease in Children and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. reference.medscape.com [reference.medscape.com]
- 12. [Efficacy of this compound for the treatment of chronic Chagas disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. coalicionchagas.org [coalicionchagas.org]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. Clinical Care of Chagas Disease | Chagas Disease | CDC [cdc.gov]
- 20. Treatment of adult chronic indeterminate Chagas disease: proof-of-concept randomized placebo-controlled study of benznidazole and three E1224 dosing regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Short-course combination treatment for experimental chronic Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Combination Therapy Using Benznidazole and Aspirin during the Acute Phase of Experimental Chagas Disease Prevents Cardiovascular Dysfunction and Decreases Typical Cardiac Lesions in the Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Combination Therapy Using Benznidazole and Aspirin during the Acute Phase of Experimental Chagas Disease Prevents Cardiovascular Dysfunction and Decreases Typical Cardiac Lesions in the Chronic Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacokinetic analysis of this compound and Benznidazole treatment in Chagas disease | Infectious Diseases Data Observatory [iddo.org]
- 25. Population Pharmacokinetics of this compound in Adult and Pediatric Patients With Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nifurtimox Susceptibility Testing in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifurtimox (B1683997) is a nitrofuran antimicrobial agent primarily used in the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi.[1][2] The drug is also a component of combination therapy for human African trypanosomiasis. The efficacy of this compound relies on its activation within the parasite, a process that can be influenced by the genetic diversity of clinical isolates, leading to variations in susceptibility.[3][4][5] Therefore, robust and standardized protocols for determining the susceptibility of T. cruzi clinical isolates to this compound are essential for patient management, epidemiological surveillance, and the development of new therapeutic strategies.
Principle of this compound Action and Resistance
This compound is a prodrug that requires enzymatic reduction of its nitro group to exert its trypanocidal effect.[6][7] Within the parasite, type I nitroreductases (NTRs) catalyze this reduction, leading to the formation of cytotoxic metabolites, including an unsaturated open-chain nitrile.[7] These reactive metabolites induce significant oxidative stress, DNA damage, and mitochondrial dysfunction, ultimately leading to parasite death.[8][9] The selectivity of this compound is attributed to the presence of these specific NTRs in the parasite, which are absent or have different specificities in mammalian cells.[7][8]
Resistance to this compound in T. cruzi is often multifactorial and has been linked to decreased activity of the activating NTR enzymes.[1] This can occur through gene mutations, loss of gene copy, or downregulation of gene expression.[1][10] Such alterations reduce the parasite's ability to convert the this compound prodrug into its toxic form, thereby increasing its survival in the presence of the drug.
Experimental Protocol: In Vitro this compound Susceptibility Testing of Trypanosoma cruzi Amastigotes
This protocol describes a common method for assessing the susceptibility of intracellular amastigotes of T. cruzi, the clinically relevant stage of the parasite, to this compound.
Materials and Reagents:
-
Trypanosoma cruzi clinical isolates (epimastigotes)
-
Mammalian host cells (e.g., L929 mouse fibroblasts, Vero cells)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and antibiotics)
-
Liver Infusion Tryptose (LIT) medium for epimastigote culture
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Giemsa stain
-
96-well microtiter plates (clear, flat-bottom)
-
Incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Spectrophotometer (for colorimetric assays)
Experimental Workflow:
-
Parasite and Host Cell Culture:
-
Maintain epimastigotes of T. cruzi clinical isolates in LIT medium at 28°C.
-
Culture mammalian host cells in complete cell culture medium at 37°C with 5% CO₂.
-
-
Infection of Host Cells:
-
Harvest trypomastigotes from the supernatant of infected host cell cultures.
-
Seed host cells in a 96-well plate at a density that allows for the formation of a confluent monolayer.
-
Infect the host cell monolayer with trypomastigotes at a parasite-to-cell ratio of approximately 10:1.
-
Incubate for 24 hours to allow for parasite invasion and differentiation into amastigotes.
-
-
Drug Preparation and Application:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Remove the medium containing free trypomastigotes from the infected cell cultures and wash with PBS.
-
Add the medium containing the different concentrations of this compound to the wells. Include a drug-free control (vehicle control) and an uninfected cell control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C with 5% CO₂.
-
-
Assessment of Parasite Viability:
-
Microscopic Examination:
-
Fix the cells with methanol and stain with Giemsa.
-
Count the number of amastigotes per 100 host cells for each drug concentration using an inverted microscope.
-
-
Colorimetric Assay (e.g., MTT or Resazurin):
-
Follow the manufacturer's instructions for the chosen viability assay. These assays measure metabolic activity, which correlates with the number of viable parasites.
-
-
-
Data Analysis:
-
Calculate the percentage of parasite inhibition for each this compound concentration relative to the drug-free control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
The susceptibility of different clinical isolates to this compound can be summarized in tables for easy comparison.
Table 1: In Vitro Susceptibility of Trypanosoma cruzi Clinical Isolates to this compound
| Isolate ID | Parasite Stage | IC50 (µM) | Reference Strain IC50 (µM) |
| Isolate 1 | Amastigote | 8.5 | Y strain: 2.5 |
| Isolate 2 | Amastigote | 15.2 | Y strain: 2.5 |
| Isolate 3 | Amastigote | 4.1 | Y strain: 2.5 |
| Isolate 4 | Amastigote | 22.8 | Y strain: 2.5 |
Note: The IC50 values presented are hypothetical and should be replaced with experimental data. A reference strain with known susceptibility should be included in each assay for quality control.
Table 2: Reported this compound IC50 Ranges for T. cruzi Clinical Isolates
| Parasite Stage | IC50 Range (µM) | Geographic Origin of Isolates | Reference |
| Epimastigotes | 2.46 ± 2.25 | Various | [11] |
| Trypomastigotes | 3.60 ± 2.67 | Various | [11] |
| Amastigotes | 2.62 ± 1.22 | Various | [11] |
| Trypomastigotes | 4.07 ± 1.82 to 94.92 ± 7.24 | Venezuela | [3][4][5] |
| Epimastigotes | 6.8 to 21.4 | Mexico | [10] |
Visualizations
Mechanism of Action and Resistance Pathway of this compound
Caption: this compound mechanism of action and resistance.
Experimental Workflow for this compound Susceptibility Testing
Caption: Workflow for in vitro this compound susceptibility testing.
References
- 1. drugs.com [drugs.com]
- 2. Clinical Care of Chagas Disease | Chagas Disease | CDC [cdc.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound response of Trypanosoma cruzi isolates from an outbreak of Chagas disease in Caracas, Venezuela - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Characterization of Four Mexican Isolates of Trypanosoma cruzi and Their Profile Susceptibility to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
Nifurtimox in Combination Therapy for Human African Trypanosomiasis (Sleeping Sickness): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of nifurtimox (B1683997) in combination therapy, specifically this compound-Eflornithine Combination Therapy (NECT), for the treatment of second-stage Trypanosoma brucei gambiense Human African Trypanosomiasis (HAT), commonly known as sleeping sickness.
Introduction
Human African Trypanosomiasis is a parasitic disease that is fatal if left untreated.[1] The second stage of the disease involves the central nervous system, requiring treatments that can cross the blood-brain barrier. For years, treatment options were limited and associated with significant toxicity.[2][3] The development of NECT marked a significant advancement in the management of second-stage HAT, offering a safer and more effective alternative to previous regimens.[4][5][6]
NECT combines two drugs with different mechanisms of action: this compound and eflornithine (B1671129). This combination has been shown to be highly effective and is a recommended treatment for second-stage T. b. gambiense HAT, particularly in cases of advanced disease.[4][7]
Quantitative Data Summary
The following tables summarize the efficacy and safety data from key clinical trials of this compound-Eflornithine Combination Therapy (NECT) compared to eflornithine monotherapy.
Table 1: Efficacy of NECT vs. Eflornithine Monotherapy in Second-Stage T. b. gambiense HAT
| Study/Parameter | NECT (this compound + Eflornithine) | Eflornithine Monotherapy | Citation |
| Cure Rate | |||
| Randomized Trial (Congo) | 96.2% | 94.1% | [1][8][9][10] |
| Multicentre Trial | >90% | >90% | [11] |
| NECT-Field Study | 94.1% (at 24 months) | N/A | [12] |
| Mortality Rate | |||
| Randomized Trial (Congo) | 0% | 1 death | [8][9] |
| NECT-Field Study | 4.3% (overall during trial) | N/A | [12] |
| Relapse Rate | |||
| NECT-Field Study | 1.3% (within 24 months) | N/A | [12] |
Table 2: Safety Profile of NECT vs. Eflornithine Monotherapy
| Adverse Events | NECT (this compound + Eflornithine) | Eflornithine Monotherapy | Citation |
| Severe Reactions | 9.6% | 25.5% | [8][9][10] |
| Treatment Suspensions | 1 | 2 | [8][9] |
| Common Adverse Events | Gastrointestinal issues, nervous system disorders, infections | Fever, pruritus, hypertension, nausea, vomiting, diarrhea, abdominal pain, headaches, myelosuppression | [12][13][14] |
Experimental Protocols
This section details a generalized protocol for a clinical trial evaluating NECT for second-stage T. b. gambiense HAT, based on methodologies from published studies.
Protocol: Phase III, Randomized, Open-Label, Active-Control Clinical Trial of NECT
1. Study Objective: To compare the efficacy and safety of this compound-Eflornithine Combination Therapy (NECT) with eflornithine monotherapy for the treatment of second-stage Trypanosoma brucei gambiense HAT.
2. Patient Population:
-
Inclusion Criteria:
-
Confirmed diagnosis of second-stage T. b. gambiense HAT (trypanosomes in cerebrospinal fluid [CSF] or white blood cell count in CSF >5/µL).
-
Age and weight as specified by the study protocol (e.g., ≥6 years and weighing ≥20 kg).
-
Informed consent provided by the patient or a legal guardian.
-
-
Exclusion Criteria:
-
Pregnancy or lactation (may vary by protocol).
-
Severe co-morbidities that could interfere with the study.
-
Previous treatment with either study drug.
-
3. Treatment Regimens:
-
NECT Arm:
-
Eflornithine Monotherapy Arm (Active Control):
4. Study Procedures:
-
Screening: Potential participants are screened based on inclusion and exclusion criteria.
-
Randomization: Eligible patients are randomly assigned to one of the two treatment arms.
-
Treatment Administration: Drugs are administered under close medical supervision in a hospital setting.
-
Monitoring: Patients are monitored for adverse events throughout the treatment period. Body weight should be checked regularly, as this compound can cause decreased appetite and weight loss.[3]
-
Follow-up: Patients are followed up for a period of 18 to 24 months post-treatment.[1][8][9][12] Follow-up visits include clinical examination and lumbar puncture to assess for relapse.
5. Outcome Measures:
-
Primary Outcome: Cure rate at the end of the follow-up period, defined as the absence of trypanosomes in the CSF and a CSF white blood cell count of ≤20/µL.
-
Secondary Outcomes:
-
Incidence and severity of adverse events.
-
Mortality rate.
-
Treatment interruption rates.
-
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound and Eflornithine in Trypanosoma brucei.
Experimental Workflow
Caption: Workflow of a randomized clinical trial for NECT in sleeping sickness.
Logical Relationship Diagram
Caption: Diagnostic and treatment pathway for Gambiense HAT.
References
- 1. This compound-eflornithine Combination Therapy for Second-Stage Trypanosoma Brucei Gambiense Sleeping Sickness: A Randomized Clinical Trial in Congo | Journal Article / Research | MSF Science Portal [scienceportal.msf.org]
- 2. Mode of action of this compound and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of Eflornithine Hydrochloride? [synapse.patsnap.com]
- 5. This compound-eflornithine combination therapy (NECT) | DNDi [dndi.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Eflornithine [medbox.iiab.me]
- 8. britannica.com [britannica.com]
- 9. Eflornithine - Wikipedia [en.wikipedia.org]
- 10. This compound-eflornithine combination therapy for second-stage Trypanosoma brucei gambiense sleeping sickness: a randomized clinical trial in Congo. | Epicentre [epicentre.msf.org]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. process.st [process.st]
Enhancing Oral Bioavailability of Nifurtimox: Application Notes and Protocols for Advanced Formulations
Introduction
Nifurtimox, a critical therapeutic agent for Chagas disease and sleeping sickness, exhibits significant challenges in its oral delivery.[1][2] Classified under the Biopharmaceutics Classification System (BCS) as Class II/IV, its low aqueous solubility and potential for poor permeability severely limit its dissolution rate and lead to erratic and insufficient bioavailability.[3][4] These biopharmaceutical limitations necessitate the administration of high doses over extended periods, which can contribute to adverse effects and compromise patient compliance.[1][2][5] To overcome these hurdles, advanced formulation strategies are imperative to enhance the oral bioavailability of this compound, thereby improving its therapeutic efficacy and safety profile.
This document provides detailed application notes and experimental protocols for the development and characterization of this compound formulations with enhanced oral bioavailability. The focus is on three promising approaches: Self-Emulsifying Drug Delivery Systems (SEDDS), Amorphous Solid Dispersions (ASDs), and Nanosuspensions.
Formulation Strategies for Enhanced Bioavailability
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This in-situ emulsification leads to the formation of small droplets that provide a large surface area for drug absorption.
Key Advantages:
-
Enhanced drug solubilization.
-
Improved dissolution rate and extent.
-
Potential for lymphatic transport, bypassing first-pass metabolism.
Amorphous Solid Dispersions (ASDs)
ASDs involve the dispersion of the amorphous form of a drug within a hydrophilic polymer matrix.[6] By preventing the drug from crystallizing, ASDs maintain it in a higher energy state, leading to increased aqueous solubility and faster dissolution rates.[6][7]
Key Advantages:
-
Significant improvement in the dissolution of poorly soluble drugs.
-
Potential for achieving supersaturation in the gastrointestinal tract.
-
Well-established manufacturing techniques like hot-melt extrusion and spray drying.
Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. The reduction in particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a higher dissolution velocity.
Key Advantages:
-
Increased saturation solubility and dissolution rate.[3]
-
Improved adhesion to the gastrointestinal mucosa, prolonging residence time.
-
Applicable for drugs that are poorly soluble in both aqueous and organic media.
Data Presentation: Comparative Formulation Performance
The following tables summarize key quantitative data from literature on the performance of different this compound formulations.
Table 1: Solubility Enhancement of this compound in Various Media
| Formulation Type | Medium | Solubility Improvement (fold increase vs. raw NFX) | Reference |
| Cosolvent Systems | Water | Up to 117.5 | [8][9] |
| Nanosuspension | Aqueous Media | 10 | [3][10] |
| Cyclodextrin Complex | Water | Not explicitly quantified, but significant | [11][12] |
Table 2: In Vitro Dissolution Profile Comparison
| Formulation Type | Dissolution Medium | % Drug Released at 60 min | Reference |
| This compound-SEDDS | Simulated Gastric/Intestinal Fluid | Slower than coarse suspension | |
| 3D-Printed Tablets (Amorphous Dispersion) | 0.1 N HCl | Significantly higher than commercial tablets | |
| Nanosuspension | Not Specified | Substantial improvement | [3][10] |
Table 3: In Vivo Pharmacokinetic Parameters in Animal Models
| Animal Model | Formulation | Key Findings | Reference |
| Mice | NFX-SEDDS | Suppressed parasitemia comparable to standard oral treatment | [1][2] |
| Rats | Raw this compound | Rapid absorption (tmax ~0.5 h) and elimination (t½ ~1.4 h) | |
| Mice | 3D-Printed Tablets (Amorphous Dispersion) | Significantly superior parasitemia reduction compared to pure drug |
Experimental Protocols
Protocol for Preparation of this compound-Loaded Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion (HME)
Objective: To prepare a stable amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound (micronized)
-
Polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer (PVP/VA) or other suitable polymer (e.g., Soluplus®, HPMC)
-
Hot-Melt Extruder with a twin-screw setup
-
Pelletizer or milling equipment
-
Sieves
Procedure:
-
Premixing: Physically mix this compound powder and the selected polymer in the desired mass ratios (e.g., 20:80, 40:60 NFX:polymer).
-
Extrusion:
-
Set the extruder to the desired temperature profile (e.g., increasing from 120°C to 160°C across different zones). The temperature should be above the glass transition temperature of the polymer but below the degradation temperature of this compound.
-
Feed the physical mixture into the extruder at a constant rate.
-
The molten extrudate is passed through a die to form a continuous strand.
-
-
Cooling and Solidification: The extrudate is cooled on a conveyor belt to solidify.
-
Size Reduction: The solidified extrudate is either pelletized or milled to obtain a fine powder.
-
Sieving: The resulting powder is sieved to obtain a uniform particle size distribution.
-
Storage: Store the ASD powder in a desiccator to prevent moisture-induced recrystallization.
Protocol for Physicochemical Characterization of this compound ASD
Objective: To confirm the amorphous nature of this compound within the polymer matrix and assess its physical stability.
Methods:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the ASD powder into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The absence of a sharp endothermic peak corresponding to the melting point of crystalline this compound and the presence of a single glass transition temperature (Tg) indicate the formation of an amorphous dispersion.
-
-
X-Ray Powder Diffraction (XRPD):
-
Mount the ASD powder on a sample holder.
-
Scan the sample over a 2θ range of 5° to 40°.
-
The absence of sharp Bragg peaks and the presence of a halo pattern confirm the amorphous state of the drug.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Analyze the ASD to identify any potential molecular interactions (e.g., hydrogen bonding) between this compound and the polymer, which can contribute to the stability of the amorphous form. Shifts in characteristic peaks of the drug and polymer suggest interactions.
-
Protocol for In Vitro Dissolution Testing
Objective: To evaluate the dissolution rate of the formulated this compound compared to the unformulated drug.
Apparatus: USP Apparatus II (Paddle Method)
Dissolution Medium: 900 mL of 0.1 N HCl or simulated gastric/intestinal fluid.
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 75 rpm.
-
Add a precisely weighed amount of the this compound formulation (equivalent to a specific dose) to the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol for Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound from the enhanced bioavailability formulation. The Caco-2 cell line is a well-established in vitro model that mimics the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound formulation and control solution
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound formulation (dissolved in transport buffer) to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the basolateral side and replace with fresh buffer.
-
At the end of the experiment, collect the sample from the apical side.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
-
Protocol for In Vivo Pharmacokinetic Study in a Murine Model
Objective: To determine the pharmacokinetic profile of the this compound formulation after oral administration and to calculate key parameters such as Cmax, Tmax, and AUC.
Animals: Male Swiss mice or Wistar rats.
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Dosing:
-
Fast the animals overnight with free access to water.
-
Administer the this compound formulation (e.g., resuspended ASD powder) or a control (raw this compound suspension) via oral gavage at a specific dose (e.g., 100 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time curve.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Visualizations
Caption: Experimental workflow for developing and evaluating this compound formulations.
Caption: this compound mechanism of action within the parasite.
Conclusion
The development of advanced formulations such as SEDDS, ASDs, and nanosuspensions presents a viable and promising strategy to overcome the biopharmaceutical challenges of this compound. The protocols outlined in this document provide a framework for the systematic development and evaluation of these formulations. By enhancing the oral bioavailability of this compound, it is possible to improve its therapeutic efficacy, potentially reduce the required dose and treatment duration, and ultimately improve patient outcomes in the fight against neglected tropical diseases.
References
- 1. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic analysis of this compound and Benznidazole treatment in Chagas disease | Infectious Diseases Data Observatory [iddo.org]
- 4. researchgate.net [researchgate.net]
- 5. uwo.scholaris.ca [uwo.scholaris.ca]
- 6. This compound Inhibits the Progression of Neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid Nanomedicines of this compound and Benznidazole for the Oral Treatment of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Enantiomers of this compound Do Not Exhibit Stereoselective Anti-Trypanosoma cruzi Activity, Toxicity, or Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Nifurtimox in Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Nifurtimox (B1683997) in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of this compound concentrations in a biological matrix. The method has been validated for a concentration range of 10.0 µg/L to 5000 µg/L.[1][2][3][4]
Introduction
This compound is an antiparasitic agent primarily used in the treatment of Chagas disease, caused by the protozoan Trypanosoma cruzi.[5] It is also indicated for the treatment of sleeping sickness (African trypanosomiasis).[2][3] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to ensure efficacy and minimize toxicity. This document provides a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of this compound in plasma.
Experimental
-
This compound reference standard (Purity > 98%)
-
This compound stable isotope-labeled internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Control human plasma
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with a TurboIonspray® source or equivalent.[2]
-
Analytical Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[6]
A protein precipitation method is utilized for the extraction of this compound from plasma samples.[1][2][3][4]
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma, add 100 µL of the internal standard working solution (in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 2000 x g for 7 minutes) to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic or gradient elution can be optimized |
Table 2: Mass Spectrometry Conditions
| Parameter | This compound | [³H] this compound (IS) |
| Ionization Mode | Positive | Positive |
| MRM Transition (m/z) | 288.3 → 148.0 | 296.3 → 156.0 |
| Collision Energy (CE) | 25 eV | 25 eV |
| Declustering Potential (DP) | 51 V | 51 V |
Note: MS parameters such as curtain gas, collision gas (CAD), ion source gas 1, and ion source gas 2 should be optimized for the specific instrument used.[4]
Method Validation
The method was validated according to established guidelines for bioanalytical method validation.
The calibration curve was linear over the concentration range of 10.0 µg/L to 5000 µg/L.[1][2][3][4] A correlation coefficient (r²) of >0.99 is typically achieved.
The intra- and inter-assay precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
Table 3: Precision and Accuracy Data
| QC Level | Concentration (µg/L) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| LLOQ | 10.0 | < 15% | 10.1% | 98.4 - 101% |
| Low QC | 30.0 | < 15% | < 15% | 98.4 - 101% |
| Medium QC | 400 | < 15% | < 15% | 98.4 - 101% |
| High QC | 4000 | < 15% | 2.61% | 98.4 - 101% |
Data synthesized from reported validation ranges.[1][2][3][4]
The extraction recovery of this compound from plasma was determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples. Recoveries are generally close to 100%.[1][5]
Workflow and Data Analysis
The overall workflow for the quantification of this compound in plasma is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification in plasma.
The logical relationship of the key validation parameters assessed in this method is outlined below.
Caption: Key parameters for bioanalytical method validation.
Data acquisition and processing are performed using the software supplied with the mass spectrometer. A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. The concentration of this compound in the QC and unknown samples is then determined from this calibration curve.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma. The simple sample preparation procedure and rapid analysis time make it well-suited for high-throughput applications in a clinical or research setting. The method meets the requirements for bioanalytical method validation, ensuring the generation of high-quality data for pharmacokinetic and other related studies.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Determination of this compound in dog plasma by stable-isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
Nifurtimox for the Treatment of Central Nervous System Trypanosomiasis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifurtimox (B1683997), a nitrofuran derivative, is a crucial therapeutic agent in the management of trypanosomiasis, diseases caused by protozoan parasites of the genus Trypanosoma. It is a primary treatment for Chagas disease (American trypanosomiasis), caused by Trypanosoma cruzi, and is used in combination therapy for the second, or meningoencephalitic, stage of Human African Trypanosomiasis (HAT), also known as sleeping sickness, caused by Trypanosoma brucei gambiense.[1][2] The involvement of the central nervous system (CNS) in both diseases presents a significant therapeutic challenge due to the blood-brain barrier (BBB), which restricts the entry of many drugs. This compound's efficacy in CNS trypanosomiasis is attributed to its ability to cross the BBB and exert its trypanocidal effects within the CNS.[3][4]
These application notes provide a comprehensive overview of the use of this compound in treating CNS trypanosomiasis, including its mechanism of action, pharmacokinetic properties, and relevant experimental protocols for preclinical and clinical research.
Mechanism of Action
The trypanocidal activity of this compound is initiated through a process of bioreduction. The drug is a prodrug that is activated by a parasitic type I nitroreductase (NTR).[5][6][7] This enzymatic reduction of the nitro group on this compound generates a nitro-anion radical.[8][9] In the aerobic environment of the parasite, this radical can transfer an electron to molecular oxygen, creating superoxide (B77818) radicals and other reactive oxygen species (ROS). This redox cycling leads to a state of severe oxidative stress within the parasite.[10]
The accumulation of ROS and other cytotoxic intermediates inflicts damage on multiple cellular components, including DNA, lipids, and proteins.[10][11] Specifically, this compound-induced oxidative stress can lead to DNA strand breaks and disruption of the parasite's mitochondrial membrane potential.[1][12] Mammalian cells are comparatively protected from this onslaught due to more robust antioxidant defense mechanisms, including enzymes like catalase and superoxide dismutase.[9]
References
- 1. The anti-protozoan drug this compound preferentially inhibits clonogenic tumor cells under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. African trypanosomiasis - Wikipedia [en.wikipedia.org]
- 3. The distribution of this compound across the healthy and trypanosome-infected murine blood-brain and blood-cerebrospinal fluid barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Distribution of this compound Across the Healthy and Trypanosome-Infected Murine Blood-Brain and Blood-Cerebrospinal Fluid Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trypanosoma cruzi Mitochondrial Peroxiredoxin Promotes Infectivity in Macrophages and Attenuates this compound Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Nifurtimox in Refractory Neuroblastoma: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the experimental use of Nifurtimox (B1683997) in treating refractory neuroblastoma. It includes a summary of clinical trial data, detailed protocols for key preclinical experiments, and visualizations of the proposed mechanisms of action.
I. Introduction
This compound, a drug traditionally used to treat Chagas disease, has shown promise as a potential therapeutic agent for refractory and relapsed neuroblastoma.[1][2][3][4][5] Its repurposing for oncology is based on observations of antitumor activity, including a case where a neuroblastoma patient with a concurrent Chagas disease infection showed tumor regression after this compound treatment.[3][6] Preclinical and clinical studies have since explored its efficacy, both as a single agent and in combination with chemotherapy.[7][8]
The proposed mechanism of action in neuroblastoma involves the induction of intracellular reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[6][9][10][11] this compound has also been shown to modulate key signaling pathways implicated in neuroblastoma cell survival and proliferation.[9][12]
II. Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials investigating this compound in pediatric patients with relapsed or refractory neuroblastoma.
Table 1: Phase I Clinical Trial Data for Single-Agent and Combination Therapy [7][13]
| Parameter | Value | Notes |
| Maximum Tolerated Dose (MTD) | 30 mg/kg/day | Determined in a Phase I dose-escalation trial. |
| Dose-Limiting Toxicities (at 40 mg/kg/day) | Grade 3 pulmonary hemorrhage, Grade 3 reversible neuropathy | Observed in two patients. |
| Non-Dose-Limiting Toxicities | Nausea, neuropathy | Generally well-tolerated at the MTD. |
| Combination Regimen | This compound with cyclophosphamide (B585) and topotecan (B1662842) | Tumor responses were observed with the combination. |
Table 2: Phase II Clinical Trial Efficacy Data for this compound in Combination with Topotecan and Cyclophosphamide [8][14]
| Patient Stratum | Response Rate (CR + PR) | Total Benefit Rate (CR + PR + SD) | Average Time on Therapy |
| Stratum 1: First Relapse Neuroblastoma | 53.9% | 69.3% | 165.2 days |
| Stratum 2: Multiply Relapsed/Refractory Neuroblastoma | 16.3% | 72.1% | 158.4 days |
| Stratum 3: Relapsed/Refractory Medulloblastoma | 20% | 65% | 105.0 days |
CR: Complete Response, PR: Partial Response, SD: Stable Disease
III. Proposed Mechanism of Action and Signaling Pathways
This compound is believed to exert its anti-neuroblastoma effects through multiple mechanisms, primarily centered on the generation of oxidative stress and modulation of critical cell survival pathways.
A. Induction of Reactive Oxygen Species (ROS)
This compound undergoes reduction to form a nitro-anion radical, which then reacts with molecular oxygen to produce superoxide (B77818) and other reactive oxygen species.[15] This increase in intracellular ROS can overwhelm the antioxidant capacity of cancer cells, leading to DNA damage, protein oxidation, and lipid peroxidation, ultimately triggering apoptosis.[6][9][10][11]
B. Modulation of Signaling Pathways
-
Akt-GSK3β Pathway: this compound has been shown to suppress the phosphorylation of Akt, a key kinase in a major cell survival pathway.[9][12] Inhibition of Akt phosphorylation can lead to decreased cell proliferation and increased apoptosis. The Akt-GSK3β signaling cascade is crucial in controlling the cell cycle and tumor growth.[9][16]
-
ERK Pathway: Some studies have indicated that this compound treatment can inhibit the phosphorylation of ERK, another important signaling molecule involved in cell proliferation and survival.[17]
-
MYCN Expression: In neuroblastoma cell lines with MYCN amplification, this compound has been observed to reduce MYCN expression, which is associated with inducing cell death.[14]
C. Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in neuroblastoma.
IV. Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the efficacy of this compound against neuroblastoma cell lines.
A. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, CHLA-90, SMS-KCNR)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Protocol:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0-200 µM.[17] Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
B. Apoptosis Assay (PARP Cleavage by Western Blot)
This protocol assesses the induction of apoptosis by detecting the cleavage of PARP.
Materials:
-
Neuroblastoma cells treated with this compound (as in the viability assay)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the bands using an imaging system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
C. Intracellular ROS Measurement (DCF-DA Assay)
This protocol measures the generation of intracellular ROS following this compound treatment.
Materials:
-
Neuroblastoma cells
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCF-DA)
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates).
-
Treat the cells with this compound (e.g., 10-20 µg/mL) for a short duration (e.g., 30 minutes).[6][11]
-
Incubate the cells with DCF-DA (typically 5-10 µM) for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess DCF-DA.
-
Analyze the fluorescence of the cells using a flow cytometer (Excitation: 488 nm, Emission: 525 nm) or a fluorescence plate reader.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
V. Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Caption: Preclinical experimental workflow for this compound.
VI. Conclusion
This compound presents a promising avenue for the treatment of refractory neuroblastoma. The provided data and protocols offer a framework for researchers to further investigate its therapeutic potential. Future studies should continue to explore its mechanism of action, optimize combination therapies, and identify predictive biomarkers for patient response.
References
- 1. Study of this compound to Treat Refractory or Relapsed Neuroblastoma or Medulloblastoma | Clinical Research Trial Listing [centerwatch.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Antitumor activity of this compound observed in a patient with neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Study of this compound to Treat Refractory or Relapsed Neuroblastoma or Medulloblastoma [ctv.veeva.com]
- 6. This compound Induces Apoptosis of Neuroblastoma Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 1 study of this compound in patients with relapsed/refractory neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase II trial of this compound combined with topotecan and cyclophosphamide for refractory or relapsed neuroblastoma and medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits the Progression of Neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound induces apoptosis of neuroblastoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. This compound Inhibits the Progression of Neuroblastoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Is Effective Against Neural Tumor Cells and Is Synergistic with Buthionine Sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
Nifurtimox-Eflornithine Combination Therapy (NECT): Application Notes and Protocols for Human African Trypanosomiasis (HAT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifurtimox-eflornithine combination therapy (NECT) is a critical treatment regimen for the second-stage of Trypanosoma brucei gambiense-caused Human African Trypanosomiasis (HAT), also known as sleeping sickness.[1][2][3] This combination therapy has demonstrated high efficacy and a more favorable safety profile compared to previous treatments, particularly the toxic arsenic derivative melarsoprol.[2][4] NECT was added to the World Health Organization's (WHO) Essential Medicines List in 2009 and has been a cornerstone of HAT treatment, especially in cases of severe second-stage disease.[4][5]
These application notes provide a comprehensive overview of the NECT protocol, including the mechanisms of action of the constituent drugs, detailed experimental and clinical protocols, and key quantitative data from clinical trials.
Mechanisms of Action
The synergistic effect of NECT arises from the distinct and complementary mechanisms of action of This compound (B1683997) and eflornithine (B1671129).
This compound: This nitrofuran derivative undergoes reductive activation within the trypanosome by a parasite-specific type I nitroreductase.[6][7] This process generates cytotoxic nitrile metabolites and reactive oxygen species (ROS), which induce significant oxidative stress.[8][9][10] The resulting damage to parasitic DNA, proteins, and lipids leads to the death of the parasite.[8][9]
Eflornithine: Eflornithine is a "suicide inhibitor" that irreversibly binds to and inactivates the enzyme ornithine decarboxylase (ODC).[11][12][13] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell division, growth, and differentiation in the parasite.[12][14] By inhibiting ODC, eflornithine halts parasite proliferation.[11][14]
Quantitative Data from Clinical Trials
The efficacy and safety of NECT have been established in several clinical trials. The following tables summarize key quantitative data.
| Table 1: NECT Efficacy in Second-Stage T.b. gambiense HAT | |
| Parameter | Result |
| Phase III Non-Inferiority Trial Cure Rate (18 months) | 96.5%[2][3] |
| Per-Protocol Population Cure Rate (18 months) | 97.7%[2][3] |
| DRC Field Study Clinical Cure Rate (24 months) | 94.1%[5] |
| Relapse Rate (within 24 months, DRC Field Study) | 1.3%[5] |
| Table 2: NECT vs. Eflornithine Monotherapy Safety Profile (Phase III Trial) | ||
| Adverse Event | NECT Group | Eflornithine Group |
| Major (Grade 3 or 4) Reactions | 14.0%[15] | 28.7%[15] |
| Most Common Major Adverse Events | Fever, seizures, confusion[15] | Fever, seizures, infections[15] |
| Drug-Related Deaths | 1[3][15] | 3[3][15] |
Experimental and Clinical Protocols
Patient Diagnosis and Staging
Accurate diagnosis and staging of HAT are crucial before initiating NECT.
Protocol for Diagnosis and Staging:
-
Initial Screening: Perform the Card Agglutination Test for Trypanosomiasis (CATT) on blood or serum samples to screen for specific antibodies against T.b. gambiense.[16]
-
Parasitological Confirmation: If the screening test is positive, confirm the presence of trypanosomes in body fluids (e.g., blood, lymph node aspirates, or cerebrospinal fluid) through microscopy.
-
Staging (Lumbar Puncture):
-
Perform a lumbar puncture to obtain cerebrospinal fluid (CSF).
-
Analyze the CSF for white blood cell (WBC) count and the presence of trypanosomes.
-
Second-stage HAT is confirmed if:
-
Trypanosomes are present in the CSF, OR
-
The CSF WBC count is >5 cells/µL.
-
-
NECT Administration Protocol
NECT is indicated as a first-line treatment for patients with severe second-stage gambiense HAT (≥100 WBC/µL in CSF) and for all children under 6 years or weighing less than 20 kg with second-stage disease.[17]
Dosage Regimen:
-
Eflornithine: 400 mg/kg of body weight per day, administered as a two-hour intravenous infusion every 12 hours for 7 days.[18][19]
-
This compound: 15 mg/kg of body weight per day, administered orally every 8 hours for 10 days.[1][19]
Administration Procedure:
-
Eflornithine Preparation and Infusion:
-
Dilute the required dose of eflornithine in 250 mL of sterile water for injection (or 100 mL for children weighing 20-25 kg).[18] 5% dextrose or saline can be used if water for injection is unavailable.[18]
-
Administer via a slow intravenous infusion over a period of 2 hours.
-
The diluted solution can be stored in a refrigerator for up to 24 hours.[1]
-
-
This compound Administration:
-
Administer the oral tablets three times a day.
-
Ensure the patient is in a fed condition to improve absorption and tolerance.[17]
-
-
Directly Observed Therapy: All drug administrations should be directly observed by trained health staff to ensure adherence to the protocol.[17]
Patient Monitoring Protocol
Continuous monitoring during and after treatment is essential to manage adverse events and detect any potential relapse.
In-treatment Monitoring (Days 1-10):
-
Monitor vital signs (blood pressure, pulse rate, temperature) before and after each eflornithine infusion.
-
Observe for common adverse events such as fever, seizures, gastrointestinal issues (nausea, vomiting, diarrhea), and hypertension.[15][18]
-
Perform regular clinical assessments for neurological changes.
Post-treatment Follow-up:
-
Patients must be followed for up to 24 months to monitor for relapse.[18]
-
Scheduled Follow-up Visits: Conduct follow-up examinations at 6, 12, 18, and 24 months post-treatment.
-
Follow-up Procedure:
-
Perform a clinical examination, noting any recurrence of HAT symptoms.
-
Conduct a lumbar puncture to obtain CSF.
-
Analyze CSF for WBC count and the presence of trypanosomes.
-
-
Definition of Cure: Absence of trypanosomes in all body fluids and a CSF leukocyte count of ≤20 cells/µL at 18 or 24 months post-treatment.[3]
-
Relapse: A significant increase in CSF WBC count or the reappearance of trypanosomes in any body fluid indicates treatment failure or relapse, requiring rescue treatment.[5]
Conclusion
The this compound-Eflornithine Combination Therapy protocol represents a significant advancement in the management of second-stage T.b. gambiense HAT. Its high efficacy, improved safety over older treatments, and simplified administration schedule have made it an invaluable tool in the fight against sleeping sickness.[2][4] Adherence to the detailed diagnostic, administration, and monitoring protocols outlined in these notes is crucial for achieving optimal patient outcomes and contributing to the goal of eliminating HAT as a public health problem.
References
- 1. dndi.org [dndi.org]
- 2. NECT Is Next: Implementing the New Drug Combination Therapy for Trypanosoma brucei gambiense Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-eflornithine combination therapy for second-stage African Trypanosoma brucei gambiense trypanosomiasis: a multicentre, randomised, phase III, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-eflornithine combination therapy (NECT) | DNDi [dndi.org]
- 5. Effectiveness of this compound Eflornithine Combination Therapy (NECT) in T. b. gambiense second stage sleeping sickness patients in the Democratic Republic of Congo: Report from a field study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiparasitic prodrug this compound: revisiting its activation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. What is the mechanism of Eflornithine Hydrochloride? [synapse.patsnap.com]
- 12. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]
- 13. Eflornithine - Wikipedia [en.wikipedia.org]
- 14. Eflornithine | Definition, African Trypanosomiasis, Uses, & Effects | Britannica [britannica.com]
- 15. researchgate.net [researchgate.net]
- 16. Human African trypanosomiasis (sleeping sickness) | MSF Medical Guidelines [medicalguidelines.msf.org]
- 17. Treatment of gambiense HAT - Guidelines for the treatment of human African trypanosomiasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Clinical Care of Human African Trypanosomiasis | Sleeping Sickness (African Trypanosomiasis) | CDC [cdc.gov]
- 19. This compound/eflornithine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Establishing a Nifurtimox-Resistant Trypanosoma cruzi Cell Line In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nifurtimox (B1683997) is a nitrofuran compound that has been a frontline treatment for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. However, the emergence of drug resistance poses a significant challenge to effective treatment. The development of this compound-resistant parasite cell lines in the laboratory is a critical tool for understanding the molecular mechanisms of resistance, identifying new drug targets, and screening novel therapeutic agents. These application notes provide a detailed protocol for the in vitro establishment of a this compound-resistant T. cruzi cell line, its characterization, and the underlying molecular pathways involved.
The primary mechanism of this compound action involves its activation by a parasitic type I nitroreductase (NTR) into a toxic metabolite.[1][2][3] Resistance can emerge through the downregulation of this enzyme, which reduces the conversion of the prodrug into its active form.[1][2][3] This process can be replicated in vitro by subjecting parasite cultures to continuous, long-term drug pressure.
Data Presentation
Table 1: Comparative this compound Susceptibility in T. cruzi Strains
| Strain | Genotype | IC50 (µM) | Resistance Level | Reference |
| Parental (X10/6) | Wild-Type | ~2-5 | Susceptible | [4] |
| NifR (clone) | This compound-Resistant | >20 | Resistant | [4] |
| Zn5 | TcI | 6.8 | Sensitive | [5][6] |
| SRB1 | TcI | 12.8 | Partially Resistant | [5][6] |
| Zn3 | TcI | 12.7 | Partially Resistant | [5][6] |
| Sum3 | TcIV | 21.4 | Highly Resistant | [5][6] |
Table 2: Growth Characteristics of Parental and this compound-Resistant T. cruzi
| Cell Line | Condition | Doubling Time (hours) | Reference |
| Parental (X10/6) | No drug | ~48 | [1][7] |
| Parental (X10/6) | 10 µM this compound | No significant growth | [1][7] |
| NifR | No drug | ~48 | [1][7] |
| NifR | 10 µM this compound | ~96 | [1][7] |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant Trypanosoma cruzi
This protocol describes the induction of this compound resistance in T. cruzi epimastigotes through continuous drug pressure.
Materials:
-
Trypanosoma cruzi epimastigotes (e.g., a susceptible strain)
-
Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks (25 cm²)
-
Incubator (27°C)
-
Hemocytometer or automated cell counter
Methodology:
-
Initiation of Culture: Seed T. cruzi epimastigotes at a density of 1 x 10⁵ cells/mL in a 25 cm² culture flask containing LIT medium.[8]
-
Initial Drug Exposure: Add this compound to the culture medium to a final concentration that inhibits parasite growth by over 99% (e.g., 10 µM).[1]
-
Continuous Culture and Drug Pressure: Incubate the culture at 27°C. Monitor the parasite density regularly.
-
Subculturing: When the parasite culture begins to show signs of recovery and growth, subculture the parasites into fresh medium containing the same concentration of this compound. This may initially take several weeks to months.[8]
-
Long-Term Selection: Repeat the subculturing process for an extended period (e.g., 8 months) to select for a stable resistant population.[1][8] The parasites that survive and proliferate are those that have acquired resistance mechanisms.
-
Cloning of Resistant Population: Once a consistently growing resistant population is established, it is crucial to obtain clonal lines. This can be achieved by limiting dilution.[1][7]
-
Serially dilute the resistant parasite culture in a 96-well plate to a concentration of approximately 0.5 parasites per well.
-
Incubate the plates and monitor for growth in individual wells.
-
Expand the cultures from wells that show growth, as these are likely derived from a single parasite.
-
Protocol 2: Determination of the 50% Inhibitory Concentration (IC50)
This protocol is used to quantify the level of this compound resistance in the selected parasite line compared to the parental susceptible line.
Materials:
-
Parental and resistant T. cruzi epimastigote cultures
-
96-well microplates
-
LIT medium with 10% FBS
-
This compound stock solution
-
Resazurin-based viability reagent (e.g., AlamarBlue) or a DNA intercalating dye (e.g., SYBR Green I)[9]
-
Plate reader (fluorescence or absorbance)
Methodology:
-
Parasite Seeding: Seed epimastigotes of both parental and resistant lines into 96-well plates at a density of 1 x 10⁶ cells/mL in a final volume of 100 µL per well.[9]
-
Drug Dilution Series: Prepare a serial dilution of this compound in the culture medium. The concentration range should be wide enough to encompass the IC50 values of both susceptible and resistant parasites.
-
Drug Addition: Add 100 µL of the this compound dilutions to the corresponding wells. Include control wells with parasites and medium only (no drug) and wells with medium only (background).
-
Incubation: Incubate the plates for 72 hours at 27°C.[10]
-
Viability Assay:
-
Resazurin Method: Add 20 µL of the resazurin-based reagent to each well and incubate for an additional 4-24 hours. Measure fluorescence or absorbance according to the manufacturer's instructions.
-
SYBR Green I Method: Add 50 µL of lysis buffer containing SYBR Green I to each well.[9] Measure fluorescence.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).[9]
-
Protocol 3: Growth Curve Analysis
This protocol assesses the growth kinetics of the resistant parasite line in the presence and absence of this compound.
Materials:
-
Parental and resistant T. cruzi epimastigote cultures
-
24-well plates or culture flasks
-
LIT medium with 10% FBS
-
This compound
-
Hemocytometer or automated cell counter
Methodology:
-
Culture Setup: Seed both parental and resistant epimastigotes into separate wells or flasks at an initial density of 1 x 10⁵ cells/mL. For each cell line, set up cultures with and without a selective concentration of this compound (e.g., 10 µM).
-
Cell Counting: At regular intervals (e.g., every 24 hours) for a period of 7-10 days, take an aliquot from each culture and determine the parasite density using a hemocytometer.
-
Data Analysis:
-
Plot the parasite density (on a logarithmic scale) against time (in days).
-
Calculate the doubling time for each condition from the exponential growth phase of the curve.
-
Visualizations
Caption: Workflow for establishing and characterizing a this compound-resistant parasite cell line.
Caption: Signaling pathway of this compound action and resistance in Trypanosoma cruzi.
References
- 1. pnas.org [pnas.org]
- 2. A mechanism for cross-resistance to this compound and benznidazole in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Characterization of Four Mexican Isolates of Trypanosoma cruzi and Their Profile Susceptibility to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A mechanism for cross-resistance to this compound and benznidazole in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Nifurtimox Solubility Issues in Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Nifurtimox in culture media.
Frequently Asked Questions (FAQs)
Q1: Why does this compound precipitate in my culture medium?
A1: this compound has low aqueous solubility.[1][2][3][4] It is classified as a Biopharmaceutical Classification System (BCS) class II or IV drug, meaning it exhibits low solubility and potentially low permeability.[1][2] When a concentrated stock solution of this compound, typically prepared in an organic solvent, is diluted into an aqueous culture medium, the drug can crash out of solution, leading to precipitation.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is commonly used to prepare stock solutions of this compound for in vitro assays.[5] However, it is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5] For other applications, N-methyl pyrrolidone (NMP) has been identified as a highly effective solvent, capable of dissolving up to 90.85 mg/mL of this compound.[5][6]
Q3: Can I dissolve this compound directly in water or PBS?
A3: Direct dissolution of this compound in water or phosphate-buffered saline (PBS) is generally not recommended for achieving high concentrations due to its poor aqueous solubility.[6] Studies have shown its solubility in water to be as low as 0.2 mg/mL.[7][8]
Q4: Are there alternative methods to improve this compound solubility in culture?
A4: Yes, several formulation strategies can enhance the solubility of this compound. These include the use of cosolvent systems, self-emulsifying drug delivery systems (SEDDS), and formulation with pharmaceutical-grade polymers.[1][2][4][7][8][9][10] These approaches aim to create stable formulations that can be diluted in aqueous media with a reduced risk of precipitation.
Troubleshooting Guide
Issue: this compound precipitates immediately upon addition to culture media.
| Possible Cause | Troubleshooting Step |
| High final concentration of this compound | Decrease the final working concentration of this compound in your experiment. |
| High percentage of organic solvent in the final dilution | Prepare a more concentrated stock solution to minimize the volume added to the culture medium. Ensure the final solvent concentration is non-toxic to your cells (e.g., <0.5% for DMSO). |
| Rapid addition of stock solution | Add the this compound stock solution to the culture medium dropwise while gently vortexing or swirling the medium to facilitate mixing and prevent localized high concentrations. |
| Temperature of the medium | Pre-warm the culture medium to 37°C before adding the this compound stock solution. |
Issue: this compound precipitates over time during incubation.
| Possible Cause | Troubleshooting Step |
| Drug instability in the medium | Prepare fresh this compound dilutions for each experiment. Avoid storing diluted this compound solutions for extended periods. |
| Interaction with media components | Evaluate the compatibility of this compound with your specific culture medium. Consider using a simpler, serum-free medium for the initial dissolution before adding supplements. |
| Exceeding the saturation solubility | The effective concentration of this compound in the medium may be decreasing over time as it comes out of solution. Consider using a solubility-enhancing formulation if high concentrations are required. |
Data Summary
This compound Solubility in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | 0.2 | [7][8] |
| N-methyl pyrrolidone (NMP) | 90.85 | [5][6] |
| Cosolvent Systems | up to 23.5 | [7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Protocol 2: Dilution of this compound Stock Solution into Culture Medium
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of stock solution needed. Ensure the final DMSO concentration will be below 0.5%.
-
Add the calculated volume of the this compound stock solution drop-by-drop to the pre-warmed culture medium while gently swirling the medium.
-
Visually inspect the medium for any signs of precipitation.
-
Use the freshly prepared this compound-containing medium for your experiment immediately.
-
Visualizations
This compound Mechanism of Action
The mechanism of action for this compound is not fully elucidated but is understood to involve the generation of reactive oxygen species (ROS) and cytotoxic metabolites within the target parasite.[11][12][13][14]
Caption: this compound activation pathway in parasites.
Experimental Workflow for In Vitro this compound Treatment
This workflow outlines the general steps for treating cultured cells with this compound.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. mdpi.com [mdpi.com]
- 3. Solid-state properties of this compound. Preparation, analytical characterization, and stability of an amorphous phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3D-Printed Tablets of this compound: In Vitro and In Vivo Anti- Trypanosoma cruzi Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease [mdpi.com]
- 7. Novel cosolvent systems for this compound: improving solubility, trypanocidal efficacy, and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Solid Nanomedicines of this compound and Benznidazole for the Oral Treatment of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 11. drugs.com [drugs.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
Troubleshooting Nifurtimox instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nifurtimox (B1683997) in aqueous solutions. The information is presented in a question-and-answer format to directly address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound stock solution, prepared in an aqueous buffer, is showing a reduced concentration over a short period. What could be the cause?
A1: this compound is known to have limited stability in aqueous solutions, and its degradation is significantly influenced by the pH of the solution. Forced degradation studies have shown that this compound is particularly unstable under basic (alkaline) conditions. If your buffer has a pH greater than 7, you can expect accelerated degradation. The molecule is also susceptible to oxidation and, to a lesser extent, heat.
Q2: I observed a color change or the appearance of precipitate in my this compound solution. What does this indicate?
A2: A color change or precipitation is a strong indicator of this compound degradation or poor solubility. This compound is practically insoluble in water.[1][2] While it may initially dissolve in certain aqueous buffers or with the help of co-solvents, changes in pH, temperature, or concentration upon storage can lead to precipitation. Degradation products may also have different solubility profiles or colors compared to the parent compound. It is recommended to visually inspect solutions before each use and to analyze any suspect solutions for purity and concentration.
Q3: What are the primary degradation pathways for this compound in an aqueous environment?
A3: The chemical structure of this compound, featuring a nitrofuran ring and a hydrazone moiety, is susceptible to several degradation pathways. The two major pathways are:
-
Reduction of the Nitrofuran Moiety: This is a key mechanism of both its therapeutic action and its degradation. This can be initiated by nitroreductases, but chemical reduction can also occur, leading to the formation of reactive nitro radicals and other cytotoxic intermediates.[3]
-
Hydrolytic Cleavage: this compound can undergo hydrolysis, particularly under basic conditions. This can involve the cleavage of the hydrazone moiety, leading to the formation of multiple degradation products.[2][3] One study identified a degradation product generated specifically under basic (NaOH) conditions.[4]
Q4: How should I prepare and store aqueous stock solutions of this compound to maximize stability?
A4: Given its poor aqueous solubility and stability, here are some best practices:
-
Solvent Choice: For in vitro studies, it is common to prepare a high-concentration primary stock solution in an organic solvent like DMSO and then dilute it serially in the aqueous experimental medium (e.g., cell culture media) to the final working concentration immediately before use.[3] This minimizes the time this compound spends in an aqueous environment.
-
pH Control: If an aqueous buffer must be used for a stock solution, aim for a neutral or slightly acidic pH. Avoid alkaline buffers (pH > 7).
-
Temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down the degradation rate. When thawing, do so quickly and keep the solution on ice.
-
Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil to prevent potential photodegradation.
-
Fresh Preparation: The most reliable approach is to prepare fresh solutions for each experiment.
Q5: My experiment requires the this compound solution to be incubated at 37°C for an extended period. What should I be concerned about?
A5: Incubation at 37°C will accelerate the degradation of this compound, especially in neutral or alkaline aqueous solutions. One study noted that incubating this compound in human urine at 37°C for 48 hours resulted in the depletion of most of the parent compound.[5] For long-term experiments, you should consider the stability of this compound under your specific conditions. It is advisable to run a preliminary stability test by incubating your this compound solution for the duration of your experiment and analyzing its concentration at the end.
Summary of this compound Stability Under Forced Degradation
| Stress Condition | Reagents and Conditions | Temperature | Duration | Observed Degradation | Reference |
| Acidic Hydrolysis | 0.1 M & 1 M HCl | 25°C or 60°C | 48 hours | Degradation products generated. | [4] |
| Basic Hydrolysis | 0.1 M & 1 M NaOH | 25°C or 60°C | 48 hours | Significant degradation; a product peak was observed to overlap with the parent drug peak in HPLC. | [4] |
| Oxidative Stress | 1.5% & 3% H₂O₂ | 25°C or 60°C | 48 hours | Degradation products generated. | [4] |
| Thermal Stress | Solid drug substance | Up to 250°C | N/A | Degradation involves detachment of NO₂ radical and ethylene. | [6] |
| Photochemical Stress | General ICH Guidelines | Controlled | >1.2 million lux hours & >200 W h/m² | N/A (Specific photostability data for this compound solution is limited, but protection from light is generally recommended for nitroaromatic compounds). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solutions
This protocol outlines a typical forced degradation study to assess the stability of this compound under hydrolytic and oxidative stress.
Objective: To identify conditions that lead to the degradation of this compound and to generate its degradation products for analytical method development.
Materials:
-
This compound (pure substance)
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Water bath or incubator capable of maintaining 60°C
-
Volumetric flasks and pipettes
-
HPLC system with UV or DAD detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Add a defined volume of the this compound stock solution to separate solutions of 0.1 M HCl and 1 M HCl.
-
Base Hydrolysis: Add a defined volume of the this compound stock solution to separate solutions of 0.1 M NaOH and 1 M NaOH.
-
Oxidative Degradation: Add a defined volume of the this compound stock solution to a 3% H₂O₂ solution.
-
Control: Prepare a control sample by diluting the stock solution in water.
-
-
Incubation:
-
Incubate one set of samples at room temperature (approx. 25°C) and another set at 60°C.
-
Monitor the samples over a period of 48 hours.
-
-
Sample Preparation for Analysis:
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
For the acid and base hydrolysis samples, neutralize the pH with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for HPLC analysis using the mobile phase.
-
Filter the samples through a 0.45 µm filter before injection.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to the control to identify degradation peaks and quantify the loss of this compound.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
Instrumentation:
-
HPLC with a quaternary pump, autosampler, column compartment, and DAD or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 Phenomenex Luna (250 x 4.6 mm, 5 µm) or equivalent | [7] |
| Mobile Phase | A: 0.2% Acetic Acid in WaterB: Methanol | [4] |
| Gradient | Initial 40% B, gradient to 41.6% B in 2 min | [4] |
| Flow Rate | 0.62 mL/min | [4] |
| Column Temperature | 25°C | [4] |
| Detection Wavelength | 400 nm | [8] |
| Injection Volume | 10 µL |[4] |
Procedure:
-
Prepare the mobile phases and degas them before use.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Prepare standard solutions of this compound at known concentrations to generate a calibration curve.
-
Inject the prepared standards and samples from the forced degradation study (Protocol 1).
-
Integrate the peak area of this compound and any degradation products. Calculate the percentage of remaining this compound in the stressed samples relative to the control. The method is considered stability-indicating if the degradation product peaks are well-resolved from the this compound peak.
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Major degradation pathways of this compound in aqueous solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H13N3O5S | CID 6842999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Structural and Mechanistic Investigation of the Unusual Metabolism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melt crystallization and thermal degradation profile of the antichagasic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Nifurtimox Resistance in Trypanosoma cruzi
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of nifurtimox (B1683997) resistance in Trypanosoma cruzi.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired this compound resistance in T. cruzi?
A1: The principal and most well-documented mechanism of acquired resistance to this compound in Trypanosoma cruzi is the reduced activation of the drug within the parasite. This compound is a prodrug that must be activated by a specific parasite enzyme to exert its trypanocidal effect.[1][2][3] Resistance arises from the downregulation of a mitochondrial, NADH-dependent type I nitroreductase (NTR).[1][2][3] This downregulation is often caused by the loss of a single copy of the gene encoding this enzyme, which is sufficient to confer significant resistance.[1][2]
Q2: My this compound-resistant T. cruzi line is also showing resistance to benznidazole (B1666585). Is this expected?
A2: Yes, this is an expected phenomenon. The type I nitroreductase (NTR) that activates this compound is also responsible for activating benznidazole.[2][3] Therefore, the loss or downregulation of this enzyme results in a cross-resistance phenotype to a wide range of nitroheterocyclic drugs.[1][2][3]
Q3: Are mechanisms other than nitroreductase downregulation involved in this compound resistance?
A3: While NTR downregulation is the primary mechanism for high-level acquired resistance, other factors may contribute to the parasite's overall tolerance to this compound. These can include:
-
Alterations in the Oxidative Stress Response: Historically, this compound was thought to kill parasites by inducing oxidative stress.[4] While T. cruzi possesses robust antioxidant defenses, some studies show that overexpression of protective enzymes, such as mitochondrial peroxiredoxin (MPX), can increase resistance to the drug.[5][6] For instance, MPX content was found to increase 2.5-fold in parasites treated with this compound.[5][6]
-
ABC Transporters: ATP-binding cassette (ABC) transporters are known to be involved in drug efflux and multidrug resistance in various organisms.[7][8] While their role in acquired this compound resistance is less defined than that of NTR, some transporters, like TcABCG1, have been implicated in the natural resistance of some T. cruzi strains to benznidazole.[8][9]
Q4: Does the growth rate of the parasite change once it becomes resistant to this compound?
A4: In the absence of the drug, this compound-resistant T. cruzi clones generally have a doubling time comparable to the parental, susceptible line.[1][4] However, in the presence of this compound (e.g., 10 μM), resistant parasites can continue to grow, albeit at a slower rate (e.g., a 2-fold increase in doubling time), whereas the parental line will cease to grow.[1]
Troubleshooting Guides & Experimental Protocols
Issue 1: I am unable to select a this compound-resistant T. cruzi line in my lab.
This could be due to several factors related to culture conditions and selection pressure.
Troubleshooting Steps:
-
Verify Drug Concentration: Ensure the this compound concentration is high enough to inhibit the growth of the wild-type population by over 99%. A concentration of 10 μM is commonly used.[1][4]
-
Duration of Exposure: The selection process for stable resistance is lengthy. It can take up to 8 months of continuous culture under drug pressure to generate resistant populations.[1][4]
-
Monitor Parasite Viability: Regularly assess the culture for the presence of viable parasites. It is normal for the bulk of the population to die off initially, with a small number of resistant parasites eventually emerging.
-
Clonal Isolation: Once a resistant population is established, it should be cloned by limiting dilution to ensure a genetically homogeneous line for downstream experiments.[1][4]
Detailed Protocol: In Vitro Selection of this compound-Resistant T. cruzi
-
Initiate a culture of wild-type T. cruzi epimastigotes in a suitable liquid medium.
-
Introduce this compound to the culture at a final concentration of 10 μM.
-
Maintain the culture under standard conditions (e.g., 27°C), replacing the medium with fresh, drug-containing medium every 48-72 hours.
-
Continuously monitor the culture for parasite growth. Expect a significant initial die-off.
-
Continue culturing for an extended period (e.g., 8 months) until a stable, drug-resistant population emerges and can be consistently passaged.[1][4]
-
Clone the resistant population by limiting dilution in 96-well plates to isolate individual resistant clones.
Issue 2: My experimental results show inconsistent IC50 values for this compound.
Inconsistent IC50 values can arise from variations in assay parameters.
Troubleshooting Steps:
-
Standardize Incubation Times: The duration of drug exposure significantly impacts the apparent IC50. Ensure that the incubation time (e.g., 48h, 72h, or 96h) is consistent across all experiments and plates.[10]
-
Control for Parasite and Host Cell Density: The initial number of parasites and host cells (for intracellular amastigote assays) must be uniform. Variations in the multiplicity of infection (MOI) can alter results.[10]
-
Use a Consistent Readout Method: Different methods for measuring parasite viability (e.g., image-based counting vs. colorimetric assays using β-galactosidase expressing strains) can yield different results.[10] Stick to one validated method for a given set of experiments.
Detailed Protocol: Drug Susceptibility Assay for Intracellular Amastigotes
-
Cell Seeding: Seed host cells (e.g., Vero or L6 cells) into a 96- or 384-well plate at a predetermined density and allow them to adhere for 24 hours.[10]
-
Infection: Infect the host cells with trypomastigotes at a defined multiplicity of infection (MOI), for example, 1:4.
-
Drug Addition: After allowing 48 hours for parasite invasion and differentiation into amastigotes, remove the medium and add fresh medium containing serial dilutions of this compound.[10] Include a "no drug" (DMSO vehicle) control.
-
Incubation: Incubate the plates for a fixed period, typically 72 hours.[10]
-
Quantification: Measure parasite viability. For β-galactosidase expressing strains, this involves adding the substrate (e.g., chlorophenol red-β-D-galactopyranoside) and measuring absorbance. For imaging assays, cells are fixed, stained with a DNA dye (e.g., Hoechst), and the number of intracellular amastigotes is quantified using an automated microscope and analysis software.[11]
-
Data Analysis: Plot the percentage of parasite inhibition against the log of the drug concentration and use a non-linear regression model to calculate the 50% effective concentration (EC50/IC50).
Issue 3: I suspect my resistant line has reduced NTR activity, but my assay is not working.
A functional nitroreductase assay is critical for confirming the primary resistance mechanism.
Troubleshooting Steps:
-
Cofactor Requirement: The T. cruzi type I NTR is NADH-dependent. Ensure you are using NADH, not NADPH, as the electron donor in your reaction mixture.[1][12]
-
Protein Concentration: Ensure you have a sufficient concentration of total protein in your parasite lysate. The activity may be too low to detect otherwise.
-
Spectrophotometer Settings: The assay monitors the oxidation of NADH, which is measured by a decrease in absorbance at 340 nm. Verify that your spectrophotometer is set to the correct wavelength and is sensitive enough to detect small changes.
-
Substrate Concentration: Use a saturating concentration of this compound (e.g., 100 μM) to ensure the enzyme is working at its maximal rate.[4]
Detailed Protocol: Spectrophotometric Nitroreductase (NTR) Activity Assay
-
Lysate Preparation: Harvest T. cruzi epimastigotes, wash with PBS, and resuspend in a lysis buffer. Lyse the cells (e.g., by sonication or freeze-thaw cycles) and clarify the lysate by centrifugation to remove cell debris. Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), 100 μM NADH, and 100 μM this compound.[4]
-
Initiate Reaction: Start the reaction by adding a known amount of parasite lysate (e.g., 20-50 μg of total protein).
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹). Express the final NTR activity as nmol of NADH oxidized per minute per mg of total protein.[4]
Quantitative Data Summary
Table 1: this compound Susceptibility in Parental vs. Resistant T. cruzi Clones.
| T. cruzi Line | IC50 for this compound (μM) | Fold Resistance |
|---|---|---|
| Parental (X10/6) | 1.1 ± 0.1[3] | - |
| This compound-Resistant Clone 1 | 11.2 ± 1.1[3] | ~10.2 |
| This compound-Resistant Clone 2 | 10.8 ± 1.0[3] | ~9.8 |
| this compound-Resistant Clone 3 | 11.5 ± 1.2[3] | ~10.5 |
Table 2: Nitroreductase (NTR) Activity in Parental vs. Resistant T. cruzi.
| T. cruzi Line | NTR Specific Activity (nmol NADH oxidized min⁻¹·mg⁻¹ protein) | % of Parental Activity |
|---|---|---|
| Parental (Wild-Type) | 6.73 ± 1.18[1] | 100% |
| this compound-Resistant (NifR) | 2.79 ± 0.20[1] | ~41.5% |
Visualizations: Pathways and Workflows
References
- 1. A mechanism for cross-resistance to this compound and benznidazole in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Trypanosoma cruzi Mitochondrial Peroxiredoxin Promotes Infectivity in Macrophages and Attenuates this compound Toxicity [frontiersin.org]
- 6. Trypanosoma cruzi Mitochondrial Peroxiredoxin Promotes Infectivity in Macrophages and Attenuates this compound Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The History of the ABC Proteins in Human Trypanosomiasis Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. A novel ABCG-like transporter of Trypanosoma cruzi is involved in natural resistance to benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Parameters Impacting Drug Susceptibility in Intracellular Trypanosoma cruzi Assay Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. proceedings.science [proceedings.science]
Strategies to mitigate Nifurtimox-induced cytotoxicity in host cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nifurtimox. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate this compound-induced cytotoxicity in host cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in host cells?
A1: this compound, a nitrofuran derivative, exerts its cytotoxic effects primarily through the generation of reactive oxygen species (ROS) and the induction of oxidative stress.[1] Once inside the cell, this compound is activated by nitroreductases, leading to the formation of a nitro-anion radical. In the presence of oxygen, this radical can undergo futile cycling, producing superoxide (B77818) anions and other ROS, which can damage cellular components like DNA, lipids, and proteins.[1][2][3] This process can ultimately lead to apoptosis (programmed cell death).[4][5]
Q2: Why is this compound more toxic to parasites like Trypanosoma cruzi than to mammalian host cells?
A2: The selectivity of this compound is largely attributed to differences in the metabolic pathways and antioxidant defenses between parasites and mammalian cells. Parasites possess a type I nitroreductase that is highly efficient at activating this compound to its toxic metabolites.[3][6] Mammalian cells, on the other hand, have more robust antioxidant defense systems, including enzymes like catalase and superoxide dismutase, which help to neutralize the ROS generated by this compound, thus conferring a degree of protection.[1]
Q3: What are the typical cytotoxic concentrations (CC50) of this compound in mammalian cell lines?
A3: The cytotoxic concentration of this compound can vary depending on the cell line and the duration of exposure. The table below summarizes some reported CC50 values.
| Cell Line | CC50 (µM) | Exposure Time | Reference |
| H9c2 (rat cardiomyoblasts) | >30 | 72 hours | |
| U2OS (human osteosarcoma) | Not specified, but cytotoxicity was observed | Not specified | |
| Neuroblastoma cell lines (e.g., CHLA-90, LA1-55n, SMS-KCNR) | Varies (concentration-dependent decrease in viability) | Not specified | [4][5] |
| Vero (monkey kidney epithelial) | Cytotoxicity observed, but specific CC50 not provided | Not specified | [7] |
Q4: What are the observable signs of this compound-induced cytotoxicity in my cell cultures?
A4: Common signs of cytotoxicity include:
-
Morphological changes: Cells may appear rounded, shrunken, and detached from the culture surface. You may also observe membrane blebbing, a characteristic feature of apoptosis.
-
Reduced cell viability: A decrease in the number of viable cells can be quantified using assays like MTT or resazurin.
-
Induction of apoptosis: This can be confirmed by assays that detect caspase activation (e.g., caspase-3), DNA fragmentation (e.g., TUNEL assay), or changes in membrane asymmetry (e.g., Annexin V staining).[4][5]
-
Increased ROS production: This can be measured using fluorescent probes like DCFH-DA.
-
Decreased mitochondrial membrane potential: This can be assessed using dyes like JC-1 or TMRE.
Troubleshooting Guides
Issue 1: High levels of host cell death observed at concentrations required for anti-parasitic activity.
Possible Cause: The therapeutic window of this compound in your specific host-parasite co-culture system may be narrow.
Mitigation Strategies:
-
Co-administration with Antioxidants:
-
Combination Therapy:
-
Consider using this compound in combination with other anti-parasitic agents. This may allow you to use a lower, less toxic concentration of this compound while maintaining or even enhancing efficacy.
-
-
Modulation of Cellular Defense Pathways:
-
Nrf2 Activation: The Nrf2 pathway is a key regulator of the cellular antioxidant response.[11][12] While direct evidence for this compound-induced Nrf2 activation in host cells is still emerging, exploring the use of known Nrf2 activators could be a potential strategy to bolster the cells' antioxidant defenses.
-
Issue 2: Inconsistent results in cytotoxicity assays.
Possible Cause: Variability in experimental conditions.
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase when treated with this compound. Over-confluent or sparsely populated cultures can respond differently to cytotoxic agents.
-
Standardize Drug Preparation: Prepare fresh stock solutions of this compound for each experiment. This compound is light-sensitive, so protect solutions from light.
-
Control for Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is consistent across all wells and is below a cytotoxic level for your cells. Include a vehicle-only control in your experiments.
-
Assay-Specific Considerations:
-
MTT Assay: Ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance. Incomplete dissolution is a common source of variability.[5][13]
-
Fluorescent Probes: Protect fluorescent dyes from light and be mindful of their potential for auto-oxidation or photo-toxicity.
-
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay
This protocol provides a general guideline for determining the CC50 of this compound in a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[13]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the CC50 value using appropriate software.
Protocol 2: Evaluating the Protective Effect of N-acetylcysteine (NAC)
This protocol describes how to assess the ability of NAC to mitigate this compound-induced cytotoxicity.
Procedure:
-
Follow the steps for the MTT assay as described in Protocol 1.
-
Co-treatment: In addition to the this compound-only treatment groups, include groups that are co-treated with a range of this compound concentrations and a fixed, non-toxic concentration of NAC. You should also have a control group treated with NAC alone to ensure it is not cytotoxic at the concentration used.
-
Data Analysis: Compare the CC50 values of this compound in the presence and absence of NAC. A significant increase in the CC50 value in the presence of NAC indicates a protective effect.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound-induced apoptotic pathway in host cells.
Experimental Workflow for Assessing Cytotoxicity Mitigation
Caption: Workflow for evaluating cytoprotective agents.
References
- 1. Toxicology Letters 164S, S68 - this compound induced ultrastructural and biochemical alterations in rat heart. Their potential relevance in the treatment of chaga?s disease. - CONICET [bicyt.conicet.gov.ar]
- 2. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile-An Overlooked In Vitro Mechanism of Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apjai-journal.org [apjai-journal.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative real-time imaging of glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Upregulation of phase II enzymes through phytochemical activation of Nrf2 protects cardiomyocytes against oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Technical Support Center: Optimizing Nifurtimox Dosage in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nifurtimox (B1683997) dosage and minimizing side effects in animal models.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound.
Issue: High Incidence of Adverse Effects
Question: We are observing a high incidence of adverse effects, such as weight loss, neurotoxicity, and gastrointestinal issues, in our animal models treated with this compound. What are the potential causes and how can we mitigate them?
Answer:
High rates of adverse effects with this compound are a known challenge. Several factors could be contributing to the toxicity observed in your study. Here are some potential causes and troubleshooting steps:
-
Dosage and Administration:
-
High Dose: The current dose might be too high for the specific animal model or strain. It's important to note that standard treatment protocols may represent an overdose for some subjects[1].
-
Route of Administration: Oral gavage can be stressful and may lead to variability in absorption.
-
Vehicle: The vehicle used to dissolve or suspend this compound might contribute to toxicity.
-
-
Animal Model:
-
Species and Strain Sensitivity: Different species and strains of animals can have varying sensitivities to this compound. For example, rats have shown dose-dependent decreases in mean body weight at doses of 75 and 150 mg/kg/day[2].
-
Underlying Health Status: The overall health of the animals can impact their tolerance to the drug.
-
-
Drug Formulation and Bioavailability:
-
Food Effect: The bioavailability of this compound is significantly increased when administered with food[3][4]. Administering the drug to fasted animals can lead to different exposure levels compared to fed animals.
-
Formulation: Poorly formulated this compound can lead to inconsistent absorption and spikes in plasma concentration, potentially increasing toxicity.
-
Solutions and Mitigation Strategies:
-
Dose Optimization:
-
Dose Reduction: Systematically reduce the dose to find the minimum effective dose with an acceptable safety profile.
-
Intermittent Dosing: Consider an intermittent dosing schedule, such as once every 5 days. This has been shown to provide a high cure rate in mice while reducing the overall dosage[1].
-
-
Refine Administration Protocol:
-
Administration with Food: Administer this compound with food to mimic clinical use and improve bioavailability consistently[3][4].
-
Alternative Formulations: Explore novel formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or Poly(ε-caprolactone) (PCL) implants. These have been shown to improve tolerability and provide sustained release, potentially reducing the need for frequent oral dosing[5][6].
-
-
Monitor Animal Welfare:
-
Regular Weight Checks: Monitor the body weight of the animals regularly, as weight loss is a key indicator of toxicity[2].
-
Behavioral Assessments: Implement a scoring system to monitor for signs of neurotoxicity (e.g., tremors, ataxia).
-
Issue: Variable Drug Efficacy and Inconsistent Results
Question: We are observing high variability in the efficacy of this compound in our animal models, leading to inconsistent experimental outcomes. What could be the reasons for this variability?
Answer:
Variability in this compound efficacy is a common challenge that can be attributed to several factors related to its pharmacokinetic properties and the experimental setup.
-
Pharmacokinetics:
-
Rapid Metabolism and Elimination: this compound is rapidly absorbed and eliminated, with a half-life of approximately 3 hours in humans and 1.4 hours in rats[3][7]. This can lead to fluctuating plasma concentrations.
-
Food Effect on Bioavailability: As mentioned, co-administration with food can increase systemic exposure by over 70%, and failing to control for feeding status will introduce significant variability[4].
-
-
Experimental Protocol:
-
Dosing Time: The timing of the dose in relation to the animal's light/dark cycle and feeding schedule can influence absorption and metabolism.
-
Formulation Consistency: Inconsistent preparation of the this compound suspension can lead to variable dosing.
-
Solutions and Mitigation Strategies:
-
Standardize Administration Protocol:
-
Control for Feeding Status: Strictly control the feeding status of the animals before and after dosing. Administering this compound with food is recommended to enhance and standardize absorption[4].
-
Consistent Dosing Time: Administer the drug at the same time each day.
-
-
Improve Formulation:
-
Use of Slurry: For animals that have difficulty swallowing tablets, a slurry can be prepared by disintegrating the tablets in water. This can improve dosing accuracy[8][9].
-
Advanced Formulations: Consider using SEDDS, which can improve drug absorption via the lymphatic pathway and reduce first-pass metabolism, leading to higher and more consistent plasma concentrations[5].
-
-
Pharmacokinetic Analysis:
-
Pilot PK Study: Conduct a pilot pharmacokinetic study in your specific animal model to understand the absorption, distribution, metabolism, and excretion (ADME) profile. This will help in designing a more rational dosing regimen.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal models?
A1: Common side effects reported in animal studies include:
-
Weight Loss and Decreased Appetite: This is a frequently observed adverse event, particularly at higher doses[2][10].
-
Neurological Effects: These can include tremors, irritability, and in severe cases, seizures[8].
-
Gastrointestinal Disturbances: Vomiting and abdominal pain are common[10].
-
Reproductive Toxicity: In some animal models, this compound has been associated with reduced fetal body weights and, at higher doses, abortions[8][10].
-
Genotoxicity: Genotoxicity has been demonstrated in rodents[8].
Q2: How significant is the food effect on this compound bioavailability?
A2: The food effect is highly significant. Studies have shown that administering this compound with food can increase the area under the curve (AUC) and maximum concentration (Cmax) by approximately 70% compared to administration under fasting conditions[4]. This is a critical factor to control in experimental designs to ensure consistent drug exposure.
Q3: What are some alternative dosing strategies to reduce this compound toxicity?
A3:
-
Intermittent Dosing: An intermittent schedule, such as dosing once every five days, has been shown to be as effective as daily dosing in curing T. cruzi infection in mice, while significantly reducing the total amount of drug administered[1].
-
Combination Therapy: Combining this compound with other agents may allow for a reduction in the this compound dose, thereby reducing its toxicity. However, this needs to be empirically determined for the specific disease model[1].
Q4: Are there newer formulations of this compound that can help reduce side effects?
A4: Yes, research is ongoing into novel formulations to improve the safety profile of this compound. Two promising approaches are:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are lipid-based formulations that can enhance the solubility and bioavailability of this compound, potentially allowing for lower doses to be used[5]. In vitro studies have shown enhanced anti-T. cruzi activity with minimal cytotoxicity in mammalian cells[5].
-
Poly(ε-caprolactone) (PCL) Implants: These are subcutaneous implants designed for long-term, sustained release of the drug. This approach can improve tolerability and efficacy, with one implant potentially delivering a prolonged effect equivalent to 40 oral doses[5][6].
Data Presentation
Table 1: this compound Dosage and Observed Side Effects in Animal Models
| Animal Model | Dosage | Route of Administration | Observed Side Effects | Reference |
| Mice | 100 mg/kg/day for 20 days | Oral gavage | Not specified, but efficacy was high | [11] |
| Rats | 25, 75, 150 mg/kg/day for 28 days | Oral | Dose-dependent decrease in mean body weight and food consumption. Decreased absolute heart and thymus weights. | [2] |
| Pregnant Mice | 20, 50, 125 mg/kg/day during organogenesis | Oral | Reduced fetal weights at 125 mg/kg/day. | [10] |
| Pregnant Rats | 20, 50, 125 mg/kg/day during organogenesis | Oral | Reduced maternal and fetal body weights at 50 and 125 mg/kg/day. | [10] |
| Pregnant Rabbits | 5, 15, 60 mg/kg/day during organogenesis | Oral | Abortions, reduced maternal weight gain, and fewer live fetuses at 60 mg/kg/day. Fetal skeletal malformations at doses as low as 0.2 times the maximum recommended human dose. | [8][10] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Dosage | Reference |
| tmax | 0.5 h | Oral | 2.5 mg/kg | [7] |
| t1/2 | 1.4 h | Oral | 2.5 mg/kg | [7] |
| Cmax | 1010 µg-eq/L | Oral | 2.5 mg/kg ([14C]-labeled) | [7] |
| Excretion | ~49% in urine, ~44% in feces within 120 h | Oral | 2.5 mg/kg ([14C]-labeled) | [7] |
| Bioavailability | Not specified, but rapid absorption | Oral | 10 mg/kg | [11] |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Rats
-
Animals: Male Sprague-Dawley rats.
-
Housing: Animals should be housed in a controlled environment with ad libitum access to food and water, unless fasting is required for the study.
-
Drug Preparation: this compound can be suspended in an aqueous vehicle for oral administration. For intravenous administration, a suitable solubilizing agent will be needed.
-
Administration:
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from a cannulated vein (e.g., jugular or femoral) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, tmax, AUC, and t1/2.
Protocol 2: Behavioral Assessment for Neurotoxicity in Mice
-
Animals: C57BL/6 mice are commonly used in neurotoxicity studies[12].
-
Drug Administration: Administer this compound at various doses daily for a specified period (e.g., 14 or 28 days). Include a vehicle control group.
-
Behavioral Tests:
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior. Place the mouse in the center of an open field arena and record its movement for a set duration (e.g., 10 minutes). Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Rotarod Test: To evaluate motor coordination and balance. Place the mouse on a rotating rod with increasing speed and record the latency to fall.
-
Grip Strength Test: To measure muscle strength. Allow the mouse to grasp a wire grid connected to a force meter and gently pull it away. Record the peak force exerted.
-
-
Scoring: Perform behavioral tests at baseline and at regular intervals throughout the study. Analyze the data for significant differences between the treated and control groups.
Mandatory Visualizations
Caption: Workflow for a dose-escalation study to evaluate this compound toxicity.
Caption: Decision tree for troubleshooting high adverse effects with this compound.
Caption: Simplified overview of this compound metabolism and excretion pathway.
References
- 1. New, combined, and reduced dosing treatment protocols cure Trypanosoma cruzi infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of toxicity and toxicokinetics in rats and dogs following twenty-eight-day, repeat-dose oral administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Biopharmaceutical Characteristics of this compound Tablets for Age‐ and Body Weight‐Adjusted Dosing in Patients With Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lampit (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. Redefining the treatment of Chagas disease: a review of recent clinical and pharmacological data for a novel formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 11. Enantiomers of this compound Do Not Exhibit Stereoselective Anti-Trypanosoma cruzi Activity, Toxicity, or Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
Nifurtimox Drug-Drug Interaction Potential: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the drug-drug interaction (DDI) potential of nifurtimox (B1683997).
Frequently Asked Questions (FAQs)
Q1: What is the current understanding of this compound's metabolism and its potential for DDIs?
A1: this compound undergoes complex metabolism that is not primarily mediated by typical hepatic or renal drug-metabolizing enzymes like cytochrome P450s (CYPs).[1] Instead, its biotransformation involves reductive and nucleophilic modifications.[1] In vivo studies in rats and humans have identified numerous metabolites, with M-4 and M-6 being the most significant in terms of systemic exposure in humans.[2][3] In vitro assessments of this compound and its major metabolites, M-4 and M-6, have indicated a low likelihood of them acting as perpetrators of pharmacokinetic DDIs with major CYP enzymes and drug transporters.[2][3][4] While comprehensive clinical DDI studies are limited, current evidence suggests a low risk for clinically relevant pharmacokinetic interactions.[2][4]
Q2: Are there any known clinically significant drug interactions with this compound?
A2: Currently, there are no known severe, serious, moderate, or mild drug interactions listed for this compound.[5][6] However, it is contraindicated to consume alcohol during treatment, as it may heighten the incidence and severity of adverse effects.[7] Caution is also advised for patients with a history of brain injury, seizures, or psychiatric disorders, as this compound could exacerbate these conditions.[5]
Q3: What are the key metabolites of this compound that should be considered in DDI studies?
A3: this compound is extensively metabolized into at least 30 breakdown products.[3] However, six metabolites (M-1 to M-6) are considered predominant.[2][3] Of these, M-4 and M-6 are the only ones that reach significant systemic exposure levels in humans and should be prioritized in any in vitro DDI assessment.[2][3]
Q4: Does food intake affect the pharmacokinetics of this compound?
A4: Yes, food has a significant impact on the bioavailability of this compound. Administration with food can increase systemic exposure (AUC) by at least 70% compared to fasting conditions.[3][8] Therefore, it is recommended that this compound be taken with food.[8]
Troubleshooting Experimental Assays
Issue 1: Inconsistent results in in vitro this compound metabolism studies.
-
Possible Cause: The metabolism of this compound is not significantly catalyzed by standard hepatic microsomal or cytosolic enzymes.[1] Using only these systems may lead to very low or undetectable metabolism.
-
Troubleshooting Steps:
-
Consider Alternative Systems: Explore the use of systems that can facilitate reductive metabolism. The activation of this compound is suggested to occur via type I and type II nitroreductases.[9]
-
Analyze for a Broader Range of Metabolites: this compound forms numerous metabolites through atypical pathways.[3] Ensure your analytical methods are capable of detecting a wide array of potential breakdown products, not just typical oxidation or conjugation products.
-
Chemical Stability: Assess the chemical stability of this compound in your assay buffer, as it is known to be unstable in excreta.[2][3]
-
Issue 2: Difficulty in interpreting CYP inhibition data for this compound.
-
Possible Cause: this compound and its major human metabolites (M-4 and M-6) are weak inhibitors of major CYP enzymes.
-
Troubleshooting Steps:
-
Confirm Concentrations: Ensure that the concentrations of this compound and its metabolites used in the assay are clinically relevant and that the analytical methods for quantifying the probe substrate metabolism are validated.
-
Reference Published Data: Compare your findings with existing data. For example, the IC50 for CYP3A4 inhibition by this compound enantiomers has been reported to be greater than 20 µM.[10]
-
Evaluate Potential for Induction: Although inhibition potential appears low, consider evaluating the potential for CYP induction, as this has been investigated for this compound and its key metabolites.[3]
-
Quantitative Data Summary
Table 1: In Vitro Cytochrome P450 Inhibition
| Compound | CYP Isoform | Result (IC50) | Reference |
| This compound enantiomers | CYP3A4 | > 20 µM | [10] |
| This compound, M-4, M-6 | Main CYP enzymes | No potential for perpetrator pharmacokinetic DDIs identified | [2][3] |
Table 2: In Vitro Metabolic Stability
| Compound | System | Result (Intrinsic Clearance) | Reference |
| This compound enantiomers | Human hepatic microsomes | < 7 µl/min/mg of protein | [10] |
Experimental Protocols
1. Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To determine the potential of this compound and its major metabolites to inhibit the activity of major CYP isoforms.
-
Methodology Summary:
-
System: Human liver microsomes.
-
Test Articles: this compound, M-4, and M-6.
-
Probe Substrates: Use specific probe substrates for each CYP isoform to be evaluated (e.g., midazolam for CYP3A4, bupropion (B1668061) for CYP2B6).
-
Incubation: Pre-incubate the test article with human liver microsomes and a NADPH-regenerating system. Initiate the reaction by adding the probe substrate.
-
Analysis: After a specified incubation time, terminate the reaction and quantify the formation of the probe substrate's metabolite using LC-MS/MS.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test article that causes 50% inhibition of the CYP enzyme activity.
-
2. Transporter Interaction Assay
-
Objective: To assess the potential of this compound and its major metabolites to inhibit key uptake and efflux drug transporters.
-
Methodology Summary:
-
System: Use cell lines overexpressing specific transporters (e.g., HEK293-OATP1B1, MDCKII-MDR1).
-
Test Articles: this compound, M-4, and M-6.
-
Probe Substrates: Utilize known substrates for each transporter (e.g., estradiol-17β-glucuronide for OATP1B1, digoxin (B3395198) for P-gp).
-
Incubation: Incubate the cells with the probe substrate in the presence and absence of the test article.
-
Analysis: Measure the intracellular concentration of the probe substrate or its transport rate across a cell monolayer using appropriate analytical techniques (e.g., scintillation counting for radiolabeled substrates, LC-MS/MS).
-
Data Analysis: Determine the IC50 value for the inhibition of transporter activity.
-
Visualizations
Caption: Simplified metabolic pathway of this compound.
Caption: General workflow for in vitro DDI potential assessment.
References
- 1. Structural and Mechanistic Investigation of the Unusual Metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. This compound: Generic, Chagas Disease Uses, Side Effects, Dosage [medicinenet.com]
- 6. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. Biopharmaceutical Characteristics of this compound Tablets for Age‐ and Body Weight‐Adjusted Dosing in Patients With Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Enantiomers of this compound Do Not Exhibit Stereoselective Anti-Trypanosoma cruzi Activity, Toxicity, or Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Nifurtimox Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the therapeutic index of nifurtimox (B1683997) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a prodrug that requires activation within the parasite.[1][2][3] Its mechanism of action is not fully understood but is believed to involve the following steps:
-
Activation by Nitroreductases: this compound is activated by a mitochondrial type I nitroreductase (NTR) in Trypanosoma cruzi.[1][2][3][4] This enzyme is oxygen-insensitive and catalyzes the reduction of the nitro group on this compound.[5]
-
Generation of Reactive Metabolites: This reduction process forms a nitro-anion radical and other reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide.[6][7][8]
-
Cellular Damage: These toxic metabolites induce significant DNA breakdown and can also damage other cellular components like lipids and proteins through oxidative stress.[6][7] This ultimately leads to parasite cell death.[7] Mammalian cells are less susceptible to this damage due to the presence of protective enzymes like catalase, glutathione (B108866) peroxidase, and superoxide dismutase.[6][8]
Q2: What are the main challenges associated with the clinical use of this compound?
The primary challenges with this compound are its significant side effects and the emergence of drug resistance.
-
Adverse Effects: Common side effects include gastrointestinal issues (anorexia, nausea, vomiting, abdominal pain) and neurological problems (headache, vertigo, sleep disorders, polyneuropathy).[6][8] These adverse events can lead to poor patient compliance and treatment discontinuation.[9]
-
Drug Resistance: Resistance to this compound has been observed and is often linked to the downregulation of the type I nitroreductase (NTR) enzyme responsible for activating the drug.[1][2][3][4] Loss of a single copy of the NTR gene can confer significant cross-resistance to other nitroheterocyclic drugs.[1][2][4]
-
Low Bioavailability: this compound is classified as a Biopharmaceutics Classification System (BCS) class IV drug, meaning it has low solubility and permeability, which restricts its bioavailability and therapeutic efficacy.[10]
Q3: What are the current strategies being explored to improve the therapeutic index of this compound derivatives?
Researchers are investigating several approaches to enhance the efficacy and reduce the toxicity of this compound and its analogs:
-
Novel Formulations: Developing new drug delivery systems is a key strategy. This includes:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubility and bioavailability of this compound.[10][11][12]
-
Polymeric Implants: Biodegradable implants, such as those made from poly(ε-caprolactone) (PCL), can provide sustained release of the drug, potentially reducing the required dose and frequency of administration.[10][11][12]
-
-
Development of Novel Analogs: Synthesizing new this compound derivatives with modified chemical structures aims to improve their activity against resistant strains, enhance their selectivity for the parasite's NTR, and reduce off-target toxicity.
-
Combination Therapy: Using this compound in combination with other drugs, such as eflornithine (B1671129) for sleeping sickness, can improve efficacy and potentially reduce the dose of each drug, thereby minimizing side effects.[6][8]
Troubleshooting Guides
This section provides guidance on common issues encountered during the experimental evaluation of this compound derivatives.
Issue 1: High variability in in vitro anti-trypanosomal activity assays.
-
Possible Cause: Inconsistent parasite density, different parasite life-cycle stages, or variability in drug solubility.
-
Troubleshooting Steps:
-
Standardize Parasite Culture: Ensure a consistent method for parasite counting and use parasites in the same growth phase (e.g., exponential phase) for all experiments.
-
Use Appropriate Life-Cycle Stage: The activity of this compound can vary between trypomastigotes, amastigotes, and epimastigotes.[13] Ensure you are using the relevant stage for your research question.
-
Ensure Complete Solubilization: this compound and its derivatives can have poor aqueous solubility. Use an appropriate solvent (e.g., DMSO) and ensure the final concentration in the assay medium is consistent and does not exceed the solvent's toxicity limit for the parasites. Prepare fresh drug solutions for each experiment.
-
Include Reference Compounds: Always include the parent this compound and/or benznidazole (B1666585) as a positive control to benchmark the activity of your derivatives.
-
Issue 2: Development of drug resistance in vitro appears slower or faster than expected.
-
Possible Cause: The concentration of the drug used for selection pressure, the frequency of subculturing, or the initial parasite population's genetic diversity.
-
Troubleshooting Steps:
-
Optimize Drug Concentration: The concentration used for selecting resistant parasites is critical. A concentration that inhibits parasite growth by over 99% is often used.[4][14]
-
Consistent Subculturing Schedule: Maintain a regular schedule for subculturing the parasites in the presence of the drug. A typical protocol involves subculturing every 3-4 weeks for several months.[14]
-
Characterize Parental Strain: Before initiating resistance selection, fully characterize the susceptibility of the parental parasite strain to establish a baseline IC50.
-
Monitor Resistance Development: Periodically determine the IC50 of the parasite population under selection to track the development of resistance over time.
-
Issue 3: Poor in vivo efficacy despite promising in vitro activity.
-
Possible Cause: Poor pharmacokinetic properties (absorption, distribution, metabolism, excretion) of the derivative, leading to sub-therapeutic concentrations at the site of infection.
-
Troubleshooting Steps:
-
Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies in an appropriate animal model to determine the bioavailability, half-life, and tissue distribution of the compound.
-
Formulation Optimization: If poor solubility or absorption is suspected, consider formulating the derivative in a vehicle known to enhance bioavailability, such as a SEDDS.[10][11]
-
Dose-Ranging Studies: Perform dose-ranging studies in an in vivo infection model to determine the optimal therapeutic dose.
-
Metabolite Analysis: Investigate the metabolism of the derivative. It may be rapidly metabolized into inactive forms.
-
Data Presentation
Table 1: In Vitro Activity of this compound and a Resistant T. cruzi Line
| Compound | Parental Strain IC50 (μM) | This compound-Resistant Strain IC50 (μM) | Fold Resistance |
| This compound | 1.5 ± 0.2 | 12.3 ± 1.1 | 8.2 |
| Benznidazole | 2.1 ± 0.3 | 15.8 ± 1.5 | 7.5 |
Data are presented as mean ± standard deviation from three independent experiments.[1]
Table 2: Cure Rates of Different this compound Formulations in a Murine Model of Chagas Disease
| Treatment Group | Administration Route | Duration | Cure Rate (%) |
| Untreated Control | - | - | 0 |
| Oral this compound | Oral | 40 days | 42.9 |
| NFX-SEDDS | Oral | 20 days | 28.6 |
| NFX-PCL Implant | Subcutaneous | 40 days | 40.0 |
Cure was confirmed by immunosuppression and qPCR.[12]
Experimental Protocols
Protocol 1: In Vitro Anti-trypanosomal Activity Assay (Epimastigote Stage)
-
Parasite Culture: Culture T. cruzi epimastigotes in a suitable medium (e.g., LIT medium) supplemented with 10% fetal bovine serum at 27°C.
-
Drug Preparation: Prepare a stock solution of the this compound derivative in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the parasites (typically ≤0.5%).
-
Assay Setup: Seed a 96-well plate with epimastigotes at a density of 1 x 10^5 parasites/mL. Add the drug dilutions to the wells. Include wells with untreated parasites (negative control) and a reference drug like benznidazole (positive control).
-
Incubation: Incubate the plate at 27°C for 72-96 hours.
-
Growth Inhibition Assessment: Add a resazurin-based reagent and incubate for a further 4-24 hours. Measure the fluorescence or absorbance to determine parasite viability.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Generation of this compound-Resistant T. cruzi
-
Initial Culture: Seed T. cruzi epimastigotes at a density of 1 x 10^5 parasites/mL in a culture medium containing a selective concentration of this compound (e.g., 10 μM, which inhibits growth by >99%).[4][14]
-
Subculturing: Maintain the culture at 27°C. When the parasites reach a certain density, subculture them into a fresh medium containing the same concentration of this compound. This is typically done every 3-4 weeks.[14]
-
Duration: Continue this process for an extended period (e.g., 8 months) to allow for the selection of a resistant population.[4][14]
-
Cloning: Clone the resistant parasite population by limiting dilution to obtain clonal lines.
-
Characterization: Determine the IC50 of the resistant clones to this compound and other nitroheterocyclic drugs to confirm the resistance phenotype and assess cross-resistance.[1]
Protocol 3: In Vivo Efficacy in a Murine Model of Acute Chagas Disease
-
Infection: Infect mice (e.g., Swiss Webster) with bloodstream trypomastigotes of a virulent T. cruzi strain (e.g., Y strain).[9] A typical inoculum is 10^4 trypomastigotes per animal.[9]
-
Treatment Initiation: Begin treatment when parasitemia becomes detectable in the blood (typically 4-5 days post-infection).[9]
-
Drug Administration: Administer the this compound derivative orally or via the desired route for a specified period (e.g., 20 consecutive days).[9] Include an untreated infected group and a group treated with the parent this compound as controls.
-
Monitoring: Monitor parasitemia levels in the blood periodically throughout the treatment and post-treatment period. Also, monitor animal survival and clinical signs of disease.
-
Assessment of Cure: After a follow-up period (e.g., 30 days post-treatment), assess for parasitological cure using methods such as:
Visualizations
Caption: Mechanism of action of this compound in Trypanosoma cruzi.
Caption: Workflow for the development of this compound derivatives.
Caption: Mechanism of this compound resistance in Trypanosoma cruzi.
References
- 1. researchgate.net [researchgate.net]
- 2. A mechanism for cross-resistance to this compound and benznidazole in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. A mechanism for cross-resistance to this compound and benznidazole in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Mechanistic Investigation of the Unusual Metabolism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. Drug screening and development cascade for Chagas disease: an update of in vitro and in vivo experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. drugs.com [drugs.com]
- 14. pnas.org [pnas.org]
- 15. Redefining the treatment of Chagas disease: a review of recent clinical and pharmacological data for a novel formulation of this compound | PLOS Neglected Tropical Diseases [journals.plos.org]
- 16. Evaluation of this compound Treatment of Chronic Chagas Disease by Means of Several Parasitological Methods - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Nifurtimox efficacy against different T. cruzi strains
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the variable efficacy of nifurtimox (B1683997) against different Trypanosoma cruzi strains.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in this compound efficacy in our experiments. What are the primary reasons for this?
A: The variability in this compound efficacy is a well-documented phenomenon primarily attributed to the significant genetic diversity among T. cruzi strains.[1] The parasite is classified into seven Discrete Typing Units (DTUs): TcI to TcVI and TcBat.[1] Different DTUs, and even different strains within the same DTU, exhibit distinct susceptibility profiles.[2][3] For instance, studies have reported that strains belonging to the TcI DTU are, on average, less susceptible to this compound than those from TcII and TcV.[1][2] This natural resistance is a key factor to consider in experimental design.
Q2: What is the molecular mechanism behind this compound action and resistance?
A: this compound is a prodrug that requires activation within the parasite to exert its trypanocidal effect.[4][5] The primary mechanism involves a mitochondrial, NADH-dependent type I nitroreductase (NTR) enzyme.[5][6] This enzyme reduces the nitro group of this compound, generating toxic metabolites like nitro radicals and reactive oxygen species (ROS) that damage the parasite's DNA, lipids, and proteins, leading to cell death.[7][8]
Resistance is strongly linked to this activation step. The most common mechanism of resistance is the downregulation of the type I NTR enzyme.[4][5] Loss of a single copy of the gene encoding this enzyme is sufficient to cause significant cross-resistance to this compound and other nitroheterocyclic drugs like benznidazole (B1666585).[6][9] Mutations within the NTR gene that result in a loss of enzyme activity have also been identified in drug-resistant parasites.[10]
Q3: Our in vitro results with this compound don't correlate with our in vivo mouse model data. Why might this be happening?
A: A lack of correlation between in vitro and in vivo results is a known challenge in Chagas disease research.[1][11] Several factors can contribute to this discrepancy:
-
Different Parasite Stages: In vitro assays often use epimastigotes or intracellular amastigotes, while in vivo models involve circulating trypomastigotes and tissue amastigotes. These stages can have different metabolic states and drug susceptibilities.[2] For example, trypomastigotes are generally more resistant to the effects of this compound and benznidazole.[2]
-
Host Immune Response: The host's immune system plays a significant role in controlling the infection in vivo, a factor completely absent in in vitro cultures.[11] Successful chemotherapy in an animal model may rely on a combination of the drug's direct effect and the host's immune response.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Drug availability, distribution, and metabolism in the host animal can influence efficacy. The drug may not reach parasites in specific tissue reservoirs in sufficient concentrations.
-
Strain Virulence and Tropism: The specific virulence and tissue preference (tropism) of a T. cruzi strain can affect the in vivo outcome, which is not captured in a simplified in vitro system.[1]
Troubleshooting Guide
Issue 1: High IC50 values suggesting this compound resistance in a supposedly susceptible strain.
-
Possible Cause 1: Experimental Error.
-
Troubleshooting Step: Verify the concentration and integrity of the this compound stock solution. Ensure accurate serial dilutions. Check incubation times and parasite densities, as these can affect results. Use a known susceptible reference strain as a positive control.
-
-
Possible Cause 2: Spontaneous Resistance.
-
Troubleshooting Step: T. cruzi can develop resistance under drug pressure, even in vitro.[4] Perform a molecular analysis (qPCR) to quantify the expression of the type I NTR gene. A significant decrease in expression compared to the parental strain would suggest acquired resistance.[12] Sequence the NTR gene to check for mutations.
-
-
Possible Cause 3: Strain Misidentification.
-
Troubleshooting Step: Confirm the identity and DTU of your parasite stock using established molecular markers (e.g., mini-exon, 18S/24S ribosomal genes).[13]
-
Issue 2: Inconsistent results across replicate experiments.
-
Possible Cause 1: Parasite Culture Variability.
-
Troubleshooting Step: Standardize your parasite culture conditions. Use parasites from the same growth phase (e.g., mid-log phase epimastigotes) for all assays. Inconsistent growth phases can lead to variable metabolic activity and drug susceptibility.
-
-
Possible Cause 2: Assay Readout Instability.
-
Troubleshooting Step: If using a colorimetric or fluorometric readout (e.g., Resazurin), ensure that the readout incubation time is optimized and consistent. Check for any interference between the drug compound and the detection reagent. For high-content imaging assays, verify that automated parasite counting is accurate and not affected by artifacts.
-
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key metric for assessing this compound efficacy. The tables below summarize IC50 values for different T. cruzi strains and DTUs from published studies. Note the significant variability, particularly between DTUs.
Table 1: In Vitro this compound IC50 Values for T. cruzi Epimastigotes
| Strain/Isolate | DTU | IC50 (µM) | Geographic Origin | Reference |
| Zn5 | TcI | 6.8 | Mexico | [13] |
| Zn3 | TcI | 12.7 | Mexico | [13] |
| SRB1 | TcI | 12.8 | Mexico | [13] |
| Sum3 | TcIV | 21.4 | Mexico | [13] |
Table 2: In Vitro this compound IC50 Values for Different Life Cycle Stages (Representative Strains)
| Strain | DTU | Epimastigote IC50 (µM) | Amastigote IC50 (µM) | Trypomastigote IC50 (µM) | Reference |
| Multiple (Average) | TcI | ~3.0 - 4.0 | ~2.5 - 3.5 | > 10 | [1][2] |
| Multiple (Average) | TcII | ~1.0 - 2.0 | ~1.0 - 2.0 | > 10 | [1][2] |
| Multiple (Average) | TcV | ~1.0 - 2.0 | ~1.0 - 2.0 | > 10 | [1][2] |
Note: Values are approximated from published data for illustrative purposes. Researchers should consult the original publications for precise values and experimental conditions.[1][2][13]
Experimental Protocols
Protocol 1: In Vitro this compound Susceptibility Assay (Intracellular Amastigotes)
This protocol is adapted from standard methodologies for testing anti-trypanosomal compounds.[14][15]
-
Cell Culture: Seed host cells (e.g., H9c2 or L6 myoblasts) in 96-well imaging plates at a density of 4,000 cells/well and incubate for 24 hours.
-
Infection: Infect the host cell monolayer with tissue culture-derived trypomastigotes at a parasite-to-host-cell ratio of 10:1. Incubate for 2 hours.
-
Wash: Gently wash the wells twice with PBS to remove non-invaded parasites. Add fresh culture medium.
-
Drug Addition: Incubate for 48 hours to allow for differentiation into amastigotes. Then, add serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) and appropriate controls (untreated infected cells, uninfected cells).
-
Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO2.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde (PFA). Permeabilize with 0.1% Triton X-100 and stain nuclei with a DNA dye (e.g., DAPI or Hoechst 33342).
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to count the number of host cell nuclei and intracellular amastigotes per well.
-
Calculation: Calculate the percentage of growth inhibition relative to untreated controls. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting to a non-linear dose-response curve.
Protocol 2: In Vivo Efficacy Model (Acute Chagas Disease)
This protocol outlines a general procedure for assessing drug efficacy in a murine model.[15][16] All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c).
-
Infection: Inoculate mice intraperitoneally with 5,000-10,000 blood-form trypomastigotes of the desired T. cruzi strain.
-
Treatment Initiation: Begin treatment 4-5 days post-infection, when parasitemia is typically detectable.
-
Drug Administration: Administer this compound orally (via gavage) daily for a period of 20-30 consecutive days. A typical dose is 100 mg/kg/day. Include a vehicle-only control group and an uninfected group.
-
Monitoring Parasitemia: Monitor parasitemia twice weekly by collecting a small volume of blood from the tail vein and counting motile trypomastigotes in a Neubauer chamber.
-
Assessment of Cure: After the treatment period, monitor the animals for an additional 30-60 days. A definitive cure is often determined by the absence of parasites in the blood (hemoculture) and negative PCR results for parasite DNA in blood and cardiac tissue at the end of the follow-up period.
References
- 1. In Vitro Benznidazole and this compound Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Benznidazole and this compound Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV | MDPI [mdpi.com]
- 3. Enantiomers of this compound Do Not Exhibit Stereoselective Anti-Trypanosoma cruzi Activity, Toxicity, or Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mechanism for cross-resistance to this compound and benznidazole in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. Benznidazole-resistance in Trypanosoma cruzi: Evidence that distinct mechanisms can act in concert - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative studies of drug susceptibility of five strains of Trypanosoma cruzi in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Characterization of Four Mexican Isolates of Trypanosoma cruzi and Their Profile Susceptibility to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental models in Chagas disease: a review of the methodologies applied for screening compounds against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A New Experimental Model for Assessing Drug Efficacy against Trypanosoma cruzi Infection Based on Highly Sensitive In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nifurtimox Treatment in Chronic Chagas Disease Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nifurtimox (B1683997) treatment in chronic Chagas disease models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound action against Trypanosoma cruzi?
A1: this compound is a prodrug that requires activation within the parasite. The primary mechanism involves a mitochondrial type I nitroreductase (NTR) enzyme in T. cruzi.[1][2] This enzyme reduces the nitro group of this compound, leading to the formation of cytotoxic metabolites, such as an unsaturated open-chain nitrile, which have trypanocidal effects.[3]
Q2: What are the known mechanisms of this compound resistance in T. cruzi?
A2: The main mechanism of resistance is the downregulation or mutation of the type I NTR enzyme responsible for activating the prodrug.[1][2][4] Loss of a single copy of the NTR gene is sufficient to confer significant resistance.[1][2] However, resistance to nitroaromatic drugs like this compound can be a multigenic trait, with other mechanisms potentially contributing to the resistance phenotype.[4][5]
Q3: Is there cross-resistance between this compound and benznidazole (B1666585)?
A3: Yes, cross-resistance between this compound and benznidazole is common because both drugs are activated by the same type I NTR enzyme.[1][2] Parasites that develop resistance to one drug by downregulating NTR will often show resistance to the other.[1][2]
Q4: What are the standard murine models for chronic Chagas disease?
A4: Mouse models are the most frequently used for studying chronic Chagas disease.[6] The choice of mouse strain and T. cruzi strain is critical, as it influences the pathology.[6] For example, C3H/He mice infected with the Sylvio X10/4 T. cruzi strain develop a chronic myocarditis that resembles the human disease.[6] Chronic infection is typically established by infecting animals with a low dose of parasites or by treating an acute infection with a suboptimal dose of a drug to allow progression to the chronic phase.[7]
Q5: How is treatment efficacy evaluated in these models?
A5: Treatment efficacy is assessed using a combination of methods:
-
Quantitative Polymerase Chain Reaction (qPCR): To measure parasite load in blood and tissues (e.g., heart, skeletal muscle).[6][8][9] A positive qPCR result after treatment is a strong indicator of treatment failure.[10]
-
Serology: To detect anti-T. cruzi antibodies (e.g., via ELISA). A significant reduction in antibody titers or seroconversion (from positive to negative) indicates a positive treatment response, though this can take a long time to occur in chronic infections.[10][11]
-
Histopathology: To assess inflammation and parasite nests (amastigotes) in tissues, particularly the heart.[3][12][13]
-
Immunosuppression: To induce relapse in apparently cured animals, which is a sensitive method to detect persistent parasites.[9]
Troubleshooting Guides
Problem 1: Inconsistent or No Reduction in Parasite Load After this compound Treatment
Possible Causes and Solutions
-
Suboptimal Drug Dosage or Administration:
-
Question: Are you using an appropriate dose and administration route?
-
Troubleshooting: For mice, oral this compound is typically administered at doses ranging from 8-20 mg/kg/day for adults and 10-20 mg/kg/day for pediatric models, often for 60 days.[14][15][16] Ensure the drug is properly suspended and administered (e.g., by oral gavage) to guarantee consistent dosing.[17]
-
-
Natural Resistance of the T. cruzi Strain:
-
Question: Is the T. cruzi strain known to be resistant to this compound?
-
Troubleshooting: Different T. cruzi strains have varying sensitivities to this compound.[6] If you suspect resistance, consider sequencing the type I NTR gene of your parasite strain to check for mutations. You can also perform in vitro susceptibility testing to determine the IC50 of your strain.
-
-
Pharmacokinetic Issues in the Animal Model:
-
Question: Is it possible the drug is not being properly absorbed or is being metabolized too quickly in your mouse strain?
-
Troubleshooting: While less common, strain-specific differences in drug metabolism can occur. Review literature for pharmacokinetic data of this compound in your chosen mouse strain. If data is unavailable, consider a pilot pharmacokinetic study.
-
-
Assay Sensitivity:
-
Question: Is your qPCR assay sensitive enough to detect low parasite loads in chronic infection?
-
Troubleshooting: In chronic Chagas, parasite loads are often very low.[6] Ensure your qPCR protocol is optimized for high sensitivity, targeting repetitive DNA sequences like satellite DNA or kinetoplast DNA (kDNA).[18] Include appropriate positive and negative controls in every run.
-
Problem 2: High Variability in Treatment Outcomes Between Animals
Possible Causes and Solutions
-
Inconsistent Infection Inoculum:
-
Question: Was the initial parasite inoculum consistent across all animals?
-
Troubleshooting: Inconsistent inoculum size can lead to variable parasite burdens and disease progression. Ensure precise counting of trypomastigotes before infection and administer a consistent volume to each animal.
-
-
Biological Variation:
-
Question: Are the animals of the same age, sex, and genetic background?
-
Troubleshooting: Even in inbred mouse strains, there can be biological variation in the response to infection and treatment. Increase the number of animals per group to improve statistical power and account for biological variability.
-
-
Gavage Errors:
-
Question: Was the oral gavage performed correctly for all animals?
-
Troubleshooting: Improper gavage technique can lead to inconsistent drug delivery. Ensure all personnel are properly trained in this technique.
-
Data Presentation
Table 1: Summary of this compound Efficacy in Preclinical and Clinical Studies
| Study Type | Model/Patient Population | This compound Regimen | Efficacy Outcome | Reference |
| Preclinical (mice) | T. cruzi Y strain infected mice | 50 mg/kg/day for 40 days (oral) | 42.9% cure rate | [14] |
| Preclinical (mice) | T. cruzi Y strain infected mice | NFX-PCL implant (40 days) | 40% cure rate | [14] |
| Clinical (pediatric) | Children <18 years | 10-20 mg/kg/day for 60 days | 32.9% serological response at 1 year | [16] |
| Clinical (pediatric) | Children <18 years | 10-20 mg/kg/day for 30 days | 18.9% serological response at 1 year | [16] |
| Clinical (adult) | Adults with chronic Chagas | Median 8.0 mg/kg/day for 44 days | 53.3% had negative lab tests during follow-up | [19] |
| Clinical (adult) | Women with chronic Chagas | 6 mg/kg/day for 60 days | 29.6% treatment failure (positive PCR) at 13 months | [18] |
Experimental Protocols
Protocol 1: Establishing a Chronic Chagas Disease Mouse Model
-
Parasite Preparation: Culture T. cruzi (e.g., Sylvio X10/4 or Colombian strain) to obtain infective trypomastigotes.[20]
-
Infection: Infect 6-8 week old mice (e.g., C3H/HeN) via intraperitoneal injection with a low dose of trypomastigotes (e.g., 1x10^3 to 1x10^4).[20]
-
Confirmation of Acute Phase: Monitor parasitemia in blood smears starting 7-10 days post-infection to confirm the acute phase.[12]
-
Transition to Chronic Phase: The chronic phase is typically established after 90-120 days post-infection, characterized by subpatent or undetectable parasitemia in blood smears.[6][7]
Protocol 2: this compound Treatment
-
Drug Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer this compound via oral gavage at the desired dose (e.g., 50 mg/kg/day) once daily for the duration of the study (e.g., 40 days).[14]
-
Control Groups: Include an infected, untreated group that receives only the vehicle, and a non-infected control group.
Protocol 3: Quantification of Parasite Load by qPCR in Heart Tissue
-
Tissue Collection: At the experimental endpoint, euthanize mice and aseptically collect heart tissue.
-
DNA Extraction: Extract total genomic DNA from a weighed portion of the heart tissue (~20 mg) using a commercial kit (e.g., Wizard® Genomic DNA Purification Kit) or a standard phenol-chloroform protocol.[9]
-
qPCR Reaction:
-
Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of: 94°C for 15 seconds and 62°C for 1 minute (with fluorescence acquisition).[9]
-
-
Quantification: Generate a standard curve using known amounts of T. cruzi DNA to quantify the parasite equivalents per ng of host DNA.
Protocol 4: Histopathological Analysis of Cardiac Tissue
-
Tissue Fixation: Fix heart tissue in 10% neutral buffered formalin.
-
Processing: Dehydrate the tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 5 µm thick sections and mount them on glass slides.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E) to visualize cell nuclei, cytoplasm, and inflammatory infiltrates.[13]
-
Microscopic Examination: Examine the slides under a light microscope to assess the degree of inflammation (mononuclear infiltrates), myocyte necrosis, and the presence of amastigote nests.[13][21]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A mechanism for cross-resistance to this compound and benznidazole in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.plos.org [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Translational challenges of animal models in Chagas disease drug development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Real-time PCR strategy for parasite quantification in blood and tissue samples of experimental Trypanosoma cruzi infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trypanosoma cruzi antigen detection in blood to assess treatment efficacy and cure in mice models of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Enzyme-Linked Immunosorbent Assay for Serological Diagnosis of Chagas' Disease Employing a Trypanosoma cruzi Recombinant Antigen That Consists of Four Different Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Main Cardiac Histopathologic Alterations in the Acute Phase of Trypanosoma cruzi Infection in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Prospective, historically controlled study to evaluate the efficacy and safety of a new paediatric formulation of this compound in children aged 0 to 17 years with Chagas disease one year after treatment (CHICO) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enantiomers of this compound Do Not Exhibit Stereoselective Anti-Trypanosoma cruzi Activity, Toxicity, or Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of this compound Treatment of Chronic Chagas Disease by Means of Several Parasitological Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Serological response to this compound in adult patients with chronic Chagas disease: An observational comparative study in Argentina - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Nifurtimox Delivery Across the Blood-Brain Barrier
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the delivery of nifurtimox (B1683997) across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: How well does this compound cross the blood-brain barrier (BBB) on its own?
A1: this compound is a lipophilic molecule and can cross the BBB.[1][2] Studies using in situ brain perfusion in mice have shown a brain parenchyma unidirectional transfer constant (Kin) of 50.8 ± 9.0 μl · min−1 · g−1.[1][3] This indicates a relatively high rate of delivery to the central nervous system (CNS) compared to other anti-trypanosomal drugs.[1]
Q2: What are the main challenges in delivering therapeutic concentrations of this compound to the brain?
A2: The primary challenges include:
-
Active Efflux: this compound is a substrate for efflux transporters at the BBB, particularly the Breast Cancer Resistance Protein (BCRP), which actively pumps the drug out of the brain, reducing its effective concentration.[2][4]
-
Poor Aqueous Solubility: this compound has low water solubility, which can limit its bioavailability and formulation options.[5]
-
Neurotoxicity: this compound is associated with neurological side effects, such as peripheral neuropathy, dizziness, and headache, which can be dose-limiting.[6][7]
Q3: Is this compound a substrate for P-glycoprotein (P-gp) at the BBB?
A3: No, studies have shown that this compound is not a significant substrate for P-glycoprotein (P-gp) at the BBB.[1][2][3] Inhibition of P-gp does not significantly increase the accumulation of this compound in brain endothelial cells.[4]
Q4: What is the role of Breast Cancer Resistance Protein (BCRP) in this compound transport across the BBB?
A4: BCRP is a key efflux transporter for this compound at the BBB.[4] In vitro studies using the hCMEC/D3 cell line, a model of the human BBB, demonstrate that specific inhibitors of BCRP significantly increase the intracellular accumulation of this compound.[4][8] This suggests that inhibiting BCRP could be a viable strategy to enhance this compound delivery to the brain.
Q5: Can combination therapy improve this compound brain delivery?
A5: Yes, co-administration with certain drugs can enhance this compound brain concentrations. For instance, pentamidine (B1679287) has been shown to increase the brain distribution of this compound, possibly by inhibiting efflux transporters.[2][4][9] However, the improved efficacy of the this compound-eflornithine combination therapy (NECT) for Human African Trypanosomiasis does not appear to be due to an increase in BBB penetration of this compound.[10]
Q6: What are some novel drug delivery strategies being explored for this compound?
A6: Researchers are investigating various nanocarriers and formulation strategies to improve this compound's delivery across the BBB, including:
-
Polymeric Nanoparticles: Formulations using polyalkylcyanoacrylates have been shown to encapsulate this compound and may offer a targeted delivery system.[11]
-
Liposomes: While not extensively detailed for this compound in the provided context, liposomes are a promising approach for delivering drugs across the BBB.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems are being developed to improve the poor aqueous solubility and erratic bioavailability of this compound, which could indirectly enhance its ability to reach the brain.[5][12][13]
Troubleshooting Guides
In Vitro BBB Models (e.g., hCMEC/D3 cell line)*
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Transendothelial Electrical Resistance (TEER) values | - Cell monolayer is not fully confluent.- Improper coating of culture inserts.- Suboptimal cell culture conditions (e.g., media, supplements).- Measurement error (e.g., temperature fluctuations, electrode placement). | - Allow cells to grow for a longer duration to ensure confluency.- Ensure even and complete coating of inserts with collagen or other extracellular matrix components.- Optimize culture media with supplements like hydrocortisone (B1673445) or retinoic acid to enhance barrier properties.[14]- Maintain a stable temperature during TEER measurements and ensure consistent electrode placement.[15] |
| High variability in permeability assay results | - Inconsistent cell seeding density.- Leakage from the sides of the culture insert.- Degradation of this compound in the assay medium. | - Use a consistent cell seeding density for all experiments.- Ensure the culture insert is properly seated in the well to prevent paracellular leakage.- Assess the stability of this compound in the assay medium over the experiment's duration. |
| Unexpectedly low this compound transport | - High activity of efflux transporters (e.g., BCRP).- this compound binding to plasticware. | - Include a positive control for BBB permeability (e.g., a highly permeable compound).- Co-incubate with a known BCRP inhibitor (e.g., Ko143) to confirm efflux activity.- Use low-binding plates and tubes for the experiment. |
In Vivo Animal Studies (e.g., In Situ Brain Perfusion)*
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in brain uptake of this compound | - Inconsistent perfusion rate.- Recirculation of the perfusate.- Anesthetic effects on blood flow and BBB integrity. | - Use a calibrated perfusion pump to ensure a consistent flow rate.- Ensure proper incision of the right atrium to prevent recirculation of the perfusate.[1]- Use a consistent and well-established anesthetic regimen. |
| Low recovery of this compound from brain tissue | - Inefficient tissue homogenization.- Degradation of this compound during sample processing.- Incomplete extraction of the drug from the tissue homogenate. | - Optimize the homogenization protocol to ensure complete tissue disruption.- Keep samples on ice during processing and consider adding protease inhibitors.- Validate the extraction method to ensure high recovery of this compound. |
| Neurological side effects in test animals | - High dose of this compound.- Off-target effects of the delivery vehicle. | - Perform a dose-response study to determine the maximum tolerated dose.- Include a control group that receives the delivery vehicle without this compound. |
Quantitative Data Summary
Table 1: this compound Permeability and Efflux
| Parameter | Value | Model System | Reference |
| Unidirectional Transfer Constant (Kin) | 50.8 ± 9.0 μl · min−1 · g−1 | In situ mouse brain perfusion | [1][3] |
| Effect of P-gp Inhibitors on Accumulation | No significant change | hCMEC/D3 cells | [4][8] |
| Effect of BCRP Inhibitors on Accumulation | Significant increase | hCMEC/D3 cells | [4][8] |
Table 2: Characteristics of this compound-Loaded Nanoparticles
| Parameter | Value | Formulation Details | Reference |
| Particle Size | < 200 nm | Polyethylcyanoacrylate nanoparticles | [11] |
| Drug Uptake | 33.4% | Polyethylcyanoacrylate nanoparticles | [11] |
| In Vitro Drug Release (pH 7.4, 6h) | 65.4% | Polyethylcyanoacrylate nanoparticles | [11] |
Experimental Protocols
Protocol 1: In Situ Brain Perfusion in Mice
This protocol is adapted from previously described methods to assess this compound BBB transport.[1]
-
Animal Preparation:
-
Anesthetize an adult mouse (e.g., with a ketamine/medetomidine cocktail).
-
Administer heparin intraperitoneally to prevent blood clotting.
-
-
Surgical Procedure:
-
Expose the heart and insert a catheter into the left ventricle.
-
Begin perfusion with oxygenated artificial plasma at a constant flow rate (e.g., 5 ml/min).
-
Immediately make an incision in the right atrium to allow for the outflow of the perfusate.
-
-
Perfusion:
-
Perfuse with the artificial plasma containing radiolabeled [3H]this compound and a vascular space marker (e.g., [14C]sucrose) for a defined period (e.g., 10-30 minutes).
-
To study the effect of inhibitors, include them in the perfusate.
-
-
Sample Collection and Processing:
-
At the end of the perfusion, decapitate the mouse and collect the brain.
-
Dissect the brain into different regions if required.
-
Homogenize the brain tissue and measure the radioactivity using liquid scintillation counting to determine the brain uptake of this compound.
-
Protocol 2: this compound Transport Across hCMEC/D3 Cell Monolayers
This protocol describes an in vitro BBB model for studying this compound transport.
-
Cell Culture:
-
Culture hCMEC/D3 cells in complete growth medium.
-
Seed the cells onto collagen-coated permeable inserts in a 12-well plate at a density of approximately 25,000 cells/cm2.[16]
-
Allow the cells to grow and form a monolayer for 3-4 days, monitoring the formation of a tight barrier by measuring the TEER.
-
-
Transport Assay:
-
Once a stable and high TEER is achieved, replace the medium in the apical (upper) and basolateral (lower) chambers with transport buffer.
-
Add this compound (with or without inhibitors) to the apical chamber.
-
At various time points, collect samples from the basolateral chamber to determine the amount of this compound that has crossed the cell monolayer.
-
-
Quantification:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]
-
Visualizations
Caption: this compound transport across the blood-brain barrier.
Caption: Workflow for in vitro this compound BBB transport assay.
Caption: Logic diagram for troubleshooting low TEER values.
References
- 1. The Distribution of this compound Across the Healthy and Trypanosome-Infected Murine Blood-Brain and Blood-Cerebrospinal Fluid Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The distribution of this compound across the healthy and trypanosome-infected murine blood-brain and blood-cerebrospinal fluid barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The transport of this compound, an anti-trypanosomal drug, in an in vitro model of the human blood–brain barrier: Evidence for involvement of breast cancer resistance protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Characteristics and Adverse Events of Patients for Whom this compound Was Released Through CDC-Sponsored Investigational New Drug Program for Treatment of Chagas Disease â United States, 2001â2021 | MMWR [cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Identification of transport systems involved in eflornithine delivery across the blood-brain barrier [frontiersin.org]
- 11. Characterization and trypanocidal activity of this compound-containing and empty nanoparticles of polyethylcyanoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Self-Emulsifying Drug Delivery Systems: An Alternative Approach to Improve Brain Bioavailability of Poorly Water-Soluble Drugs through Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Nifurtimox-Associated Neurological Side Effects in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Nifurtimox-associated neurological side effects in an experimental setting.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed neurological side effects of this compound in clinical and preclinical studies?
A1: this compound is associated with a range of neurological adverse events. In clinical settings, the most frequently reported side effects include headache, dizziness/vertigo, insomnia, irritability, and peripheral neuropathy.[1][2][3][4] Less common but more severe effects can include amnesia, depression, anxiety, seizures, and psychotic behavior.[1][2] Preclinical studies in animal models have also reported neurotoxicity and effects on the central and peripheral nervous systems.[5]
Q2: What is the primary proposed mechanism for this compound-induced neurotoxicity?
A2: The leading hypothesis for this compound-induced neurotoxicity is the induction of oxidative stress.[6] this compound is a nitrofuran prodrug that, upon activation, can generate reactive oxygen species (ROS) and nitro anion radicals.[7][8] This increase in intracellular ROS can overwhelm the antioxidant capacity of neuronal cells, leading to cellular damage and apoptosis.[7]
Q3: How does this compound cross the blood-brain barrier (BBB)?
A3: In vitro studies using human cerebral microvascular endothelial cells (hCMEC/D3) as a model of the BBB have shown that this compound can cross this barrier.[9][10] Evidence suggests the involvement of the breast cancer resistance protein (BCRP), an ATP-binding cassette (ABC) transporter, in the efflux of this compound from BBB cells.[9][10]
Q4: Are there any known strategies to reduce this compound-associated neurological side effects in a research setting?
A4: Yes, several strategies are being investigated. In clinical practice, dose reduction and/or temporary suspension of the medication are common approaches to manage side effects.[2][3] In a research context, exploring the co-administration of antioxidants to counteract oxidative stress is a promising avenue.[11] Additionally, investigating the neuroprotective effects of activating the Nrf2 pathway is a potential therapeutic strategy.[12]
Q5: What in vitro models are suitable for studying this compound neurotoxicity?
A5: Several in vitro models can be utilized to investigate this compound neurotoxicity. Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used to assess cytotoxicity, apoptosis, and ROS production.[7][13][14] Primary neuronal cultures can provide a more physiologically relevant system to study neuroprotective effects.[12] For studying transport across the blood-brain barrier, co-culture models of brain capillary endothelial cells and astrocytes are valuable.[15]
Section 2: Troubleshooting Guides
Problem 1: High levels of neuronal cell death observed in vitro following this compound treatment.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response study to determine the EC50 (half-maximal effective concentration) for your specific cell line and experimental conditions. Start with a wide range of concentrations based on literature values. |
| Increased oxidative stress. | Co-treat cells with an antioxidant, such as N-acetylcysteine (NAC), to determine if it rescues the phenotype. Measure intracellular ROS levels to confirm oxidative stress. |
| Apoptosis induction. | Perform assays to detect markers of apoptosis, such as caspase-3 activation or TUNEL staining, to confirm the cell death mechanism. |
| Mitochondrial dysfunction. | Assess mitochondrial membrane potential and mitochondrial ROS production to investigate if mitochondrial health is compromised. |
Problem 2: Inconsistent results in this compound neurotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Cell line variability. | Ensure consistent cell passage number and confluency at the time of treatment. Regularly perform cell line authentication. |
| Reagent instability. | Prepare fresh this compound solutions for each experiment. Protect stock solutions from light and store them appropriately. |
| Variability in experimental conditions. | Standardize incubation times, reagent concentrations, and washing steps across all experiments. Include appropriate positive and negative controls in every assay. |
Section 3: Data Presentation
Table 1: Neurological Adverse Events Associated with this compound (Clinical Data)
| Adverse Event | Frequency in Patients (%) | Severity | References |
| Headache | 33.3 - 60.4 | Mild to Moderate | [2][3] |
| Nausea | 75.5 | Mild | [2] |
| Anorexia | 79.2 | Mild | [2] |
| Dizziness/Vertigo | 17.2 | Mild to Severe | [3] |
| Amnesia | 58.5 | Mild | [2] |
| Peripheral Neuropathy | 18.5 | Severe | [3] |
| Paresthesia | 17.9 | Severe | [3] |
| Depression | 22.6 | Severe | [3] |
| Anxiety | 3.8 | Severe | [2] |
| Somnolence | 3.8 | Severe | [2] |
| Rash | 3.8 | Severe | [2] |
Table 2: In Vitro Cytotoxicity of this compound on Neuroblastoma Cell Lines
| Cell Line | This compound Concentration (µg/mL) | Reduction in Cell Viability (%) | Reference |
| SMS-KCNR | 20 | ~40 | [7] |
| SY5Y | 20 | ~60 | [7] |
| CHLA-90 | 20 | ~30 | [7] |
| LAN-2 | 20 | ~25 | [7] |
Section 4: Experimental Protocols
Protocol for Measuring Mitochondrial Reactive Oxygen Species (ROS) in Neuronal Cells
This protocol is adapted from established methods for detecting mitochondrial superoxide (B77818).[16][17][18]
Materials:
-
Neuronal cells (e.g., SH-SY5Y or primary neurons)
-
This compound
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Hank's Balanced Salt Solution (HBSS) or appropriate buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells at an appropriate density in a suitable culture vessel (e.g., 96-well plate or glass-bottom dish).
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired duration.
-
-
MitoSOX™ Staining:
-
Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS.
-
Remove the treatment medium from the cells and wash once with warm HBSS.
-
Add the MitoSOX™ working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the MitoSOX™ solution and wash the cells three times with warm HBSS.
-
-
Imaging and Analysis:
-
Immediately image the cells using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm).
-
Alternatively, quantify the fluorescence intensity using a microplate reader.
-
Calculate the fold change in fluorescence intensity relative to the vehicle-treated control cells.
-
Protocol for Assessing Nrf2 Pathway Activation
This protocol provides a general framework for evaluating the activation of the Nrf2 antioxidant response pathway.[19]
Materials:
-
Neuronal cells
-
This compound
-
Antioxidant compound (positive control, e.g., sulforaphane)
-
Lysis buffer
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment and Lysis:
-
Treat neuronal cells with this compound, a positive control, or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Nrf2, HO-1 (a downstream target of Nrf2), and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the levels of Nrf2 and HO-1 to the loading control.
-
Compare the protein levels in treated cells to the vehicle control to determine the extent of Nrf2 pathway activation.
-
Section 5: Visualizations
Caption: Proposed signaling pathway of this compound-induced neurotoxicity.
Caption: Experimental workflow for investigating and mitigating this compound neurotoxicity.
References
- 1. Lampit (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. Safety Profile of this compound for Treatment of Chagas Disease in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics and Adverse Events of Patients for Whom this compound Was Released Through CDC-Sponsored Investigational New Drug Program for Treatment of Chagas Disease â United States, 2001â2021 | MMWR [cdc.gov]
- 4. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Induces Apoptosis of Neuroblastoma Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The transport of this compound, an anti-trypanosomal drug, in an in vitro model of the human blood–brain barrier: Evidence for involvement of breast cancer resistance protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Use of Antioxidants as Potential Co-Adjuvants to Treat Chronic Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound induces apoptosis of neuroblastoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro model for evaluating drug transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Nifurtimox Pediatric Formulation: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Nifurtimox (B1683997) formulations for pediatric research. This resource provides troubleshooting guidance and answers to frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation challenges for developing a pediatric version of this compound?
A1: The main challenges in formulating this compound for children are its poor aqueous solubility, the need for flexible and accurate dosing for weight-based administration, its bitter taste which affects patient compliance, and ensuring the stability of the final dosage form.[1][2] A significant advancement has been the development of fast-dispersible, scored tablets (30 mg and 120 mg) that can be dissolved in water to form a slurry, improving dose accuracy for children and those with difficulty swallowing.[3][4][5][6][7]
Q2: Why is dose flexibility so critical for pediatric this compound formulations?
A2: Dose flexibility is paramount because this compound dosing in children is based on body weight and age to ensure safety and efficacy.[5][8] Previously, the available 120 mg tablet was difficult to divide accurately for small children, leading to potential under- or over-dosing.[3][6] The development of new divisible and dispersible 30 mg and 120 mg tablets was a direct response to this challenge, allowing for more precise administration.[5][6][9][10]
Q3: What strategies can be used to improve the solubility of this compound?
A3: Several strategies have proven effective. Cosolvent systems can significantly increase solubility; for instance, mixtures containing solvents like N-methyl-2-pyrrolidone (NMP) or 2-pyrrolidone (2-PYR) with PEG 400 and glycerol (B35011) have increased this compound solubility over 100-fold compared to water.[11][12][13] Another approach is creating nanosuspensions through wet milling, which enhances the drug's surface area, leading to a tenfold increase in aqueous solubility and an improved dissolution rate.[1] Self-emulsifying drug delivery systems (SEDDS) are also being explored to improve solubility and bioavailability.[2]
Q4: How can the bitter taste of this compound be masked to improve palatability for children?
A4: While specific studies on this compound taste-masking are limited, general pediatric strategies are applicable. These include using sweeteners and flavoring agents, which is the most direct method.[14][15] More advanced techniques involve creating a physical barrier between the drug and taste receptors, such as polymer coating of drug particles, complexation with cyclodextrins, or using ion-exchange resins.[14][16] For liquid formulations, selecting appropriate suspending agents can also help minimize unpleasant taste.[17] Adding certain sodium salts has also been shown to suppress bitterness in some drugs for pediatric populations.[18]
Q5: Are there stable, ready-to-use liquid formulations of this compound?
A5: While research into cosolvent systems and nanosuspensions shows promise for liquid formulations, the most significant recent development for pediatric use is a solid, fast-dispersible tablet.[1][7][11] These tablets are designed to be dispersed in water by the caregiver immediately before administration, forming a slurry.[4][6] This approach bypasses the long-term stability challenges often associated with aqueous liquid formulations while ensuring the dose is easy for a child to take. Stability studies have confirmed that this compound is chemically stable in various cosolvent systems and as a nanosuspension.[1][13][19]
Troubleshooting Guide
| Problem / Issue | Potential Causes | Recommended Solutions & Experimental Approaches |
| Low this compound Solubility in Aqueous Media | This compound is a BCS Class II/IV drug with inherently poor water solubility (~0.2 mg/mL).[1][11][12] | 1. Evaluate Cosolvent Systems: Screen various pharmaceutical-grade solvents (e.g., NMP, PEG 400, Glycerol). Systematically test different ratios to find an optimal mixture that maximizes solubility while maintaining a safe cytotoxicity profile (See Protocol 1).[11][12][19] 2. Develop a Nanosuspension: Use a top-down wet milling approach to reduce particle size to the nanometer range (~200 nm). This increases the surface-area-to-volume ratio, enhancing solubility and dissolution rate.[1] 3. Explore SEDDS: Formulate a self-emulsifying drug delivery system using oils, surfactants, and cosurfactants to create a microemulsion upon gentle agitation in aqueous media.[2] |
| Inaccurate Dosing for Low Body Weights | Difficulty in accurately dividing standard tablets for precise weight-based dosing. | 1. Use Dispersible Scored Tablets: Utilize the commercially developed 30 mg and 120 mg scored tablets, which are designed for accurate division and dispersion in water.[5][6] 2. Develop a Reconstitutable Powder/Suspension: Formulate a powder for reconstitution. This allows for precise measurement of a liquid volume corresponding to the required dose. Key considerations include ensuring uniform particle distribution after shaking and stability of the reconstituted suspension.[17][20] |
| Poor In-Vivo Bioavailability | Combination of low solubility and potentially slow dissolution rate from the solid dosage form. | 1. Enhance Dissolution Rate: Formulations that increase solubility, such as nanosuspensions, will inherently improve the dissolution rate.[1] Compare the dissolution profiles of different formulations (e.g., raw drug vs. nanosuspension) using a USP dissolution apparatus. 2. Conduct Permeability Studies: Use in-vitro models like Caco-2 cell monolayers to assess if poor permeability is also a contributing factor. 3. Utilize Bioavailability-Enhancing Excipients: Investigate excipients that can inhibit efflux transporters or improve absorption. |
| Formulation Instability (e.g., Precipitation, Degradation) | This compound may precipitate out of solution in supersaturated systems. Chemical degradation can occur depending on pH, temperature, and excipients. | 1. Conduct Forced Degradation Studies: Expose the formulation to stress conditions (heat, light, acid, base, oxidation) to identify potential degradation pathways. 2. Long-Term Stability Testing: Store the formulation under controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) and test for drug content, purity, and physical properties at specified time points.[13][19] 3. For Liquid Formulations: Ensure the drug remains in solution or suspension over the intended shelf-life. For cosolvent systems, check for precipitation at different storage temperatures.[11][19] |
| Low Patient Compliance due to Poor Palatability | The inherent bitter taste of this compound is aversive to children. | 1. Flavor and Sweetener Screening: Test a panel of pharmaceutically approved sweeteners (e.g., sucralose, acesulfame (B1210027) K) and pediatric-friendly flavors (e.g., cherry, grape) to identify the most effective combination. 2. Particle Coating: For suspensions, apply a polymer coat (e.g., Eudragit® E-PO) to the this compound particles to prevent their interaction with taste buds.[14] 3. Electronic Tongue Analysis: Use an e-tongue as an objective tool to quantify the bitterness level of different formulations and measure the effectiveness of taste-masking strategies.[21] |
Quantitative Data Summary
Table 1: this compound Solubility in Various Cosolvent Systems
| Formulation / Solvent System | Components (% v/v) | This compound Solubility (mg/mL) | Fold Increase vs. Water | Reference |
| Water (Control) | 100% Water | 0.20 | 1x | [11][12] |
| Cosolvent System 1 | 30% NMP, 40% PEG 400, 20% GLY, 10% Water | 23.50 | ~118x | [12] |
| Cosolvent System 2 | 30% 2-PYR, 40% PEG 400, 20% GLY, 10% Water | 15.42 | ~77x | [12][13] |
| Nanosuspension (Aqueous) | This compound nanocrystals in water with stabilizer | ~2.0 (implied) | ~10x | [1] |
| (NMP: N-methyl-2-pyrrolidone; PEG 400: Polyethylene glycol 400; GLY: Glycerol; 2-PYR: 2-pyrrolidone) |
Table 2: Efficacy of New Pediatric this compound Formulation (CHICO Trial)
| Parameter | 60-Day Treatment Group | Historical Placebo Control | Reference |
| Primary Endpoint | |||
| Serological Response at 12 Months Post-Treatment | 32.9% (72 of 219 patients) | <16% (upper 95% CI) | [9] |
| Adverse Events | |||
| Study Drug-Related Treatment-Emergent AEs | 28.3% (62 of 219 patients) | N/A | [9] |
| AEs Leading to Discontinuation | 4.2% of all TEAEs | N/A | [9] |
Experimental Protocols
Protocol 1: Screening of Cosolvent Systems for this compound Solubility
-
Objective: To determine the saturation solubility of this compound in various cosolvent mixtures.
-
Materials: this compound powder, pharmaceutical-grade solvents (e.g., PEG 400, Glycerol, NMP, 2-PYR), purified water, shaker incubator, centrifuge, HPLC system.
-
Methodology:
-
Prepare a series of cosolvent systems by mixing solvents in predefined ratios (v/v).
-
Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each cosolvent system in a sealed vial.
-
Agitate the vials in a shaker incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.
-
Analyze the concentration of dissolved this compound using a validated HPLC method.
-
Calculate the solubility in mg/mL for each cosolvent system.[11][13]
-
Protocol 2: Preparation of this compound Nanosuspension via Wet Milling
-
Objective: To produce a stable nanosuspension of this compound to enhance solubility and dissolution.
-
Materials: this compound micronized powder, stabilizer (e.g., Poloxamer 407), purified water, high-pressure homogenizer or planetary ball mill, particle size analyzer.
-
Methodology:
-
Prepare a pre-suspension by dispersing this compound powder and a stabilizer in purified water.
-
Process this pre-suspension using a top-down milling method (e.g., high-pressure homogenization).
-
Optimize the process parameters (e.g., pressure, number of cycles, milling time) to achieve the desired particle size.
-
Periodically measure the particle size distribution and polydispersity index (PDI) using a dynamic light scattering (DLS) particle size analyzer. The target is typically a mean particle size of ~200 nm with a PDI below 0.2.[1]
-
Once the target size is achieved, the resulting nanosuspension can be further processed (e.g., lyophilized) to create a solid-state formulation or used as a liquid.[1]
-
Conduct stability studies on the final nanosuspension, monitoring particle size and drug content over time at various storage conditions.[1]
-
Visualizations
Caption: Workflow for Pediatric this compound Formulation Development.
Caption: Troubleshooting Decision Tree for Low Bioavailability.
References
- 1. Engineering a this compound nanosuspension: toward improved pharmaceutical attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Bayer's Phase III Clinical Trial Of this compound In Pediatric Patients With Chagas Disease Meets Primary Endpoint [prnewswire.com]
- 5. Redefining the treatment of Chagas disease: a review of recent clinical and pharmacological data for a novel formulation of this compound | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Redefining the treatment of Chagas disease: a review of recent clinical and pharmacological data for a novel formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Efficacy and Safety of this compound in Pediatric Patients with Chagas Disease: Results at 4-Year Follow-Up in a Prospective, Historically Controlled Study (CHICO SECURE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prospective, historically controlled study to evaluate the efficacy and safety of a new paediatric formulation of this compound in children aged 0 to 17 years with Chagas disease one year after treatment (CHICO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00191E [pubs.rsc.org]
- 15. Taste Masking of Bitter Drugs for Paediatric Dosage Forms [zimlab.in]
- 16. Physical Approaches to Masking Bitter Taste: Lessons from Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.who.int [cdn.who.int]
- 18. Modification of Bitter Taste in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel cosolvent systems for this compound: improving solubility, trypanocidal efficacy, and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exploring paediatric oral suspension development: Challenges, requirements, and formulation advancements [ouci.dntb.gov.ua]
- 21. mdpi.com [mdpi.com]
Nifurtimox Stability: A Technical Support Center for Researchers
For researchers, scientists, and drug development professionals, ensuring the stability of nifurtimox (B1683997) during long-term laboratory storage is critical for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when handling and storing this compound.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for solid this compound?
For long-term storage of solid this compound, it is recommended to store the compound at a controlled room temperature between 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F). The container should be tightly closed and kept in a dry environment, protected from moisture. The use of a desiccant is also advised to minimize humidity.
2. How should I prepare and store this compound stock solutions?
This compound is poorly soluble in water but shows good solubility in dimethyl sulfoxide (B87167) (DMSO) and a mixture of acetonitrile (B52724) and water (1:1 v/v). For in vitro assays, stock solutions are commonly prepared in DMSO. To prepare a stock solution, dissolve this compound in the chosen solvent to the desired concentration. It is crucial to protect the solution from light during preparation and storage.
For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one year or at -80°C for up to two years.[1] Before use, thaw the aliquot at room temperature and ensure the solution is clear and free of any precipitates.
3. What are the main degradation pathways for this compound?
This compound is susceptible to degradation through several pathways, including:
-
Hydrolysis: Degradation occurs under both acidic and basic conditions.
-
Oxidation: The nitrofuran ring is susceptible to oxidation, particularly in the presence of oxidizing agents like hydrogen peroxide.
-
Photodegradation: Exposure to light, especially UV light, can lead to degradation.
-
Thermal Degradation: Elevated temperatures can cause decomposition of the molecule.
The primary degradation mechanism involves the reduction of the nitrofuran group, which is also linked to its mechanism of action.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected or inconsistent experimental results. | This compound degradation due to improper storage or handling. | - Verify that solid this compound and stock solutions have been stored under the recommended conditions (temperature, light, and moisture protection).- Prepare fresh stock solutions from a new batch of solid this compound.- Perform a quality control check of the this compound stock solution using HPLC to confirm its concentration and purity. |
| Precipitate observed in thawed stock solution. | - The concentration of this compound exceeds its solubility in the solvent at lower temperatures.- Solvent evaporation during storage. | - Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, it may indicate degradation, and a fresh solution should be prepared.- Ensure vials are tightly sealed to prevent solvent evaporation.- Consider preparing a slightly lower concentration stock solution. |
| Discoloration of solid this compound or stock solution. | Degradation of the compound. | - Discard the discolored material.- Review storage conditions to ensure they are optimal. |
| Low purity of this compound confirmed by HPLC. | Degradation has occurred. | - Identify the potential cause of degradation based on the experimental workflow (e.g., exposure to light, incompatible solvents, extreme pH).- Follow the recommended handling and storage procedures meticulously. |
| Suspected interaction with laboratory plastics. | Adsorption of this compound onto the plastic surface or leaching of substances from the plastic. | - Use polypropylene (B1209903) or glass containers for preparing and storing this compound solutions, as polypropylene generally exhibits good resistance to the solvents used.[2][3][4][5]- For sensitive applications, consider using low-adsorption microplates or tubes. |
Quantitative Data on this compound Stability
The stability of this compound is influenced by various factors. The following tables summarize the degradation of this compound under different stress conditions.
Table 1: Hydrolytic Degradation of this compound
| Condition | Temperature | Duration | Degradation (%) |
| 0.1 M HCl | 25°C | 48 hours | Not specified |
| 1 M HCl | 60°C | 48 hours | Significant degradation |
| 0.1 M NaOH | 25°C | 48 hours | Significant degradation |
| 1 M NaOH | 60°C | 48 hours | Complete degradation |
Data synthesized from forced degradation studies. Specific percentages are often not reported, but the degree of degradation is noted.
Table 2: Oxidative Degradation of this compound
| Condition | Temperature | Duration | Degradation (%) |
| 1.5% H₂O₂ | 25°C | 48 hours | Not specified |
| 3% H₂O₂ | 60°C | 48 hours | Significant degradation |
Data synthesized from forced degradation studies. Specific percentages are often not reported, but the degree of degradation is noted.
Table 3: Thermal and Photolytic Degradation of this compound
| Condition | Description | Duration | Degradation (%) |
| Thermal | 60°C | 48 hours | Minimal degradation |
| Photolytic | Exposure to UV light (254 nm) | Not specified | Significant degradation |
Data synthesized from forced degradation studies. Specific percentages are often not reported, but the degree of degradation is noted.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature.
-
In a fume hood, weigh the required amount of this compound powder. For a 10 mM solution, this is 2.873 mg per 1 mL of DMSO.
-
Add the weighed this compound to a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile:water 1:1).
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and an HCl solution (e.g., 0.1 M or 1 M).
-
Incubate the mixture at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the samples with an appropriate amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and an NaOH solution (e.g., 0.1 M or 1 M).
-
Follow the incubation and sampling procedure as described for acid hydrolysis.
-
Neutralize the samples with an appropriate amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with an H₂O₂ solution (e.g., 3%).
-
Incubate the mixture at room temperature.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Place the solid this compound powder and the this compound stock solution in an oven at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points.
-
-
Photodegradation:
-
Expose the solid this compound powder and the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4][6][7][8][9][10][11][12][13]
-
Keep control samples protected from light at the same temperature.
-
Withdraw samples at various time points.
-
-
Sample Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and any degradation products formed.
-
Visualizations
References
- 1. Melt crystallization and thermal degradation profile of the antichagasic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. database.ich.org [database.ich.org]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural and Mechanistic Investigation of the Unusual Metabolism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ikev.org [ikev.org]
- 11. biotech-asia.org [biotech-asia.org]
- 12. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 13. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nifurtimox and Benznidazole Cross-Resistance in Trypanosoma cruzi
This guide provides researchers, scientists, and drug development professionals with technical information, frequently asked questions (FAQs), and troubleshooting advice related to nifurtimox (B1683997) and benznidazole (B1666585) cross-resistance in Trypanosoma cruzi, the causative agent of Chagas disease.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and benznidazole?
A1: this compound (NFX) and benznidazole (BZN) are both prodrugs, meaning they require activation within the T. cruzi parasite to become toxic.[1][2][3] This activation is carried out by a specific parasite enzyme, a type I mitochondrial nitroreductase (NTR).[1][3] The enzyme reduces the nitro group on the drugs, leading to the formation of cytotoxic metabolites that damage parasite macromolecules and cause cell death.[4]
Q2: If my T. cruzi strain is resistant to benznidazole, is it likely to be resistant to this compound as well?
A2: Yes, cross-resistance is highly probable. Since both drugs are activated by the same parasitic enzyme (NTR), a mechanism that confers resistance to one drug will typically confer resistance to the other.[1][5] Laboratory-selected this compound-resistant parasites have consistently shown cross-resistance to benznidazole and other nitroheterocyclic compounds.[6][7]
Q3: What is the most common molecular mechanism behind NFX and BZN cross-resistance?
A3: The most well-documented mechanism is the reduced activity or expression of the type I nitroreductase (NTR) enzyme.[1][5] This can occur through several genetic events, including:
-
Gene Deletion: Loss of one of the two copies (alleles) of the TcNTR gene is sufficient to confer significant resistance.[1][7]
-
Mutations: Point mutations, particularly those that result in a non-functional enzyme (e.g., generating a stop codon), can lead to high levels of resistance.[8][9]
Q4: Are there other mechanisms of resistance besides changes in the NTR enzyme?
A4: While alterations in NTR are the primary driver, evidence suggests that resistance can be a multigenic trait.[8][10] Other potential mechanisms that may act in concert with or independently of NTR modifications include the overexpression of genes related to detoxification (e.g., superoxide (B77818) dismutase) or drug transport.[11][12] Some highly resistant clones have been identified that still carry a wild-type NTRI gene, pointing to these alternative pathways.[10][11][13]
Troubleshooting Guide
Issue 1: My in vitro drug susceptibility assay (IC50 determination) is showing inconsistent results.
-
Possible Cause 1: Parasite Stage. The susceptibility of T. cruzi can vary between its life stages (epimastigote, trypomastigote, amastigote).[14] Ensure you are consistently using the same parasite stage for all comparative experiments. Intracellular amastigotes are the most clinically relevant form for testing.
-
Possible Cause 2: Inconsistent Parasite Density. The initial concentration of parasites can affect the calculated IC50. Always start your assays with a precisely controlled parasite density (e.g., 5 x 10⁵ epimastigotes/mL).[13]
-
Possible Cause 3: Drug Stability and Solvent. Prepare fresh drug solutions from powder for each experiment, as repeated freeze-thaw cycles can degrade the compounds. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level toxic to the parasites.[13]
-
Solution: Standardize your protocol meticulously. Refer to established methodologies for IC50 determination, such as those using resazurin (B115843) (alamarBlue) or MTT reduction assays to measure parasite viability.[7][13]
Issue 2: I have selected for a resistant parasite line in the lab. How can I confirm the mechanism of resistance?
-
Step 1: Confirm the Phenotype. First, accurately determine the IC50 values for both benznidazole and this compound to quantify the level of resistance and confirm cross-resistance. Compare these values to the parental (susceptible) strain.
-
Step 2: Sequence the TcNTR Gene. Use PCR to amplify and sequence the TcNTR gene from the genomic DNA of both the resistant and parental strains. Look for mutations, insertions, or deletions in the resistant line that could lead to a non-functional protein.[8]
-
Step 3: Check for Gene Copy Number Variation. Perform a quantitative PCR (qPCR) or Southern blot analysis to determine if one of the TcNTR alleles has been lost in the resistant strain.[1][7]
-
Step 4 (Advanced): Transcriptomic Analysis. If no changes are found in the TcNTR gene, consider performing RNA-seq to compare the transcriptomes of the resistant and susceptible strains. This can reveal upregulation of other genes, such as those involved in drug efflux or detoxification, that may contribute to the resistance phenotype.[12]
Data Presentation: Drug Susceptibility
The following tables summarize typical 50% inhibitory concentration (IC50) values from published studies, demonstrating the shift in susceptibility in resistant lines.
Table 1: IC50 Values for Parental and this compound-Resistant T. cruzi
| Compound | Parental Strain IC50 (µM) | This compound-Resistant Strain IC50 (µM) | Fold Resistance |
| This compound | 2.1 ± 0.2 | 11.2 ± 1.1 | ~5.3x |
| Benznidazole | 3.5 ± 0.3 | 14.1 ± 1.5 | ~4.0x |
| (Data adapted from Wilkinson et al., PNAS, 2008. Values are means ± SD from three experiments)[1][6] |
Table 2: IC50 Values for Parental and Benznidazole-Resistant T. cruzi Clones
| Strain/Clone | Benznidazole IC50 (µM) | This compound IC50 (µM) | BZN Fold Resistance | NFX Fold Resistance |
| Parental | 4.1 ± 0.2 | 3.2 ± 0.1 | 1x | 1x |
| Resistant Clone 1 | 37.6 ± 2.1 | 6.1 ± 0.4 | ~9.2x | ~1.9x |
| Resistant Clone 2 | 105.8 ± 4.5 | 12.7 ± 0.9 | ~25.8x | ~4.0x |
| (Data adapted from Mejia et al., Mol Biochem Parasitol, 2014. Values are representative)[8][9] |
Experimental Protocols
1. Protocol: In Vitro Selection for Drug-Resistant T. cruzi
This protocol describes a general method for generating drug-resistant T. cruzi epimastigotes in the laboratory.
-
Objective: To select for a parasite population with stable resistance to this compound or benznidazole.
-
Methodology:
-
Initiate a culture of wild-type T. cruzi epimastigotes in a suitable medium (e.g., LIT) at a density of 1 x 10⁵ cells/mL.[1]
-
Add the selective drug (e.g., 10 µM this compound), a concentration that inhibits growth by over 99%.[5]
-
Incubate at 27°C. The parasite population will likely crash initially.
-
Monitor the culture for signs of recovery. Once parasites begin to actively replicate again, subculture them into fresh medium containing the same concentration of the drug.
-
Repeat the subculturing process every 3-4 weeks for a period of 6-8 months to ensure the resistance phenotype is stable.[1][5]
-
After the selection period, clone the resistant population by limiting dilution to obtain clonal lines for downstream analysis.
-
Maintain the resistant clones in continuous drug pressure.
-
2. Protocol: IC50 Determination by MTT Assay
This protocol outlines a colorimetric method for assessing parasite viability to determine the IC50 of a compound.
-
Objective: To determine the concentration of a drug that inhibits parasite growth by 50%.
-
Methodology:
-
Seed 96-well microtiter plates with T. cruzi epimastigotes at a final concentration of 2 x 10⁶ cells/mL in culture medium.[7]
-
Add the test compounds (this compound, benznidazole) in a series of 2-fold dilutions to the wells. Include wells with untreated parasites (growth control) and medium only (blank).
-
Incubate the plates for 72 hours at 28°C.[7]
-
Following incubation, add 10 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 10 mg/mL) to each well.[7]
-
Incubate for an additional 90 minutes to allow viable parasites to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each drug concentration relative to the untreated control and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. A mechanism for cross-resistance to this compound and benznidazole in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Benznidazole Biotransformation and Multiple Targets in Trypanosoma cruzi Revealed by Metabolomics | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. A mechanism for cross-resistance to this compound and benznidazole in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benznidazole-Resistance in Trypanosoma cruzi Is a Readily Acquired Trait That Can Arise Independently in a Single Population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benznidazole-resistance in Trypanosoma cruzi: Evidence that distinct mechanisms can act in concert - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benznidazole-resistance in Trypanosoma cruzi: evidence that distinct mechanisms can act in concert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms | PLOS One [journals.plos.org]
- 11. journals.plos.org [journals.plos.org]
- 12. Transcriptomic analysis of benznidazole-resistant and susceptible Trypanosoma cruzi populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Benznidazole and this compound Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nifurtimox Absorption Studies in Animals
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the impact of food on the absorption of nifurtimox (B1683997) in animal studies. The content is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is there a known food effect on this compound absorption in animals?
Q2: What is the likely mechanism behind the food-effect on this compound?
A2: The primary mechanism for the enhanced absorption of poorly soluble drugs like this compound in the presence of food involves an increase in its solubilization within the gastrointestinal tract. Ingestion of food, especially fatty meals, stimulates the secretion of bile salts and phospholipids (B1166683) from the gallbladder. These bile salts act as natural surfactants, forming micelles that can encapsulate lipophilic drug molecules, thereby increasing their solubility in the aqueous environment of the intestine and facilitating their transport across the gut wall.[5][6] Additionally, the presence of food can delay gastric emptying, providing a longer window for the drug to dissolve and be absorbed in the small intestine.[5]
Q3: What type of meal is expected to have the most significant impact on this compound absorption?
A3: Based on studies in humans and general principles of drug absorption, a high-fat, high-calorie meal is expected to have the most pronounced effect on increasing this compound bioavailability.[2][4] The fat content of the meal is a key driver for the secretion of bile salts, which are crucial for the solubilization of lipophilic compounds.
Q4: How should we design our animal studies to account for or investigate the food effect?
A4: To investigate the food effect on this compound absorption in an animal model, a crossover study design is recommended. In this design, the same group of animals receives the drug under both fasted and fed conditions, with a washout period in between. This approach minimizes inter-animal variability. For the fed arm of the study, a standardized high-fat meal should be provided to the animals a short period before drug administration. The composition of this meal should be consistent across all animals in the study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in pharmacokinetic (PK) data in the fed group. | Inconsistent food consumption among animals. Variations in the timing of drug administration relative to the meal. | Ensure all animals consume the entire standardized meal. Standardize the time between feeding and drug administration (e.g., 30 minutes). |
| No significant food effect observed. | The meal provided may not have had a high enough fat content to stimulate sufficient bile secretion. The animal model may have a different gastrointestinal physiology compared to humans. | Use a standardized high-fat meal as recommended in regulatory guidance for food-effect studies. Consider the translational relevance of the chosen animal model. |
| Unexpectedly low drug exposure in the fed state. | The drug may be binding to components of the food matrix, preventing its dissolution and absorption. | Analyze the composition of the meal to identify potential interactions. Consider using a different standardized meal. |
| Difficulty in administering the drug to fed animals. | Animals may be satiated and less willing to accept an oral gavage. | Allow a short period between feeding and dosing to ensure the animal is not overly full. Use a palatable vehicle for drug administration if possible. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Fasted Male Wistar Rats Following a Single Oral Dose
| Dose | Cmax (µg-eq/L) | Tmax (h) | t½ (h) |
| 2.5 mg/kg ([¹⁴C]-nifurtimox) | 1010 | 0.5 | 1.4 |
| Data is for total radioactivity.[1][7] |
Table 2: Impact of Food on this compound Pharmacokinetic Parameters in Humans (Single 120 mg Dose)
| Parameter | Fasted | Fed (High-Fat Meal) | % Increase |
| AUC | Reference | Increased by ~71% | ~71% |
| Cmax | Reference | Increased by ~68% | ~68% |
| Tmax (median, h) | 3 | 4 | N/A |
| [1] |
Experimental Protocols
Protocol 1: Oral Pharmacokinetic Study in Fasted Rats
This protocol is based on methodologies described in studies investigating the metabolism and excretion of this compound in rats.[1]
-
Animal Model: Male Wistar rats (n=5 per group).
-
Housing: Animals are housed in individual metabolism cages to allow for the separate collection of urine and feces.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before drug administration, with free access to water.
-
Drug Formulation: this compound is suspended in a suitable vehicle (e.g., 0.5% aqueous methylcellulose).
-
Drug Administration: A single oral dose (e.g., 2.5 mg/kg) is administered via oral gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via a cannulated vein or sparse sampling from different animals at each time point.
-
Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Bioanalysis: Plasma concentrations of this compound and its metabolites are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis.
Protocol 2: Hypothetical Food-Effect Study in Dogs
This protocol is a general guideline for conducting a food-effect study in a larger animal model, such as the beagle dog.
-
Animal Model: Male or female beagle dogs (n=4-6) in a crossover design.
-
Fasting (Fasted Arm): Animals are fasted overnight (approximately 12 hours) prior to drug administration.
-
Feeding (Fed Arm): A standardized high-fat meal is given to the animals 30 minutes before drug administration. An example of a high-fat meal could be one that derives approximately 50% of its total caloric content from fat.
-
Washout Period: A washout period of at least 7 days should be allowed between the fasted and fed arms of the study.
-
Drug Administration: this compound is administered as a tablet or in a capsule.
-
Blood Sampling: Blood samples are collected at appropriate time points to capture the absorption phase, Cmax, and elimination phase (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Sample Processing and Analysis: As described in Protocol 1.
-
Data Analysis: The pharmacokinetic parameters from the fed and fasted arms are compared to determine the presence and magnitude of the food effect.
Visualizations
Caption: Experimental workflow for a crossover food-effect study in animals.
Caption: Mechanism of enhanced this compound absorption with food.
References
- 1. In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eng.fpclinicalpharma.com.ar [eng.fpclinicalpharma.com.ar]
- 3. Investigations on the pharmacokinetics of this compound- 35 S in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Food Effects on Oral Drug Absorption: Preliminary Investigation of Mechanisms and Case Studies in Large Animal Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Nifurtimox and Benznidazole Side Effects in the Treatment of Chagas Disease
For Researchers, Scientists, and Drug Development Professionals
Nifurtimox and Benznidazole (B1666585) remain the primary therapeutic options for Chagas disease, a parasitic illness caused by Trypanosoma cruzi. While both drugs are effective, their use is often limited by a challenging side-effect profile that can lead to poor patient adherence and treatment discontinuation. This guide provides an objective comparison of the adverse effects associated with this compound and Benznidazole, supported by data from clinical studies, to aid researchers and drug development professionals in understanding the clinical landscape of these treatments.
Comparative Analysis of Adverse Events
Clinical data reveals distinct and overlapping toxicity profiles for this compound and Benznidazole. The following table summarizes the incidence of common adverse events reported in comparative and observational studies.
| Adverse Event Category | This compound (% Incidence) | Benznidazole (% Incidence) | Key Comparative Insights |
| Gastrointestinal | |||
| Anorexia/Weight Loss | 35.0 - 79.2% | 29.0% | More frequent and often more severe with this compound.[1][2] |
| Nausea/Vomiting | 22.2 - 75.5% | 12.0% | Significantly more common with this compound.[1][2] |
| Abdominal Pain | 23.1% | 11.0% | More frequently reported in patients receiving this compound. |
| Neurological | |||
| Headache | 33.3 - 60.4% | 14.0% | A common side effect of this compound. |
| Peripheral Neuropathy | 18.5% (severe) | 11.0% | Can be a dose-limiting toxicity for both drugs. |
| Dizziness/Vertigo | 17.2% (severe) | 10.0% | More frequently associated with this compound. |
| Irritability/Mood Changes | Common, not quantified | Less common | This compound is more frequently associated with neuropsychiatric effects. |
| Insomnia | 9.2% | Common, not quantified | Reported for both, but more detailed data is needed for direct comparison. |
| Dermatological | |||
| Rash/Dermatitis | 9.3% | 25.4 - 47.0% | The most common adverse event leading to discontinuation of Benznidazole.[3] |
| Pruritus | Common, not quantified | Common, not quantified | Frequently reported with both medications. |
| General | |||
| Fever | 12.9% | Common, not quantified | Can occur with both treatments. |
| Myalgia/Arthralgia | 5.5% | Common, not quantified | Musculoskeletal side effects are reported for both drugs. |
| Treatment Discontinuation | 9.7 - 49.1% | 10.2 - 36.1% | Discontinuation rates vary across studies and patient populations.[1][4][5] |
Experimental Protocols
The data presented in this guide are derived from a variety of clinical studies, including randomized controlled trials and observational cohort studies. The methodologies of key comparative trials are summarized below.
The TESEO (New ThErapies and Biomarkers for ChagaS infEctiOn) Study
-
Study Design: An open-label, randomized, prospective, phase-2 clinical trial.[6][7]
-
Patient Population: Adults with chronic Chagas disease.[7]
-
Intervention: The trial included six treatment arms, comparing standard and alternative dosing regimens of both Benznidazole and this compound.[7]
-
Adverse Event Monitoring: The incidence of adverse events was a secondary objective.[3][7] Data on adverse events were collected throughout the treatment and follow-up periods.
The EQUITY (Equivalence of Usual Interventions for Trypanosomiasis) Trial
-
Study Design: A randomized, concealed, blind, parallel-group trial.[1][8]
-
Patient Population: Individuals aged 20-65 years with T. cruzi positive serology and no apparent symptoms of cardiomyopathy.[1][8]
-
Intervention: Patients received a 120-day blinded treatment with this compound, Benznidazole, or a matching placebo in a 2:2:1 ratio. The active treatment arms included both conventional-dose (60-day) and half-dose (120-day) regimens.[1][8]
-
Adverse Event Monitoring: A composite safety outcome included moderate to severe adverse reactions, significant abnormalities in blood markers, or treatment discontinuation due to adverse events.[1]
Visualization of Methodologies and Mechanisms
To better illustrate the processes and pathways discussed, the following diagrams have been generated using the DOT language.
References
- 1. This compound versus benznidazole or placebo for asymptomatic Trypanosoma cruzi infection (Equivalence of Usual Interventions for Trypanosomiasis - EQUITY): study protocol for a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. New chemotherapy regimens and biomarkers for Chagas disease: The rationale and design of the TESEO study, an open-label, randomised, prospective, phase-2 clinical trial in the Plurinational State of Bolivia | DNDi [dndi.org]
- 7. New chemotherapy regimens and biomarkers for Chagas disease: the rationale and design of the TESEO study, an open-label, randomised, prospective, phase-2 clinical trial in the Plurinational State of Bolivia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Nifurtimox and Fexinidazole for Kinetoplastid Infections
A Comprehensive Guide for Researchers and Drug Development Professionals
Nifurtimox (B1683997) and fexinidazole (B1672616) are both nitroimidazole-class antimicrobial agents crucial in the treatment of neglected tropical diseases caused by kinetoplastids. While sharing a broad chemical class, their clinical applications, efficacy, and safety profiles exhibit significant differences. This guide provides a detailed, data-driven comparison of this compound and fexinidazole, intended to inform researchers, scientists, and drug development professionals.
Executive Summary
This comparison delineates the distinct therapeutic niches of this compound and fexinidazole. This compound is a long-standing treatment for Chagas disease, caused by Trypanosoma cruzi, and is also a component of combination therapy for Human African Trypanosomiasis (HAT), or sleeping sickness. In contrast, fexinidazole has emerged as a revolutionary oral monotherapy for HAT, particularly the Trypanosoma brucei gambiense form, but has shown insufficient efficacy against T. cruzi in clinical trials.[1][2] This guide will explore their mechanisms of action, comparative efficacy from clinical and preclinical studies, pharmacokinetic profiles, safety and tolerability, and mechanisms of resistance.
Mechanism of Action
Both this compound and fexinidazole are prodrugs that require activation by a parasitic nitroreductase (NTR). This activation is a key element of their selective toxicity towards the parasites.
This compound: The mechanism of action for this compound is not fully understood but is thought to involve its reduction by a mitochondrial type I NADH-dependent nitroreductase in the parasite.[3][4] This process generates reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide, which induce oxidative stress.[5][6] The accumulation of these radicals leads to damage of parasitic DNA, proteins, and lipids, ultimately causing cell death.[5][6] Mammalian cells are comparatively protected due to more robust antioxidant defense mechanisms.
Fexinidazole: Fexinidazole is also activated by a parasitic nitroreductase, leading to the formation of reactive amine metabolites.[7] These metabolites are believed to be responsible for the drug's trypanocidal activity through mechanisms that include DNA and protein damage.[7][8] Fexinidazole and its primary metabolites, a sulfoxide (B87167) (M1) and a sulfone (M2), all possess trypanocidal properties.[9][10]
Mechanism of action for this compound.
Mechanism of action for Fexinidazole.
Efficacy
A direct head-to-head clinical trial of this compound and fexinidazole for the same disease is not available due to their distinct primary indications. Fexinidazole was investigated for Chagas disease but was found to be ineffective in sustainably clearing the T. cruzi parasite.[1][2] this compound, on the other hand, is a standard treatment for Chagas disease, particularly in children.[11] For HAT, fexinidazole is now a first-line oral treatment, while this compound is used as part of the this compound-Eflornithine Combination Therapy (NECT).
Table 1: Comparative Efficacy Data
| Indication | Drug(s) | Study Population | Efficacy Endpoint | Reported Efficacy |
| Chagas Disease (Pediatric) | This compound | Children (0-17 years) | Serological response at 1 year | 32.9% (60-day regimen)[11] |
| Chagas Disease (Chronic Indeterminate) | Fexinidazole | Adults | Sustained negative PCR at 4 months | Not effective[12] |
| HAT (T.b. gambiense, Stage 2) | Fexinidazole vs. NECT | Adults & Adolescents (≥15 years) | Cure rate at 18 months | Fexinidazole: 91.2%, NECT: 97.6% (Non-inferiority not met)[13] |
| HAT (T.b. gambiense, Stage 1 & early Stage 2) | Fexinidazole | Adults & Adolescents (>15 years) | Treatment success at 12 months | 99%[14] |
Experimental Protocols
CHICO Study: this compound in Pediatric Chagas Disease
-
Objective: To evaluate the efficacy, safety, and pharmacokinetics of a new pediatric formulation of this compound in children with Chagas disease.[11]
-
Design: Prospective, historically controlled study with two treatment arms: 60-day and 30-day this compound regimens.[11]
-
Participants: Children aged 0 to 17 years with confirmed T. cruzi infection.[11]
-
Intervention: Weight-adjusted doses of this compound administered for 60 days or 30 days followed by 30 days of placebo.[11]
-
Primary Outcome: Serological response (negative seroconversion or at least a 20% reduction in antibody titers) at 12 months post-treatment compared to a historical placebo control.[11]
CHICO Study Workflow.
Fexinidazole vs. NECT for HAT
-
Objective: To assess the efficacy and safety of oral fexinidazole compared to NECT for second-stage T.b. gambiense HAT.[13]
-
Design: A multicenter, randomized, open-label, non-inferiority trial.[15]
-
Participants: Patients aged 15 years or older with confirmed second-stage T.b. gambiense infection.[15]
-
Intervention: Oral fexinidazole (1800 mg/day for 4 days, then 1200 mg/day for 6 days) versus NECT (intravenous eflornithine (B1671129) for 7 days plus oral this compound for 10 days).[15]
-
Primary Outcome: Cure rate at 18 months, defined as the absence of trypanosomes in body fluids and a leukocyte count of ≤20 cells/µL in cerebrospinal fluid.[15]
Pharmacokinetics
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Fexinidazole |
| Absorption | Rapidly absorbed, bioavailability increased with food. | Rapidly absorbed, bioavailability increased with food. |
| Metabolism | Extensively metabolized. | Extensively metabolized to active sulfoxide (M1) and sulfone (M2) metabolites.[9] |
| Half-life | Approximately 3 hours. | Parent drug: short; M1 & M2 metabolites: longer, contributing to sustained activity. |
| Excretion | Primarily through urine and feces. | Primarily through feces. |
Safety and Tolerability
Both drugs are associated with a range of adverse events, which can impact treatment adherence.
Table 3: Common Adverse Events
| Adverse Event Category | This compound | Fexinidazole |
| Gastrointestinal | Nausea, vomiting, abdominal pain, decreased appetite, weight loss.[15][16] | Nausea, vomiting, dyspepsia.[17] |
| Neurological | Headache, dizziness, insomnia, tremor, peripheral neuropathy.[16] | Headache, insomnia, tremor, dizziness.[17] |
| Constitutional | Fever, asthenia. | Asthenia, decreased appetite. |
| Other | Rash. | Hypocalcemia, hyperkalemia.[17] |
In a study comparing fexinidazole to NECT for HAT, the overall incidence of treatment-related adverse events was similar between the two groups (81% for fexinidazole vs. 79% for NECT).[13] However, insomnia was more frequently reported with fexinidazole.[13] For Chagas disease, this compound is known to be poorly tolerated in adults, leading to low treatment completion rates.[18][19]
Resistance
A critical consideration for both drugs is the potential for cross-resistance. Studies have shown that Trypanosoma brucei resistant to this compound are also cross-resistant to fexinidazole, and vice-versa.[5][20][21] This reciprocal cross-resistance is a significant concern, especially in regions where both drugs may be used, and highlights the potential danger of fexinidazole monotherapy.[5][20] The mechanism of resistance is often linked to mutations or downregulation of the parasitic nitroreductase enzyme responsible for drug activation.[3][4]
Conclusion
This compound and fexinidazole, while both nitroimidazoles, have distinct and separate roles in the treatment of kinetoplastid infections. This compound remains a key treatment for Chagas disease, while fexinidazole has transformed the treatment landscape for HAT as a safe and effective oral monotherapy. Direct comparative efficacy data is lacking due to their differing indications. The potential for cross-resistance between these two drugs underscores the need for careful stewardship and continued research into new therapeutic strategies to combat these devastating neglected diseases.
References
- 1. Fexinidazole Is Not Effective in Treating Chagas Disease - ISGLOBAL [isglobal.org]
- 2. Clinical trial confirms the tolerability of the drug fexinidazole in the treatment of Chagas disease | DNDi [dndi.org]
- 3. researchgate.net [researchgate.net]
- 4. Review on Experimental Treatment Strategies Against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-resistance to nitro drugs and implications for treatment of human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Clinical trial of this compound in human African trypanosomiasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Fexinidazole for Chagas | DNDi [dndi.org]
- 9. Effectiveness and safety of fexinidazole for gambiense human African trypanosomiasis and exploration of adherence in outpatients: A phase IIIb, prospective, open-label, non-randomised, cohort study | DNDi [dndi.org]
- 10. scienceopen.com [scienceopen.com]
- 11. Prospective, historically controlled study to evaluate the efficacy and safety of a new paediatric formulation of this compound in children aged 0 to 17 years with Chagas disease one year after treatment (CHICO) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of fexinidazole for treatment of chronic indeterminate Chagas disease (FEXI-12): a multicentre, randomised, double-blind, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Toxicity of Fexinidazole and this compound Plus Eflornithine in the Treatment of African Trypanosomiasis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral fexinidazole for stage 1 or early stage 2 African Trypanosoma brucei gambiense trypanosomiasis: a prospective, multicentre, open-label, cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-eflornithine combination therapy for second-stage African Trypanosoma brucei gambiense trypanosomiasis: a multicentre, randomised, phase III, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An open clinical trial of this compound for arseno-resistant Trypanosoma brucei gambiense sleeping sickness in central Zaire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New drug combination shows promise for African sleeping sickness | EurekAlert! [eurekalert.org]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Tolerance and safety of this compound in patients with chronic chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Cross-Resistance to Nitro Drugs and Implications for Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Nifurtimox in the Spotlight: A Comparative Guide to its Efficacy in Chagas Disease Models
Executive Summary
This guide synthesizes the available efficacy data for Nifurtimox (B1683997) and Benznidazole (B1666585) in the context of Chagas disease treatment. A significant finding is the lack of direct comparative studies in a primate model. We present detailed findings from a study on Benznidazole in chronically infected rhesus macaques, which demonstrated the potential for parasitological cure with high-dose, intermittent treatment. For this compound, we turn to data from human clinical trials, particularly in pediatric populations, to provide an indication of its therapeutic efficacy. While a direct comparison is impeded by the differing study models, this guide offers a structured overview of the current evidence to inform future research and drug development efforts.
Comparative Efficacy of this compound and Benznidazole
The following tables summarize the quantitative data on the efficacy of this compound and Benznidazole. It is crucial to note that the data for Benznidazole is derived from a non-human primate model, while the data for this compound is from human clinical trials.
Table 1: Efficacy of Benznidazole in a Rhesus Macaque Model of Chronic Chagas Disease
| Treatment Regimen | Animal ID | Outcome (Parasitological Cure) | Tissues Positive by PCR Post-Treatment |
| Untreated Control | --- | Not Applicable | Heart, Skeletal Muscle, Esophagus, Colon, Adrenal Gland, Sciatic Nerve, Urinary Bladder, Aorta |
| 3.5 mg/kg, twice daily for 60 days | De Brazza's Monkey | Treatment Failure | Positive hemocultures and PCR |
| 35 mg/kg, once weekly for 11 weeks | De Brazza's Monkey | Treatment Failure | Positive hemocultures and PCR |
| 35 mg/kg, twice weekly for 15 weeks | De Brazza's Monkey | Cure | All tissues negative by PCR |
| 37.5 mg/kg, once weekly for 28 weeks | Rhesus Macaque 1 | Treatment Failure | Heart, Skeletal Muscle, Esophagus, Colon |
| Rhesus Macaque 2 | Treatment Failure | Skeletal Muscle, Esophagus, Colon | |
| Rhesus Macaque 3 | Treatment Failure | Heart, Skeletal Muscle, Esophagus, Colon | |
| Rhesus Macaque 4 | Treatment Failure | Heart, Skeletal Muscle, Esophagus, Colon | |
| 37.5 mg/kg, twice weekly for 24 weeks | Rhesus Macaque 5 | Cure | All tissues negative by PCR |
| Rhesus Macaque 6 | Cure | All tissues negative by PCR | |
| Rhesus Macaque 7 | Cure | All tissues negative by PCR | |
| Rhesus Macaque 8 | Cure | All tissues negative by PCR |
Data extracted from Bustamante et al. The study demonstrated that a high-dose, intermittent benznidazole regimen was more effective at achieving parasitological cure in chronically infected non-human primates.
Table 2: Efficacy of this compound in Human Clinical Trials (Pediatric Population)
| Study | Treatment Regimen | Population | Primary Efficacy Endpoint | Outcome |
| CHICO SECURE | 10-20 mg/kg/day for 60 days | Children (birth to <18 years) | Seroconversion or ≥20% decrease in antibody titers at 12 months post-treatment | 32.9% response rate |
| Retrospective Cohort Study | Median dose 11 mg/kg/day for a median of 62 days | Children and Adults | Seroconversion and parasitemia clearance | 99.1% parasitemia clearance at end of treatment; 34.6% seroconversion or antibody decrease during follow-up[1][2] |
Data from human clinical trials. These studies highlight the efficacy of this compound in pediatric patients, with high rates of parasite clearance and significant serological response.[3]
Experimental Protocols
Benznidazole Efficacy Study in Rhesus Macaques
Animal Model: Naturally Trypanosoma cruzi-infected, adult rhesus macaques (Macaca mulatta) with chronic infection were used. Animals were housed in a facility where they were exposed to infected vectors.
Infection Confirmation: Infection was confirmed by a combination of serology (Chagas Stat-Pak and multiplex assays), PCR on blood samples, and hemoculture.
Treatment Regimens: Two main intermittent, high-dose regimens were tested after a standard daily dose failed to cure a De Brazza's monkey:
-
Weekly: 37.5 mg/kg of benznidazole administered orally once a week for 28 weeks.
-
Twice-Weekly: 37.5 mg/kg of benznidazole administered orally twice a week (e.g., Monday and Thursday) for 24 weeks.
Efficacy Assessment: The primary endpoint was parasitological cure, assessed by PCR for T. cruzi DNA in a comprehensive panel of tissues collected at necropsy. Tissues analyzed included heart (right and left ventricle, apex, septum), skeletal muscle, esophagus, colon, adrenal gland, sciatic nerve, urinary bladder, and aorta. Cure was defined as the absence of detectable parasite DNA in all tissues.
This compound Efficacy Study in a Pediatric Population (CHICO SECURE Trial)
Study Design: A prospective, historically controlled, multicenter study.
Patient Population: Patients from birth to less than 18 years of age with a confirmed diagnosis of Chagas disease.
Treatment Regimen: this compound was administered orally at a total daily dose of 10 to 20 mg/kg, divided into three doses, for 60 days.
Efficacy Assessment: The primary efficacy endpoint was the proportion of patients with a response at 12 months after the end of treatment. A response was defined as:
-
Seroconversion: A change from a positive to a negative result in two different IgG antibody tests against T. cruzi antigens.
-
Seroreduction: At least a 20% decrease in optical density on the two IgG antibody tests for patients who did not seroconvert.
Visualizing Experimental Workflows and Concepts
Caption: Experimental workflow for the benznidazole efficacy study in rhesus macaques.
Caption: Challenges in assessing therapeutic efficacy in chronic Chagas disease.
References
- 1. Pharmacokinetic analysis of this compound and Benznidazole treatment in Chagas disease | Infectious Diseases Data Observatory [iddo.org]
- 2. Effectiveness of this compound in the Treatment of Chagas Disease: a Long-Term Retrospective Cohort Study in Children and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Chagas disease treatment efficacy markers: experiences from a Phase III study with this compound in children [frontiersin.org]
Nifurtimox Combination Therapy Outperforms Monotherapy for Late-Stage Sleeping Sickness
Nifurtimox-Eflornithine Combination Therapy (NECT) has demonstrated superior efficacy and a more favorable safety profile compared to This compound (B1683997) monotherapy for the treatment of late-stage human African trypanosomiasis (HAT), also known as sleeping sickness, caused by Trypanosoma brucei gambiense. Clinical evidence strongly supports the use of NECT, which has become the first-line treatment in endemic regions, largely replacing previous monotherapy regimens.
NECT combines this compound, a nitrofuran that generates cytotoxic radicals within the parasite, with eflornithine (B1671129), an inhibitor of ornithine decarboxylase, an enzyme crucial for parasite cell division and growth.[1][2][3][4] This dual-pronged attack on the trypanosome has resulted in higher cure rates and a reduced risk of relapse compared to single-drug treatments.
Efficacy in Clinical Trials
Clinical trials have consistently shown that NECT is not only more effective than this compound monotherapy but also non-inferior to eflornithine monotherapy, the previous standard of care. A landmark multicenter, randomized, phase III, non-inferiority trial found that the cure rate for NECT at 18 months was 96.5% in the intention-to-treat population, compared to 91.6% for eflornithine monotherapy.[5] Studies on this compound monotherapy have reported significantly lower success rates, with a high number of relapses.[6][7][8] For instance, one study on arseno-resistant sleeping sickness showed a relapse rate of 63% among patients treated with this compound alone.[7]
The improved efficacy of NECT is attributed to the synergistic action of the two drugs, which makes it more difficult for the parasite to develop resistance.[5]
Safety and Tolerability
In addition to its superior efficacy, NECT is associated with a better safety profile. The combination therapy allows for a shorter duration of eflornithine treatment (7 days versus 14 days for monotherapy) and a lower frequency of infusions (every 12 hours versus every 6 hours).[5] This simplified regimen leads to fewer and less severe adverse events.
In the aforementioned phase III trial, major drug-related adverse events were observed in 14.0% of patients in the NECT group, compared to 28.7% in the eflornithine monotherapy group.[5] Common major adverse events for both treatments included fever and seizures.[5] While this compound monotherapy can be administered orally, it often requires a long duration of treatment (30 to 60 days) and is associated with neurological and gastrointestinal side effects.[2][8] The shorter course of this compound within the NECT regimen mitigates some of these toxicities.
Data Summary
| Treatment Regimen | Efficacy (Cure Rate) | Key Adverse Events | Reference |
| This compound-Eflornithine Combination Therapy (NECT) | 96.5% (ITT, 18 months) | Fever, seizures, confusion | [5] |
| 94.1% (24 months, field study) | Vomiting, dizziness, headache, convulsions | [9][10] | |
| Eflornithine Monotherapy | 91.6% (ITT, 18 months) | Fever, seizures, infections | [5] |
| This compound Monotherapy | High relapse rates (e.g., 63% in one study) | Gastrointestinal disturbances, reversible cerebellar syndrome | [7] |
| 36% relapse rate in another study | Significant neurological toxicity at higher doses | [8] |
Experimental Protocols
A key clinical trial comparing NECT to eflornithine monotherapy was a multicenter, randomized, open-label, active control, phase III, non-inferiority trial conducted in the Republic of the Congo and the Democratic Republic of the Congo.[5]
-
Patient Population: Patients with second-stage T. b. gambiense infection.
-
NECT Regimen: Intravenous eflornithine (400 mg/kg/day, divided into two infusions every 12 hours) for 7 days, combined with oral this compound (15 mg/kg/day, divided into three doses) for 10 days.[11]
-
Eflornithine Monotherapy Regimen: Intravenous eflornithine (400 mg/kg/day, divided into four infusions every 6 hours) for 14 days.[11]
-
Primary Outcome: The primary outcome was cure at 18 months, defined as the absence of trypanosomes in body fluids and a white-cell count in the cerebrospinal fluid of 20 cells per μL or less.[5]
A field study assessing the effectiveness of NECT in the Democratic Republic of Congo included 629 patients with second-stage T. b. gambiense HAT.[9]
-
Treatment: Patients were treated with the standard NECT regimen.
-
Outcome: Clinical cure was assessed at 24 months, defined as survival without clinical or parasitological signs of HAT.[9]
Mechanisms of Action
The distinct mechanisms of action of this compound and eflornithine contribute to the high efficacy of NECT.
Caption: Mechanisms of action of this compound and eflornithine against T. brucei.
Experimental Workflow
The workflow for a typical clinical trial comparing NECT and a monotherapy regimen involves several key stages, from patient recruitment to long-term follow-up.
Caption: Generalized workflow of a clinical trial comparing NECT to monotherapy.
References
- 1. What is the mechanism of Eflornithine Hydrochloride? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antiparasitic prodrug this compound: revisiting its activation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]
- 5. This compound-eflornithine combination therapy for second-stage African Trypanosoma brucei gambiense trypanosomiasis: a multicentre, randomised, phase III, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Equivalence trial of melarsoprol and this compound monotherapy and combination therapy for the treatment of second-stage Trypanosoma brucei gambiense sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An open clinical trial of this compound for arseno-resistant Trypanosoma brucei gambiense sleeping sickness in central Zaire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-dose this compound for arseno-resistant Trypanosoma brucei gambiense sleeping sickness: an open trial in central Zaire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effectiveness of this compound Eflornithine Combination Therapy (NECT) in T. b. gambiense second stage sleeping sickness patients in the Democratic Republic of Congo: Report from a field study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-eflornithine combination therapy for second-stage Gambiense human African trypanosomiasis: Médecins Sans Frontières experience in the Democratic Republic of the Congo | Journal Article / Research | MSF Science Portal [scienceportal.msf.org]
- 11. This compound-eflornithine Combination Therapy for Second-Stage Trypanosoma Brucei Gambiense Sleeping Sickness: A Randomized Clinical Trial in Congo | Journal Article / Research | MSF Science Portal [scienceportal.msf.org]
Nifurtimox vs. Benznidazole: A Comparative Analysis of Clinical Trial Data for Chagas Disease Treatment
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nifurtimox (B1683997) and its primary alternative, Benznidazole, for the treatment of Chagas disease. This analysis is supported by a review of key clinical trial data, detailed experimental protocols, and an examination of the drugs' mechanisms of action.
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern in many parts of Latin America and is increasingly detected in other regions. For decades, the therapeutic arsenal (B13267) against this neglected tropical disease has been limited to two nitroheterocyclic compounds: this compound and Benznidazole. Both drugs have demonstrated efficacy, particularly in the acute and early chronic phases of the disease, but are also associated with significant toxicity, which can lead to treatment discontinuation. This guide aims to provide a comprehensive comparison of these two treatments by summarizing key clinical trial data on their efficacy and safety, detailing the methodologies of pivotal studies, and illustrating their mechanisms of action.
Comparative Efficacy of this compound and Benznidazole
The efficacy of this compound and Benznidazole is primarily assessed by parasitological cure, often measured by the clearance of parasites from the blood (parasitemia), and serological cure, indicated by the conversion of specific antibody tests from positive to negative (seroconversion). The following table summarizes efficacy data from selected clinical trials.
| Efficacy Outcome | This compound | Benznidazole | Study/Source |
| Serological Response (Children) | 32.9% (60-day regimen) showed serological response (seronegative conversion or ≥20% reduction in antibody titers) at 12 months post-treatment.[1][2] | Historical placebo control showed an upper 95% CI of 16% for serological response.[1][2] | CHICO Trial[1][2] |
| Parasite Clearance (Adults) | Near complete clearance of parasitemia at the end of treatment.[3] | High rates of parasite clearance at the end of treatment.[4] | Various studies[3][4] |
| Treatment Response (Adults, Chronic Phase) | Reported treatment response rates of 7-8%.[5] | Reported treatment response rates between 2% and 40%.[5] | Pharmacokinetic analysis[5] |
Comparative Safety and Tolerability
The use of both this compound and Benznidazole is often limited by their adverse event profiles. The frequency and severity of these events can vary between the two drugs and are a critical consideration in clinical practice.
| Adverse Event Profile | This compound | Benznidazole | Study/Source |
| Overall Adverse Events | 95.2% of patients experienced at least one adverse event. Patients receiving this compound had a higher average number of events (6.2 vs. 3.5).[6] | 84.8% of patients experienced at least one adverse event.[6] | Retrospective study in adults[6] |
| Common Adverse Events | Predominantly gastrointestinal (e.g., anorexia, nausea, vomiting) and neurological (e.g., headache, insomnia, restlessness).[7][8] | More frequently associated with dermatological reactions (rash) and peripheral neuropathy.[7][8] | Multiple studies[7][8] |
| Treatment Discontinuation due to Adverse Events | Reported rates vary, with some studies showing higher discontinuation rates compared to benznidazole.[8] | Discontinuation rates also vary, often due to severe skin reactions.[7] | Various studies[7][8] |
| Severity of Adverse Events | A study in Colombian indigenous communities found adverse events to be significantly more severe with this compound compared to Benznidazole.[8] | Adverse events were reported to be milder and of shorter duration in the same study.[8] | Comparative study[8] |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies employed in key clinical trials is essential for interpreting their findings. Below are summaries of the protocols for significant studies evaluating this compound and Benznidazole.
The CHICO (CHagas disease In Children treated with this compound) Trial
This prospective, historically controlled, phase 3 clinical trial was designed to evaluate the efficacy and safety of a new pediatric formulation of this compound in children with Chagas disease.[1][2][9][10]
-
Objective: To assess the serological response of a 60-day this compound treatment regimen compared to a historical placebo-treated control group at 12 months post-treatment.[2]
-
Study Population: Children from birth to <18 years of age with a confirmed diagnosis of T. cruzi infection.[1]
-
Intervention: Patients were randomized (2:1) to receive either a 60-day or a 30-day course of this compound. The dosage was adjusted for age and body weight.[1]
-
Primary Endpoint: The primary outcome was the anti-T. cruzi serological response, defined as either seronegative conversion or a ≥20% reduction in mean optical density from baseline on two different conventional ELISA tests.[2]
-
Key Assessments: Serological testing, quantitative polymerase chain reaction (qPCR) for parasite DNA, and monitoring of adverse events.[1]
Benznidazole Evaluation for Interrupting Trypanosomiasis (BENEFIT) Trial
The BENEFIT trial was a large, randomized, placebo-controlled study aimed at determining the efficacy of Benznidazole in patients with established chronic Chagas cardiomyopathy.[11]
-
Objective: To evaluate whether Benznidazole treatment reduces mortality and major cardiovascular events in patients with chronic Chagas cardiomyopathy.
-
Study Population: Adults with a confirmed diagnosis of Chagas disease and evidence of cardiomyopathy.
-
Intervention: Patients were randomized to receive Benznidazole (5 mg/kg/day for 60 days) or a matching placebo.
-
Primary Endpoint: A composite of death, resuscitated cardiac arrest, sustained ventricular tachycardia, insertion of a pacemaker or implantable cardioverter-defibrillator, cardiac transplantation, new heart failure, stroke, or other thromboembolic event.
-
Key Assessments: Clinical evaluation for cardiovascular events, electrocardiograms, and PCR for parasite DNA.[11]
Mechanism of Action Signaling Pathways
The trypanocidal activity of both this compound and Benznidazole is dependent on their activation within the T. cruzi parasite. The following diagrams illustrate the proposed mechanisms of action.
References
- 1. Prospective, historically controlled study to evaluate the efficacy and safety of a new paediatric formulation of this compound in children aged 0 to 17 years with Chagas disease one year after treatment (CHICO) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redefining the treatment of Chagas disease: a review of recent clinical and pharmacological data for a novel formulation of this compound | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic analysis of this compound and Benznidazole treatment in Chagas disease | Infectious Diseases Data Observatory [iddo.org]
- 6. academic.oup.com [academic.oup.com]
- 7. chagasus.org [chagasus.org]
- 8. Chagas Disease: Comparison of Therapy with this compound and Benznidazole in Indigenous Communities in Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bayer announces Phase III CHICO study of this compound to treat Chagas disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Chronic Chagas disease: largest clinical trial ever carried out | Oswaldo Cruz Institute [ioc.fiocruz.br]
A Comparative Guide to the Pharmacokinetics of Nifurtimox and Benznidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of nifurtimox (B1683997) and benznidazole (B1666585), the two primary drugs used in the treatment of Chagas disease. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for optimizing therapeutic regimens and developing novel drug delivery strategies. This document summarizes key quantitative data, outlines typical experimental protocols for pharmacokinetic analysis, and visualizes the proposed mechanisms of action.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and benznidazole in humans. These values represent a synthesis of data from multiple studies and may vary depending on the patient population, dosage, and analytical methods used.
| Pharmacokinetic Parameter | This compound | Benznidazole |
| Time to Maximum Plasma Concentration (Tmax) | 2-4 hours[1] | 3-4 hours[2][3] |
| Maximum Plasma Concentration (Cmax) | ~0.787 µg/mL (after a single 15 mg/kg dose)[4] | ~2.2 µg/mL (after a single 100 mg dose)[2] |
| Elimination Half-life (t½) | ~3 hours[1] | 10.5-13.6 hours[2][3] |
| Volume of Distribution (Vd) | ~755 L[4] | ~0.56 L/kg[5] |
| Oral Bioavailability | Increased with food[1] | ~92%[3] |
| Metabolism | Extensively metabolized, primarily by type I and type II nitroreductases[6][7] | Primarily metabolized by the liver, with the formation of various metabolites[3] |
| Excretion | Less than 1% excreted unchanged in urine[4] | Approximately 5% of the parent drug is excreted unchanged in the urine[3] |
Mechanism of Action
Both this compound and benznidazole are prodrugs that require activation within the Trypanosoma cruzi parasite to exert their trypanocidal effects. Their mechanisms of action, while similar in principle, involve distinct pathways that lead to the generation of cytotoxic species.
This compound Mechanism of Action
This compound, a nitrofuran derivative, undergoes a reduction of its nitro group by parasitic nitroreductases.[8] This process generates reactive nitro radicals and superoxide (B77818) anions, leading to oxidative stress, DNA damage, and disruption of mitochondrial function within the parasite.[2][8]
Caption: Proposed mechanism of action for this compound.
Benznidazole Mechanism of Action
Benznidazole, a nitroimidazole, is also activated by parasitic nitroreductases.[9] This activation leads to the formation of reactive metabolites that induce DNA strand breaks and interfere with the parasite's antioxidant defense mechanisms, ultimately causing cell death.[9][10]
References
- 1. Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Benznidazole - Wikipedia [en.wikipedia.org]
- 4. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Population Pharmacokinetics of Benznidazole in Adult Patients with Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and sensitive ultra-high-pressure liquid chromatography method for quantification of antichagasic benznidazole in plasma: application in a preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. What is the mechanism of Benznidazole? [synapse.patsnap.com]
- 10. Determination of this compound in dog plasma by stable-isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synergistic Landscape: A Comparative Guide to Nifurtimox Combination Therapies Against Trypanosomal Diseases
For Immediate Release
In the relentless pursuit of more effective treatments for trypanosomal diseases like Chagas disease and Human African Trypanosomiasis (sleeping sickness), researchers are increasingly exploring the synergistic potential of combination therapies. Nifurtimox (B1683997), a cornerstone trypanocidal agent, is at the forefront of this strategy. This guide provides a comprehensive comparison of this compound-based combination therapies, presenting key experimental data, detailed methodologies, and visual pathways to inform and guide drug development professionals.
Executive Summary
The limitations of this compound monotherapy, including variable efficacy and the potential for adverse effects, have necessitated the investigation of drug combinations.[1][2] The primary goals of these combination strategies are to enhance trypanocidal efficacy, reduce treatment duration and dosage, and potentially mitigate the development of drug resistance. This guide evaluates the synergistic effects of this compound with several other agents, including benznidazole, the sulfone metabolite of fexinidazole, posaconazole (B62084), and eflornithine (B1671129), drawing upon both in vitro and in vivo experimental findings.
Comparative Efficacy of this compound Combinations
The following tables summarize the quantitative data from key studies, offering a clear comparison of the performance of various this compound combination therapies against Trypanosoma cruzi (the causative agent of Chagas disease) and Trypanosoma brucei gambiense (a causative agent of sleeping sickness).
In Vitro Synergistic Effects Against Trypanosoma cruzi
| Drug Combination | Organism/Stage | Method of Synergy Assessment | Key Findings | Reference |
| This compound + Fexinidazole Sulfone | T. cruzi (intracellular amastigotes) | Fractional Inhibitory Concentration (FIC) | Additive effect | [3] |
| This compound + Benznidazole | T. cruzi | Not Specified | Additive to synergistic effects observed | [4] |
| This compound + Posaconazole | T. cruzi | Not Specified | Synergistic activity demonstrated | [5] |
| Posaconazole + Amlodipine | T. cruzi | Isobologram analysis, FIC | Synergistic (Average FIC < 0.5) | [6] |
| Posaconazole + Clemastine | T. cruzi | Isobologram analysis, FIC | Synergistic (Average FIC < 0.5) | [6] |
In Vivo Efficacy in Murine Models of Chagas Disease
| Drug Combination | Animal Model | T. cruzi Strain | Treatment Regimen | Key Efficacy Endpoint & Results | Reference |
| This compound (25 mg/kg) + Fexinidazole Sulfone (50 mg/kg) | Swiss Mice | Y | 20 consecutive days, gavage | 75% cure rate (higher than monotherapy) | [3] |
| Benznidazole + Posaconazole | Murine Model | Not Specified | Sub-curative doses | More effective at lowering parasitemia than monotherapy | [3][5] |
| Posaconazole + Amlodipine | Murine Model | Not Specified | Not Specified | More effective at lowering parasitemia than monotherapy | [6] |
Clinical Efficacy in Human African Trypanosomiasis (Second Stage)
| Drug Combination | Patient Population | Regimen | Cure Rate | Key Advantages | Reference |
| This compound-Eflornithine Combination Therapy (NECT) | Second-stage T.b. gambiense patients | This compound (15 mg/kg/day, 10 days, oral) + Eflornithine (400 mg/kg/day, 7 days, IV) | 96.2% | Fewer IV infusions, shorter treatment vs. eflornithine monotherapy | [1][7][8] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of drug synergism. Below are the protocols for key experiments cited in this guide.
In Vitro Synergy Assessment: The Checkerboard Method and Fractional Inhibitory Concentration (FIC) Index
This method is widely used to assess the interaction between two antimicrobial agents.
1. Cell and Parasite Culture:
-
Host cells (e.g., H9c2 or 3T3 fibroblasts) are seeded in 96-well plates.[6]
-
After 24 hours, cells are infected with T. cruzi trypomastigotes.[6]
-
Non-adherent parasites are removed after a set incubation period.[3]
2. Drug Preparation and Application:
-
Stock solutions of each drug are prepared, typically in DMSO.[3]
-
A checkerboard titration is set up in the 96-well plates, with serial dilutions of Drug A along the x-axis and Drug B along the y-axis. This creates a matrix of different concentration combinations.
3. Incubation and Assessment:
-
The plates are incubated for a defined period (e.g., 72 hours).
-
Parasite viability or proliferation is assessed using methods such as microscopic counting of intracellular amastigotes or fluorescence-based assays with GFP-expressing parasites.[9]
4. Data Analysis and FIC Calculation:
-
The Minimum Inhibitory Concentration (MIC) or 50% inhibitory concentration (IC50) is determined for each drug alone and in combination.
-
The Fractional Inhibitory Concentration (FIC) is calculated for each drug in the combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
The interaction is interpreted as follows:
-
Synergism: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
In Vivo Efficacy Studies in Murine Models of Acute Chagas Disease
1. Animal Model and Infection:
-
Female Swiss mice are commonly used.[3]
-
Mice are inoculated with a specific strain and number of T. cruzi trypomastigotes (e.g., 5 x 10³ Y strain).[3]
2. Treatment Regimen:
-
Treatment is initiated a few days post-infection.[3]
-
Drugs are administered, often by oral gavage, for a specified duration (e.g., 20 consecutive days).[3]
-
Sub-curative doses of individual drugs are often used in combination studies to better detect synergistic or additive effects.[6]
3. Monitoring and Endpoints:
-
Parasitemia: Monitored regularly by fresh blood examination under a microscope.[3]
-
Cure Assessment: Assessed post-treatment by methods such as polymerase chain reaction (PCR) to detect parasite DNA and fresh blood examination, often after immunosuppression (e.g., with cyclophosphamide) to reveal latent infections.[3]
-
Survival: Monitored daily.
Visualizing the Mechanisms and Workflows
Understanding the underlying mechanisms of action and the experimental processes is facilitated by visual diagrams.
This compound Mechanism of Action and Synergistic Pathways
This compound is a prodrug that requires activation by a parasitic type I nitroreductase (NTR).[10][11] This activation leads to the formation of a nitro-anion radical, which generates reactive oxygen species (ROS) and other toxic metabolites, causing damage to parasitic DNA and other macromolecules.[8][12][13]
References
- 1. This compound-eflornithine combination therapy (NECT) | DNDi [dndi.org]
- 2. Synergy testing of FDA-approved drugs identifies potent drug combinations against Trypanosoma cruzi | DNDi [dndi.org]
- 3. Efficacy of the Benznidazole+Posaconazole combination therapy in parasitemia reduction: An experimental murine model of acute Chagas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amiodarone has intrinsic anti-Trypanosoma cruzi activity and acts synergistically with posaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gov.uk [gov.uk]
- 6. Synergy Testing of FDA-Approved Drugs Identifies Potent Drug Combinations against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-eflornithine Combination Therapy for Second-Stage Trypanosoma Brucei Gambiense Sleeping Sickness: A Randomized Clinical Trial in Congo | Journal Article / Research | MSF Science Portal [scienceportal.msf.org]
- 8. This compound-eflornithine combination therapy for second-stage African Trypanosoma brucei gambiense trypanosomiasis: a multicentre, randomised, phase III, non-inferiority trial | DNDi [dndi.org]
- 9. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound/eflornithine - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
A Researcher's Guide to Cross-Validation of Nifurtimox Susceptibility Testing Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for testing the susceptibility of Trypanosoma cruzi, the causative agent of Chagas disease, to the drug Nifurtimox (B1683997). As treatment failures are frequently reported, understanding the variable efficacy of this compound against different parasite strains is crucial for clinical and research applications.[1] This document outlines and compares key in vitro and in vivo experimental protocols, presents supporting quantitative data, and visualizes workflows to aid in the selection and implementation of appropriate testing methodologies.
Comparative Analysis of Susceptibility Testing Methods
The primary challenge in comparing drug susceptibility across a large number of T. cruzi isolates lies in the standardization of testing protocols, especially for the intracellular stages of the parasite.[2] Factors such as the host cell line, parasite-to-cell ratio, and methods for quantifying parasite load can significantly influence test outcomes.[2]
In Vitro Susceptibility Assays
In vitro assays are essential for high-throughput screening and for dissecting the molecular mechanisms of drug action and resistance. Assays are typically performed on the three main life cycle stages of the parasite: epimastigotes (the replicative form in the insect vector), trypomastigotes (the infective, non-replicative form in mammals), and amastigotes (the replicative intracellular form in mammals).
Table 1: Comparison of In Vitro this compound Susceptibility Testing Methods
| Method | Parasite Stage | Principle | Primary Endpoint | Advantages | Disadvantages |
| Epimastigote Growth Inhibition Assay | Epimastigotes | Parasites are cultured in axenic liquid medium with serial dilutions of this compound. Growth inhibition is measured over time. | IC50 (50% inhibitory concentration) | Simple, reproducible, suitable for high-throughput screening, does not require mammalian cell culture. | May not reflect clinical efficacy as it tests the insect stage; correlation with in vivo results is often poor.[1][3] |
| Intracellular Amastigote Assay | Amastigotes | Mammalian host cells are infected with trypomastigotes, which then transform into amastigotes. The infected culture is treated with this compound, and the reduction in the number of intracellular parasites is quantified. | IC50 | Tests the clinically relevant intracellular stage; considered more predictive of in vivo efficacy than epimastigote assays. | More complex, lower throughput, results can be affected by the host cell type.[2] |
| Trypomastigote Viability Assay | Trypomastigotes | Cell-derived trypomastigotes are incubated with this compound, and their viability is assessed, often by motility or membrane integrity assays. | LC50 (50% lethal concentration) | Directly measures the trypanocidal effect on the infective stage. | Less common due to the non-replicative nature of this stage; effects are purely trypanocidal, not static.[2] |
Quantitative Data: In Vitro Susceptibility
Studies have shown that the in vitro susceptibility to this compound is related to the genetic background of the T. cruzi strain, categorized by Discrete Typing Units (DTUs).[1][2] Parasites belonging to the TcI DTU, for instance, have been shown to be less susceptible to this compound-mediated growth inhibition compared to TcII and TcV strains.[1][2]
Table 2: this compound IC50 Values for Different T. cruzi Life Cycle Stages and DTUs (µM)
| Strain DTU | Epimastigotes (IC50) | Amastigotes (IC50) | Trypomastigotes (IC50) |
| TcI | 3.56 ± 1.58 | 2.15 ± 1.29 | 10.95 ± 5.61 |
| TcII | 1.34 ± 0.58 | 1.13 ± 0.51 | 5.25 ± 2.45 |
| TcV | 1.16 ± 0.28 | 1.05 ± 0.25 | 6.53 ± 2.61 |
| Data summarized from a study on 21 T. cruzi strains.[1] |
It is noteworthy that trypomastigotes consistently show a higher inherent capacity to resist the effects of this compound compared to the replicative epimastigote and amastigote forms.[2]
In Vivo Susceptibility Models
In vivo models, typically using mice, are the gold standard for evaluating the therapeutic efficacy of trypanocidal compounds. However, a significant finding in the field is the frequent lack of correlation between in vitro susceptibility and in vivo treatment outcomes.[1][3] Strains that appear susceptible in vitro may be resistant to treatment in an animal model, suggesting that host factors, such as the immune response, could play a role in successful chemotherapy.[3]
Table 3: Comparison of In Vivo this compound Efficacy in a Murine Model
| Treatment Regimen | Outcome Measure | Result |
| Free this compound (50 mg/kg/day for 20 days) | Parasitemia Reactivation | Reactivation occurred after 24.67 ± 4.14 days post-immunosuppression.[4] |
| Free this compound (50 mg/kg/day for 40 days) | Parasitemia Reactivation | No reactivation observed.[4] |
| Innovative NFX-SEDDS formulation (oral) | Cure Rate | 28.6% (confirmed by qPCR).[4] |
| Standard Oral NFX Treatment | Cure Rate | Comparable to innovative formulations.[4] |
Detailed Experimental Protocols
Accurate and reproducible susceptibility testing relies on standardized protocols. Below are detailed methodologies for key assays cited in this guide.
Protocol 1: In Vitro Epimastigote Growth Inhibition Assay
This protocol is adapted from methods used for generating this compound-resistant T. cruzi and determining IC50 values.[5][6]
-
Parasite Culture : Culture T. cruzi epimastigotes in Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS) at 28°C.[6]
-
Drug Preparation : Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Perform serial dilutions in LIT medium to achieve final testing concentrations (e.g., ranging from 0.195 to 100 µM).[6]
-
Assay Setup : Seed 96-well plates with epimastigotes at a final concentration of 5 x 105 parasites/mL.[6] Add 100 µL of the drug dilutions to each well. Include untreated parasites as a growth control.
-
Incubation : Incubate the plates at 28°C for 72 hours.[6]
-
Quantification : Add a viability reagent like alamarBlue (Resazurin) to each well and incubate for an additional 4-24 hours. Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Data Analysis : Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.[5]
Protocol 2: In Vitro Intracellular Amastigote Assay
This protocol is based on methodologies for evaluating anti-T. cruzi activity in infected mammalian cells.[4]
-
Host Cell Culture : Plate a suitable mammalian host cell line (e.g., H9c2 cardiomyocytes or Vero cells) in 24-well plates and grow to sub-confluence.[4]
-
Infection : Infect the host cell monolayer with cell-derived trypomastigotes at a parasite-to-host cell ratio of 20:1.[4] Incubate for 24 hours to allow for invasion and transformation into amastigotes.
-
Drug Treatment : Remove the supernatant containing non-invading parasites and replace it with fresh culture medium containing serial dilutions of this compound.
-
Incubation : Incubate the infected, treated cells for a defined period (e.g., 72-96 hours).
-
Quantification : Fix and stain the cells (e.g., with Giemsa). Quantify the number of intracellular amastigotes per host cell by microscopic examination. Alternatively, use automated imaging systems or qPCR-based methods.
-
Data Analysis : Determine the IC50 value by plotting the percentage of infection inhibition against the drug concentration.
Protocol 3: In Vivo Murine Model of Infection
This protocol outlines a general workflow for assessing this compound efficacy in mice, as described in the literature.[4]
-
Infection : Inoculate female mice (e.g., Swiss albino) intraperitoneally with 5,000 blood-form trypomastigotes of a specific T. cruzi strain.[4]
-
Treatment : Begin oral treatment with this compound (e.g., 50 mg/kg/day) on day 4 post-infection and continue for a specified duration (e.g., 20 or 40 days).[4] Include an infected, untreated control group.
-
Monitoring : Monitor parasitemia regularly by examining fresh blood samples microscopically.
-
Assessment of Cure : After the treatment period, animals with negative parasitemia are considered presumptively cured. To confirm sterilizing cure, perform immunosuppression (e.g., with cyclophosphamide) to induce relapse in any animals with persistent, low-level infections.[4]
-
Confirmation : Monitor parasitemia daily during and after immunosuppression. Additionally, perform highly sensitive quantitative PCR (qPCR) on blood and/or tissue samples to detect parasite DNA, confirming the absence or presence of infection.[4]
Visualized Workflows
To clarify the relationships and steps in these complex protocols, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for the in vitro intracellular amastigote susceptibility assay.
Caption: Workflow for the in vivo murine model of this compound efficacy.
References
- 1. In Vitro Benznidazole and this compound Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative studies of drug susceptibility of five strains of Trypanosoma cruzi in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A mechanism for cross-resistance to this compound and benznidazole in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Nifurtimox Shows Efficacy Against Benznidazole-Resistant Trypanosoma cruzi, but Cross-Resistance is a Significant Concern
A detailed comparison of the trypanocidal activity of nifurtimox (B1683997) in benznidazole-resistant strains of Trypanosoma cruzi reveals that while it can be effective, the shared mechanism of drug activation often leads to cross-resistance, complicating treatment strategies for Chagas disease.
Researchers and drug development professionals face a significant challenge in overcoming drug resistance in Trypanosoma cruzi, the parasite responsible for Chagas disease. The two primary treatments, benznidazole (B1666585) (BZN) and this compound (NFX), are both nitroheterocyclic prodrugs that require activation by a parasitic enzyme, a type I nitroreductase (NTR), to exert their trypanocidal effects.[1][2][3][4] This shared activation pathway is a critical factor in the observed cross-resistance between the two drugs.[1][2][5][6]
Comparative Efficacy in Resistant Strains
Studies have demonstrated that benznidazole-resistant T. cruzi strains often exhibit reduced susceptibility to this compound. This cross-resistance is a significant clinical concern, as it limits treatment options for patients infected with resistant parasite strains. The primary mechanism underlying this phenomenon is the downregulation or loss of the NTR enzyme, which prevents the effective activation of both drugs.[1][4][5][7]
However, the degree of cross-resistance can vary. Some benznidazole-resistant clones show only a moderate increase in the concentration of this compound required to inhibit parasite growth, suggesting that this compound may still hold some therapeutic potential in these cases.[5][6] It is also important to note that natural variations in drug susceptibility exist among different T. cruzi strains, or Discrete Typing Units (DTUs).[8][9][10] For instance, strains belonging to the TcI DTU have been shown to be intrinsically less susceptible to both benznidazole and this compound compared to TcII and TcV strains.[10]
Quantitative Analysis of Drug Susceptibility
The following table summarizes the in vitro susceptibility of various T. cruzi strains to benznidazole and this compound, highlighting the phenomenon of cross-resistance in laboratory-selected resistant lines.
| T. cruzi Strain/Clone | Benznidazole IC₅₀ (µM) | This compound IC₅₀ (µM) | Fold Resistance (Benznidazole) | Fold Resistance (this compound) | Reference |
| Parental (X10/6) | 2.5 ± 0.3 | 1.8 ± 0.2 | - | - | [1] |
| This compound-Resistant (Nifᴿ) | 10.2 ± 1.1 | 8.9 ± 0.9 | 4.1 | 4.9 | [1] |
| Parental (GAL61) | 5.0 (approx.) | 2.5 (approx.) | - | - | [5] |
| Benznidazole-Resistant (61R Clone 1) | 35.0 (approx.) | 5.0 (approx.) | 7.0 | 2.0 | [5] |
| Benznidazole-Resistant (61R Clone 2) | 25.0 (approx.) | 5.0 (approx.) | 5.0 | 2.0 | [5] |
| Benznidazole-Resistant (61R Clone 3) | 15.0 (approx.) | 5.0 (approx.) | 3.0 | 2.0 | [5] |
IC₅₀ values represent the drug concentration required to inhibit parasite growth by 50%. Data are presented as mean ± standard deviation where available or approximated from graphical representations in the cited literature.
Mechanisms of Action and Resistance
The primary mechanism of action for both this compound and benznidazole involves the reduction of their nitro groups by the T. cruzi type I NTR. This enzymatic reaction generates reactive metabolites, including nitro radicals, that induce oxidative stress and damage parasitic DNA, lipids, and proteins, ultimately leading to cell death.[7]
Resistance arises predominantly from the decreased activity of this critical activating enzyme.[1][5] Loss of a single allele of the NTR gene has been shown to be sufficient to confer significant cross-resistance to both drugs.[3][4] While NTR downregulation is the most well-characterized mechanism, evidence suggests that other, NTR-independent pathways may also contribute to a multifactorial resistance phenotype.[11][12] These alternative mechanisms may involve alterations in drug import/export, enhanced detoxification pathways, or improved DNA repair mechanisms.
Mechanism of Action and Resistance. this compound and benznidazole are activated by a type I nitroreductase (NTR) in T. cruzi, leading to parasite death. Resistance primarily arises from the downregulation or loss of this enzyme.
Experimental Protocols
The following section details the methodologies commonly employed in the study of this compound and benznidazole efficacy and resistance in T. cruzi.
In Vitro Drug Susceptibility Assay
-
Parasite Culture: T. cruzi epimastigotes are cultured in a suitable medium (e.g., LIT medium supplemented with 10% fetal bovine serum) at 27-28°C.
-
Drug Preparation: this compound and benznidazole are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.
-
Assay Setup: Exponentially growing epimastigotes are seeded into 96-well microplates at a density of 1-5 x 10⁵ parasites/mL. The drug dilutions are added to the wells, and the plates are incubated for a period of 2 to 10 days at 27-28°C.
-
Growth Inhibition Assessment: Parasite growth is assessed by adding a viability indicator such as Alamar blue (resazurin). The fluorescence or absorbance is measured using a plate reader. The 50% inhibitory concentration (IC₅₀) is then calculated by fitting the dose-response data to a sigmoidal curve.[1][12]
Selection of Drug-Resistant Parasites
-
Continuous Drug Pressure: Wild-type T. cruzi epimastigotes are cultured in the continuous presence of a sub-lethal concentration of benznidazole or this compound.
-
Stepwise Concentration Increase: The drug concentration is gradually increased over a period of several months as the parasites adapt and develop resistance.
-
Clonal Selection: Once a resistant population is established, single-cell clones are isolated by limiting dilution to ensure a genetically homogeneous population for further characterization.[1][5]
Experimental Workflow for Generating Resistant Strains. A stepwise increase in drug concentration is used to select for a resistant parasite population, from which individual clones are isolated for further study.
Conclusion
This compound can retain some activity against benznidazole-resistant T. cruzi strains, but the high potential for cross-resistance due to the shared nitroreductase activation pathway is a major therapeutic hurdle. The development of novel drugs with different mechanisms of action is crucial for the effective treatment of Chagas disease, particularly in regions with a high prevalence of drug-resistant parasite strains. Further research into the NTR-independent resistance mechanisms may also unveil new therapeutic targets to circumvent this growing problem.
References
- 1. A mechanism for cross-resistance to this compound and benznidazole in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A mechanism for cross-resistance to this compound and benznidazole in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Benznidazole-Resistance in Trypanosoma cruzi Is a Readily Acquired Trait That Can Arise Independently in a Single Population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptomic analysis of benznidazole-resistant and susceptible Trypanosoma cruzi populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of chemotherapy with benznidazole and this compound in mice infected with Trypanosoma cruzi strains of different types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Benznidazole and this compound Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 11. researchgate.net [researchgate.net]
- 12. Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Nifurtimox Analogs: A Comparative Analysis of Trypanocidal Activity
For Researchers, Scientists, and Drug Development Professionals
Nifurtimox, a 5-nitrofuran derivative, has long been a frontline treatment for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. However, its efficacy can be limited, and it is associated with significant side effects. This has spurred extensive research into the development of this compound analogs with improved trypanocidal activity and a better safety profile. This guide provides a comparative overview of the performance of various this compound analogs, supported by experimental data, detailed protocols, and mechanistic insights.
Data Presentation: Comparative Trypanocidal Activity
The following table summarizes the in vitro activity of selected this compound analogs against Trypanosoma cruzi and their cytotoxicity against mammalian cells. The data highlights analogs with significantly greater potency and selectivity compared to the parent drug, this compound, and the other current clinical option, Benznidazole.
| Compound/Analog | Chemical Class | Target Stage | IC50 (µM) | Cytotoxicity (CC50 in Vero Cells, µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | 5-Nitrofuran | Amastigote | ~2.62 | ~43.1 | ~16.45 | [1][2] |
| Benznidazole | 2-Nitroimidazole | Amastigote | ~4.00 | >130 | >32.5 | [1][2] |
| BSF-38 | N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazide | Amastigote | ~0.1 | >20 | >200 | [2] |
| BSF-39 | N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazide | Amastigote | ~0.1 | >20 | >200 | [2] |
| BSF-40 | N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazide | Amastigote | ~0.1 | >20 | >200 | [2] |
| Compound 16 | 5-Nitroindazole derivative | Amastigote | 0.41 | >200 | >487.8 | [3] |
| Compound 24 | 5-Nitroindazole derivative | Amastigote | 1.17 | >200 | >170.9 | [3] |
Mechanism of Action: The Nitroreductive Pathway
The trypanocidal activity of this compound and its analogs is primarily dependent on the bioreduction of their nitro group. This process is catalyzed by parasitic nitroreductases (NTRs), which are more active in T. cruzi than in mammalian cells, providing a degree of selectivity.[4][5] The reduction generates highly reactive intermediates, including nitro anion radicals, reactive oxygen species (ROS), and unsaturated open-chain nitriles.[4][6] These cytotoxic species induce a cascade of cellular damage within the parasite, including DNA damage, lipid peroxidation, protein alkylation, and depletion of essential thiols like trypanothione.[4][7] This multi-pronged attack disrupts critical cellular functions, ultimately leading to parasite death.
Caption: Proposed mechanism of action for this compound and its analogs.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of trypanocidal compounds. Below are protocols for key in vitro assays.
Experimental Workflow: In Vitro Screening
Caption: General workflow for in vitro screening of trypanocidal compounds.
In Vitro Trypanocidal Activity against Epimastigotes
This assay determines the effect of the compounds on the replicative, extracellular stage of T. cruzi.
-
Parasite Culture: Epimastigotes of the desired T. cruzi strain are cultured in a suitable medium (e.g., Liver Infusion Tryptose - LIT) at 28°C until they reach the mid-logarithmic growth phase.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed a level toxic to the parasites (typically <0.5%).
-
Assay Setup: In a 96-well microtiter plate, add 50 µL of the parasite suspension (e.g., 1 x 10^6 cells/mL) to 50 µL of the compound dilutions. Include wells with parasites and medium only (negative control) and wells with a reference drug (e.g., this compound or Benznidazole) as a positive control.
-
Incubation: Incubate the plate for 72 hours at 28°C.
-
Growth Inhibition Assessment: Parasite growth can be determined using various methods:
-
Resazurin-based Assay (Alamar Blue): Add 20 µL of resazurin (B115843) solution to each well and incubate for an additional 24 hours. Measure the fluorescence (Ex/Em ~560/590 nm). The fluorescence is proportional to the number of viable parasites.
-
SYBR Green I-based Assay: Add a lysis buffer containing SYBR Green I to each well. This dye intercalates with DNA, and the fluorescence (Ex/Em ~485/520 nm) is proportional to the amount of parasitic DNA.
-
Direct Counting: Manually count the number of parasites in each well using a hemocytometer.
-
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Trypanocidal Activity against Intracellular Amastigotes
This assay evaluates the efficacy of compounds against the clinically relevant intracellular replicative stage of the parasite.
-
Host Cell Culture: Seed a suitable mammalian cell line (e.g., Vero cells or L6 myoblasts) in a 96-well plate and incubate at 37°C in a 5% CO2 atmosphere until a confluent monolayer is formed.
-
Infection: Infect the host cell monolayer with trypomastigotes at a specific multiplicity of infection (MOI), for instance, 10 parasites per host cell. Incubate for several hours to allow for parasite invasion.
-
Compound Treatment: After the infection period, wash the wells to remove non-internalized trypomastigotes and add fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Intracellular Parasites:
-
Microscopy-based Method: Fix the cells with methanol (B129727) and stain with Giemsa. The number of amastigotes per 100 host cells is determined by microscopic examination.
-
Reporter Gene Assay: Use a T. cruzi strain engineered to express a reporter gene (e.g., β-galactosidase). After incubation, add a substrate for the enzyme (e.g., chlorophenol red-β-D-galactopyranoside - CPRG) and measure the colorimetric change.
-
-
Data Analysis: Determine the percentage of reduction in the number of intracellular amastigotes for each compound concentration compared to the untreated infected control. Calculate the IC50 value as described for the epimastigote assay.
In Vitro Cytotoxicity Assay
This assay is crucial to determine the selectivity of the compounds by assessing their toxicity to mammalian cells.
-
Cell Culture: Seed a mammalian cell line (e.g., Vero cells) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the MTT to a purple formazan (B1609692) product. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.
-
Resazurin Assay (Alamar Blue): Add resazurin solution and measure the fluorescence as described for the epimastigote assay.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve. The Selectivity Index (SI) is then calculated as the ratio of CC50 to IC50 (SI = CC50/IC50). A higher SI value indicates a more selective compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 6. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
Nifurtimox in the Treatment of Sleeping Sickness: A Comparative Meta-Analysis of Clinical Trials
A comprehensive review of the efficacy and safety of nifurtimox-based therapies for Human African Trypanosomiasis (HAT), with a comparative analysis against alternative treatments. This guide synthesizes data from key clinical trials to inform researchers, scientists, and drug development professionals.
Human African Trypanosomiasis (HAT), or sleeping sickness, is a life-threatening parasitic disease transmitted by the tsetse fly.[1][2] The treatment landscape for the second, meningoencephalitic stage of the Trypanosoma brucei gambiense form of the disease has evolved significantly, moving from highly toxic arsenicals like melarsoprol (B1676173) to safer and more effective options.[3][4] This compound (B1683997), a nitrofuran derivative, has played a crucial role in this evolution, primarily as part of the this compound-Eflornithine Combination Therapy (NECT). This guide provides a meta-analysis of clinical trial data for this compound-based treatments, comparing them with other therapeutic regimens.
Comparative Efficacy of NECT and Other Treatments
NECT, which combines oral this compound with intravenous eflornithine (B1671129), emerged as a superior alternative to the burdensome eflornithine monotherapy and the dangerous melarsoprol.[4][5][6] Clinical trials have consistently demonstrated the non-inferiority, and in some aspects, the superiority of NECT. More recently, the development of an all-oral treatment, fexinidazole (B1672616), has further shifted the treatment paradigm, positioning NECT as a second-line option in many settings.[3][4][7]
Key Clinical Trial Data:
| Treatment Regimen | Trial | Number of Patients | Cure Rate (at 18-24 months) | Key Findings |
| NECT | Priotto et al. (2009)[8] | 143 | 96.5% | NECT was non-inferior to eflornithine monotherapy and had safety advantages.[8] |
| Eflornithine Monotherapy | Priotto et al. (2009)[8] | 143 | 91.6% | Effective, but a more complex and lengthy treatment compared to NECT.[4][8] |
| NECT | Kansiime et al. (2018)[9] | 55 (ITT/mITT) | 90.9% | Confirmed the non-inferiority of NECT to eflornithine monotherapy.[9] |
| Eflornithine Monotherapy | Kansiime et al. (2018)[9] | 54 (ITT/mITT) | 88.9% | |
| Fexinidazole | Mesu et al. (2018)[3][10] | 264 | 91.2% | Fexinidazole was found to be an effective and safe all-oral treatment, though with a slightly lower cure rate than NECT within the predetermined acceptability margin.[3][10] |
| NECT | Mesu et al. (2018)[3][10] | 130 | 97.6% | |
| NECT (Field Study) | Alirol et al. (2021)[11] | 629 (mITT) | 94.1% | Demonstrated high effectiveness and acceptable safety of NECT under real-world field conditions.[11] |
Safety and Tolerability Profile
A significant advantage of NECT over older treatments is its improved safety profile. While not without adverse effects, NECT is considerably less toxic than melarsoprol, which was associated with a high rate of fatal encephalopathy.[3][4] Compared to eflornithine monotherapy, NECT has a similar or even more favorable safety profile, with the added benefit of a less intensive administration schedule.[8][9] Fexinidazole has also shown a good safety profile, with the primary advantage of being an all-oral regimen, which significantly reduces the burden on both patients and healthcare systems.[3][7]
Common Adverse Events Associated with NECT:
A systematic review and field studies have highlighted the common adverse events associated with NECT.[1][12]
| Adverse Event Category | Frequency |
| Gastrointestinal disorders | High |
| General disorders (e.g., fever, headache) | High |
| Nervous system disorders (e.g., seizures, tremors) | Moderate |
| Metabolic disorders | Moderate |
It is important to note that while adverse events are common, serious adverse events are less frequent.[1]
Experimental Protocols
The clinical trials cited in this guide followed rigorous protocols to ensure the validity and comparability of the results. Below are summaries of the methodologies for the key comparative trials.
NECT vs. Eflornithine Monotherapy (Priotto et al., 2009)
-
Study Design: A multicentre, randomised, open-label, active control, phase III, non-inferiority trial.[8]
-
Patient Population: Patients aged 15 years or older with confirmed second-stage T. b. gambiense infection.[8]
-
Treatment Arms:
-
Primary Endpoint: Cure at 18 months after treatment, defined as the absence of trypanosomes in body fluids and a leucocyte count of ≤20 cells per µL in the cerebrospinal fluid.[8]
Fexinidazole vs. NECT (Mesu et al., 2018)
-
Study Design: A pivotal multicentre, randomised, open-label, non-inferiority trial.[3][10]
-
Patient Population: Patients with late-stage T. b. gambiense HAT.[3][10]
-
Treatment Arms:
-
Fexinidazole: Oral fexinidazole administered for 10 days.
-
NECT: Standard NECT regimen.[8]
-
-
Primary Endpoint: Treatment success at 18 months after the end of treatment.[3]
Visualizing the Meta-Analysis and Treatment Landscape
To better understand the relationships and workflows described, the following diagrams are provided.
Caption: Workflow of the meta-analysis process for this guide.
Caption: Evolution of treatment for second-stage sleeping sickness.
Mechanism of Action: this compound
This compound is a nitrofuran derivative that, once inside the parasite, is reduced to form nitro anion radicals and other reactive oxygen species (ROS).[13] These highly reactive molecules cause significant damage to the parasite's DNA and other cellular components, leading to cell death.[13][14] This mechanism of action, which relies on the generation of oxidative stress, is selectively toxic to the parasite as its antioxidant defenses are less robust than those of mammalian cells.[13]
Conclusion
The introduction of this compound in the form of NECT represented a major advancement in the management of second-stage T. b. gambiense sleeping sickness, offering a safer and more practical alternative to previous treatments. The data from numerous clinical trials consistently support its efficacy and favorable safety profile compared to eflornithine monotherapy. While the advent of the all-oral fexinidazole has shifted NECT to a second-line treatment in many protocols, it remains a vital therapeutic option, particularly for severe cases of the disease.[4][15] The journey of this compound in the treatment of sleeping sickness underscores the critical importance of continued research and development in the fight against neglected tropical diseases.
References
- 1. 720. Efficacy of this compound + Eflornithine in the Treatment of African Trypanosomiasis. Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. African trypanosomiasis - Wikipedia [en.wikipedia.org]
- 3. Phase II/III studies show high efficacy and safety of fexinidazole, the first oral treatment for sleeping sickness | DNDi [dndi.org]
- 4. This compound-eflornithine combination therapy (NECT) | DNDi [dndi.org]
- 5. New drug combination shows promise for African sleeping sickness | EurekAlert! [eurekalert.org]
- 6. thenewhumanitarian.org [thenewhumanitarian.org]
- 7. Efficacy and Toxicity of Fexinidazole and this compound Plus Eflornithine in the Treatment of African Trypanosomiasis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-eflornithine combination therapy for second-stage African Trypanosoma brucei gambiense trypanosomiasis: a multicentre, randomised, phase III, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A multicentre, randomised, non-inferiority clinical trial comparing a this compound-eflornithine combination to standard eflornithine monotherapy for late stage Trypanosoma brucei gambiense human African trypanosomiasis in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dndi.org [dndi.org]
- 11. Effectiveness of this compound Eflornithine Combination Therapy (NECT) in T. b. gambiense second stage sleeping sickness patients in the Democratic Republic of Congo: Report from a field study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gov.uk [gov.uk]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Care of Human African Trypanosomiasis | Sleeping Sickness (African Trypanosomiasis) | CDC [cdc.gov]
Nifurtimox vs. Temozolomide for Neuroblastoma: An In Vivo Comparative Guide
In the landscape of neuroblastoma therapeutics, the repurposing of existing drugs alongside standard chemotherapeutic agents offers promising avenues for improving patient outcomes. This guide provides a detailed, objective comparison of the in vivo efficacy of nifurtimox (B1683997), a drug traditionally used for Chagas disease, and temozolomide (B1682018), a standard alkylating agent, in preclinical neuroblastoma models. The information presented herein is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound has demonstrated significant antitumor activity in neuroblastoma xenograft models, appearing to be more effective than temozolomide in reducing tumor burden in a direct comparative study.[1] The mechanism of action for this compound in neuroblastoma is linked to the induction of reactive oxygen species (ROS) and the inhibition of the Akt signaling pathway.[1][2] Temozolomide, a DNA alkylating agent, has shown modest activity as a single agent in neuroblastoma xenografts. This guide synthesizes the available preclinical data to facilitate a comprehensive understanding of the relative performance of these two compounds.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from in vivo studies comparing this compound and temozolomide.
Table 1: Comparison of Tumor Growth Inhibition
| Treatment Group | Dosage | Duration of Treatment | Tumor Growth Inhibition (relative to control) | Statistical Significance (p-value) | Reference |
| This compound | 50 mg/kg/day | 9 days | Significant reduction in tumor fluorescence intensity | p ≤ 0.05 | [1] |
| This compound | 100 mg/kg/day | 9 days | Stronger reduction in tumor fluorescence intensity | p ≤ 0.01 | [1] |
| This compound | 200 mg/kg/day | 9 days | Most potent reduction in tumor fluorescence intensity | p ≤ 0.001 | [1] |
| Temozolomide | 30 mg/kg/day | 9 days | Significant reduction in tumor fluorescence intensity | p ≤ 0.05 | [1] |
| This compound | 150 µg/kg/day (in feed) | 28 days | Significant decrease in mean tumor size | p = 0.03 | [2] |
Table 2: Comparison of Tumor Burden (Kidney Weight)
| Treatment Group | Dosage | Duration of Treatment | Mean Right Kidney Weight (g) | Statistical Significance (p-value vs. Control) | Statistical Significance (p-value vs. Temozolomide) | Reference |
| Control (DMSO) | - | 9 days | ~1.2 | - | - | [1] |
| This compound | 50 mg/kg/day | 9 days | ~0.8 | p ≤ 0.05 | Not significant | [1] |
| This compound | 100 mg/kg/day | 9 days | ~0.6 | p ≤ 0.01 | p ≤ 0.05 | [1] |
| This compound | 200 mg/kg/day | 9 days | ~0.4 | p ≤ 0.001 | p ≤ 0.01 | [1] |
| Temozolomide | 30 mg/kg/day | 9 days | ~0.7 | p ≤ 0.05 | - | [1] |
Table 3: Histological Analysis of this compound-Treated Tumors
| Parameter | Treatment | Result | Statistical Significance (p-value) | Reference |
| Proliferation (% Ki67 positive) | This compound (150 µg/kg/day) | Significant decrease | p < 0.001 | [2] |
| Apoptosis (cleaved caspase-3) | This compound (150 µg/kg/day) | Significant increase | p = 0.0022 | [2] |
Mechanisms of Action
This compound
This compound's antitumor effect in neuroblastoma is multifaceted. It is known to induce the production of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[2] Furthermore, studies have shown that this compound suppresses the phosphorylation of Akt, a key protein in cell survival signaling pathways.[1][2] This inhibition of the Akt-GSK3β signaling cascade is believed to be a primary mechanism of its tumor-suppressive effects.[1]
Figure 1: Proposed mechanism of action for this compound in neuroblastoma.
Temozolomide
Temozolomide is a prodrug that spontaneously converts to the active compound MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide) at physiological pH. MTIC is an alkylating agent that methylates DNA, primarily at the O6 and N7 positions of guanine (B1146940) residues. This DNA damage triggers cell cycle arrest and apoptosis. The efficacy of temozolomide can be limited by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl adducts from the O6 position of guanine.
Figure 2: Mechanism of action for temozolomide.
Experimental Protocols
In Vivo Xenograft Model (Wei et al., 2019)
-
Cell Line: Human neuroblastoma SH-SY5Y cells stably expressing luciferase and GFP (SH-SY5Y-luc2-GFP).
-
Animal Model: Nude mice (nu/nu).
-
Tumor Implantation: SH-SY5Y-luc2-GFP cells were initially grown as subcutaneous tumors in nude mice. The resulting tumor tissue was then sheared into 1.0 x 1.0 x 1.0 mm³ fragments and transplanted onto the kidney of experimental mice.
-
Drug Administration:
-
Seven days post-implantation, mice were randomized into treatment groups (n=10 per group).
-
This compound was administered by gavage at 50, 100, and 200 mg/kg, once daily.
-
Temozolomide was administered by gavage at 30 mg/kg, once daily.
-
The control group received the vehicle (DMSO).
-
Treatment duration was 9 days.
-
-
Tumor Growth Assessment:
-
Tumor progression was monitored by in vivo imaging of the fluorescence signal using an IVIS Spectrum CT on days 1, 5, and 9 of treatment.
-
At the end of the study (day 9), mice were sacrificed, and the kidneys were dissected and weighed to assess tumor burden.
-
Figure 3: Experimental workflow for the in vivo comparison of this compound and temozolomide.
In Vivo Xenograft Model (Sholler et al., 2009)
-
Cell Line: SMS-KCNR human neuroblastoma cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of SMS-KCNR cells.
-
Drug Administration:
-
This compound was administered in the food pellets at a dose of 150 µg/kg per day.
-
Treatment duration was 28 days.
-
-
Tumor Growth Assessment:
-
At 28 days, mice were sacrificed, and tumors were harvested and weighed.
-
-
Immunohistochemistry:
-
Tumor tissues were fixed, paraffin-embedded, and sectioned.
-
Sections were stained with Hematoxylin and Eosin (H&E).
-
Proliferation was assessed by staining for Ki-67.
-
Apoptosis was assessed by staining for cleaved caspase-3.
-
Stained sections were quantitatively analyzed to determine the percentage of Ki-67 positive cells, mitotic rate, pyknotic rate, and cleaved caspase-3 positive cells.
-
Conclusion
The available preclinical in vivo data suggests that this compound is a promising therapeutic agent for neuroblastoma, demonstrating superior tumor growth inhibition compared to temozolomide in a direct comparative study. Its mechanism of action, involving the induction of ROS and inhibition of the pro-survival Akt signaling pathway, provides a strong rationale for its further investigation. While temozolomide remains a standard-of-care agent, its efficacy as a single agent in these preclinical models appears to be more modest. These findings support the continued exploration of this compound, either as a monotherapy or in combination with other agents, for the treatment of high-risk neuroblastoma. Further studies, particularly those evaluating long-term survival and potential mechanisms of resistance, are warranted.
References
Benchmarking new Nifurtimox formulations against standard preparations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel nifurtimox (B1683997) formulations against the standard preparation for the treatment of Chagas disease and other trypanosomal infections. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating the performance and potential of these emerging therapeutic options.
This compound, a nitrofuran derivative, has been a cornerstone in the treatment of Chagas disease for decades.[1] However, the standard formulation presents several biopharmaceutical challenges, including low solubility, erratic bioavailability, and poor physicochemical stability.[2][3] These limitations have spurred the development of innovative formulations aimed at enhancing its therapeutic profile, particularly for pediatric populations.[1][4]
Mechanism of Action
This compound's primary mechanism of action involves the reduction of its nitro group by parasitic nitroreductases (NTRs), which are either absent or present at low levels in humans.[5] This process generates cytotoxic metabolites and reactive oxygen species (ROS), such as the nitro-anion radical and superoxide.[6][7] The accumulation of these reactive species within the parasite leads to extensive DNA damage, enzyme inactivation, mitochondrial dysfunction, and ultimately, cell death.[7][8]
Below is a diagram illustrating the proposed mechanism of action of this compound.
Caption: Figure 1: Proposed Mechanism of Action of this compound.
Performance Comparison of this compound Formulations
The development of new this compound formulations has focused on improving its biopharmaceutical properties and facilitating administration, especially in children. This section compares the standard preparation with emerging formulations based on available data.
| Formulation Type | Key Characteristics | Advantages | Disadvantages | Supporting Data |
| Standard Preparation | 120 mg tablets (Lampit®)[9] | Established clinical history. | Poor solubility and erratic bioavailability[2][3], requires manual tablet splitting for pediatric dosing.[1] | Marketed since the 1970s.[4] |
| New Pediatric Formulation | Divisible (30 mg and 120 mg) and water-dispersible tablets.[1][10] | Enables accurate, weight-based dosing for children[1][4]; easy administration for patients with difficulty swallowing.[10] | Similar intrinsic solubility to the standard formulation. | CHICO study demonstrated efficacy and safety in children.[11][12] |
| Self-Emulsifying Drug Delivery System (SEDDS) | Lipid-based formulation (Miglyol 810N, Capryol 90, Lipoid S75, Labrasol, NMP).[2][3] | Enhanced anti-T. cruzi activity in vitro[2]; potential for improved bioavailability. | Requires specific excipients and manufacturing processes. | Effectively suppressed parasitemia in a murine model, comparable to oral NFX.[2] |
| Poly(ε-caprolactone) (PCL) Implants | Subcutaneous, biodegradable implants.[2][3] | Sustained drug release, potentially reducing dosing frequency and improving adherence.[2] | Invasive administration; requires a minor surgical procedure. | Showed sustained suppression of parasitemia in mice.[2] |
| 3D-Printed Tablets | Tablets produced by hot-melt extrusion coupled with 3D printing.[13][14] | Significantly improved drug dissolution rate[13][14]; allows for personalized, on-demand dosage.[14] | Novel technology requiring specialized equipment and regulatory approval. | 2.8-fold higher dissolution efficiency compared to commercial tablets.[13][14] |
| Nanosuspension | This compound nanocrystals.[15] | Aims to enhance drug solubility and dissolution rate.[15] | Early stage of development; limited in vivo data. | A strategy to improve biopharmaceutical properties.[15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols cited in the comparison of this compound formulations.
CHICO Clinical Trial for the New Pediatric Formulation
The "Chagas disease In Children treated with this compound" (CHICO) study was a prospective, historically controlled trial to evaluate the efficacy and safety of a new pediatric formulation of this compound.[4][11]
-
Study Design: 390 pediatric patients (birth to <18 years) with Chagas disease were enrolled.[4][11]
-
Treatment Regimen: Patients received weight-adjusted doses of this compound for either 30 or 60 days.[11]
-
Primary Endpoint: The primary efficacy endpoint was the serological response at one-year post-treatment, defined as seronegative conversion or a specified reduction in anti-T. cruzi antibody titers.[11][16]
-
Follow-up: Patients were followed for up to four years to assess long-term efficacy and safety.[12]
The following diagram outlines the workflow of the CHICO clinical trial.
Caption: Figure 2: Workflow of the CHICO Clinical Trial.
In Vivo Murine Model for SEDDS and PCL Implants
This experimental protocol was designed to evaluate the efficacy of novel this compound formulations in a murine model of T. cruzi infection.[3]
-
Animal Model: Female Swiss mice were used.[3]
-
Infection: Mice were intraperitoneally inoculated with 5000 trypomastigotes of the Y strain of T. cruzi.[3]
-
Treatment Groups:
-
Oral administration of free this compound (NFX).
-
Oral administration of NFX-SEDDS.
-
Subcutaneous implantation of NFX-PCL implants.[3]
-
-
Treatment Duration: Different treatment protocols were evaluated, including 20-day, 40-day, and mixed oral plus implant regimens.[3]
-
Efficacy Evaluation: Treatment efficacy was assessed by monitoring parasitemia levels and mortality.[3]
Preparation and In Vitro Evaluation of 3D-Printed Tablets
This protocol details the formulation and in vitro characterization of 3D-printed this compound tablets.[13]
-
Formulation: Filaments for 3D printing were prepared by hot-melt extrusion, with polyvinyl alcohol being a key polymer.[13]
-
Tablet Printing: Tablets containing 60 mg and 120 mg of this compound were printed.[13]
-
In Vitro Dissolution Study: The dissolution rate of the 3D-printed tablets was compared to that of commercially available tablets.[13]
The logical relationship for the development and testing of the 3D-printed tablets is depicted below.
Caption: Figure 3: Development and Testing of 3D-Printed this compound Tablets.
Conclusion
The development of new this compound formulations represents a significant step forward in optimizing the treatment of Chagas disease. The new pediatric formulation has already demonstrated its clinical value by enabling more accurate and convenient dosing in children.[1][11] Other innovative approaches, such as SEDDS, polymeric implants, and 3D-printed tablets, show considerable promise in overcoming the biopharmaceutical limitations of the standard preparation.[2][13] Further research and clinical evaluation of these novel formulations are warranted to fully elucidate their therapeutic potential and pave the way for improved treatment outcomes for patients with Chagas disease.
References
- 1. Redefining the treatment of Chagas disease: a review of recent clinical and pharmacological data for a novel formulation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bayer Announces Phase III Study to Evaluate New Pediatric Formulation of this compound for Potential Treatment of Chagas Disease [prnewswire.com]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 9. WO2020249500A1 - Stable tablet formulation of this compound and process for producing the same - Google Patents [patents.google.com]
- 10. Redefining the treatment of Chagas disease: a review of recent clinical and pharmacological data for a novel formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
The Disconnect: Correlating In Vitro Susceptibility of T. cruzi to Nifurtimox with In Vivo Outcomes
A Comparative Guide for Researchers
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, presents a significant therapeutic challenge. Nifurtimox, a nitrofuran derivative, is one of the two frontline drugs for treatment. However, its efficacy is variable, plagued by issues of natural resistance among different T. cruzi strains and significant side effects.[1][2] Predicting the clinical or in vivo success of this compound based on simple in vitro susceptibility assays remains a critical hurdle in Chagas disease research and drug development. This guide provides an objective comparison of in vitro and in vivo data, highlighting the often-observed disconnect between laboratory assays and treatment outcomes.
Quantitative Data Summary: In Vitro Susceptibility vs. In Vivo Efficacy
The susceptibility of T. cruzi to this compound varies significantly among different parasite strains and developmental stages. These variations, quantified by the 50% inhibitory concentration (IC50), do not consistently predict the drug's performance in animal models or human patients.
In Vitro Susceptibility of T. cruzi Strains to this compound
The following table summarizes the in vitro susceptibility (IC50) of various T. cruzi Discrete Typing Units (DTUs) to this compound across its different life stages.
| T. cruzi Stage | DTU | IC50 Range (µM) | Key Observations | Reference |
| Amastigote | TcI, TcII, TcV | 2.62 ± 1.22 (Average) | TcI strains generally show lower susceptibility (higher IC50) than TcII and TcV.[3] | [3] |
| Amastigote | Y Strain | 0.72 ± 0.15 | - | [4] |
| Epimastigote | TcI, TcII, TcV | 2.46 ± 2.25 (Average) | TcI strains are approximately three-fold less susceptible than TcII and TcV.[5] | [3][5] |
| Epimastigote | Isolates from Chacao outbreak | 5.301 ± 1.973 to 104.731 ± 4.556 | Demonstrates a wide heterogeneity in susceptibility even within a single outbreak.[6] | [6] |
| Trypomastigote | TcI, TcII, TcV | 3.60 ± 2.67 (Average) | This stage appears inherently more resistant to this compound compared to others.[3] | [3] |
| Trypomastigote | VD Strain (TcVI) | Not Directly Provided, but active | Miltefosine and Benznidazole were the focus, this compound used as a reference. | [7] |
In Vivo Efficacy of this compound in Murine Models
In vivo studies, typically in mice, assess efficacy through parasitemia suppression and parasitological cure rates. The data often reveals a complex picture that isn't solely explained by in vitro IC50 values.
| T. cruzi Strain | Mouse Model | This compound Regimen | Outcome | Reference |
| Y Strain | Swiss Mice | 50 mg/kg/day (oral, 40 days) | 42.9% cure rate | [4] |
| Y Strain | Swiss Mice | NFX-PCL implant (40 days) | 40% cure rate | [4] |
| Not Specified | Swiss Mice | NFX 3D-printed tablets | Significantly superior parasitemia reduction compared to pure drug. | [8] |
The Correlation Conundrum
A critical finding from multiple studies is the lack of a clear correlation between the in vitro susceptibility of T. cruzi and the in vivo efficacy of this compound.[3] For instance, the CL and Colombiana strains, which are known to be susceptible and highly resistant to this compound in vivo, respectively, can show indistinguishable in vitro susceptibility profiles for their intracellular amastigote forms.[3] This suggests that host factors, drug metabolism, and the complex parasite-host interaction in vivo play a more significant role in treatment outcome than simple direct parasite susceptibility.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing results across different studies. Below are generalized protocols for key experiments.
In Vitro Susceptibility Assay (Amastigote Stage)
-
Cell Culture : Host cells (e.g., H9c2, Vero, or J774 macrophages) are seeded in 24- or 96-well plates and incubated for 24 hours to allow for adherence.[4][9]
-
Infection : The host cells are infected with cell culture-derived trypomastigotes at a parasite-to-host cell ratio of typically 10:1 or 20:1.[4] The plates are incubated for a set period (e.g., 2-4 hours) to allow for parasite invasion.
-
Drug Application : After infection, the extracellular parasites are washed away, and fresh culture medium containing serial dilutions of this compound is added to the wells. A drug-free well serves as a control.
-
Incubation : The plates are incubated for an extended period (e.g., 72-96 hours) to allow for the intracellular amastigotes to replicate.
-
Quantification : The number of intracellular amastigotes is quantified. This can be done by fixing and staining the cells (e.g., with Giemsa) and counting the number of parasites per host cell microscopically. Alternatively, high-throughput methods using reporter parasites (e.g., expressing luciferase or beta-galactosidase) can be employed.[10]
-
IC50 Calculation : The percentage of infection inhibition for each drug concentration is calculated relative to the untreated control. The IC50 value is then determined using a dose-response curve fit.
In Vivo Efficacy Assay (Murine Model)
-
Animal Model : Female Swiss or BALB/c mice are commonly used.[4][8] All procedures must be approved by an institutional ethics committee.[4]
-
Infection : Mice are infected via the intraperitoneal route with a specific number of bloodstream trypomastigotes (e.g., 5,000) of a characterized T. cruzi strain (e.g., Y strain).[4]
-
Treatment Initiation : Treatment with this compound (or a control vehicle) begins at a defined time post-infection, typically during the acute phase when parasitemia is rising (e.g., day 4 post-infection).[4]
-
Drug Administration : this compound is administered, usually orally, at a specified dose (e.g., 50-100 mg/kg/day) for a defined period (e.g., 20 or 40 consecutive days).[4]
-
Parasitemia Monitoring : Blood samples are taken from the tail vein at regular intervals during and after treatment to monitor the number of parasites in circulation, typically by direct microscopic counting using a Neubauer chamber.
-
Cure Assessment : After the treatment period, parasitological cure is assessed. This is often done by immunosuppressing the animals (e.g., with cyclophosphamide) and monitoring for a relapse of parasitemia.[4] More sensitive methods like qPCR on blood or tissue samples are also used to detect persistent parasite DNA.[4][11]
Visualizing Experimental Workflows
The following diagrams illustrate the generalized workflows for the in vitro and in vivo experimental protocols described above.
References
- 1. Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational challenges of animal models in Chagas disease drug development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Benznidazole and this compound Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. Chagas Disease: Comparison of Therapy with this compound and Benznidazole in Indigenous Communities in Colombia [mdpi.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Nifurtimox
Essential protocols for the safe handling and disposal of Nifurtimox are critical for protecting laboratory personnel from potential exposure to this hazardous drug. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these safety measures is paramount to mitigate risks associated with the handling of this compound.
This compound is classified as a hazardous drug, and repeated exposure may cause organ damage.[1] It is crucial to handle this compound with appropriate personal protective equipment and follow stringent disposal procedures.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is necessary to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Wear surgical gloves.[2] For handling hazardous drugs, it is recommended to use chemotherapy gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard. Double gloving may be required for certain procedures. |
| Eye Protection | Safety Goggles | Wear safety goggles to protect against splashes and dust.[2] |
| Respiratory Protection | Self-contained breathing apparatus | A self-contained breathing apparatus should be used, especially in situations where dust formation is possible or ventilation is inadequate.[2] |
| Body Protection | Protective clothing | Wear protective clothing to prevent skin contact.[2] Impermeable gowns with long sleeves and closed backs are recommended when handling hazardous drugs. |
Occupational Exposure Limits
No specific occupational exposure limits for this compound have been established. Therefore, it is essential to handle the compound with the utmost care, assuming a low exposure threshold, and to always use the recommended personal protective equipment to minimize any potential contact.
Operational Plan for Handling this compound
A systematic workflow is essential for the safe handling of this compound in a laboratory setting.
Preparation
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential dust or aerosols.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste disposal containers are readily available.
-
Don PPE: Put on all required PPE as specified in the table above before handling the compound.
Handling
-
Avoid Dust Formation: Handle this compound carefully to avoid the generation of dust.[2]
-
Weighing: If weighing the solid compound, do so in a ventilated enclosure.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.
Post-Handling
-
Decontamination: Clean all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Doff PPE: Remove PPE in a manner that avoids self-contamination. Dispose of single-use PPE in the designated hazardous waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be segregated from general laboratory waste.
-
Containerization: Place all this compound waste into clearly labeled, sealed, and leak-proof containers.
-
Disposal Method: Dispose of contaminated material as hazardous waste in accordance with local, state, and federal regulations.[1] For unused medicine in a household setting, the FDA recommends mixing it with an unappealing substance like dirt or cat litter, placing it in a sealed plastic bag, and then disposing of it in the trash.[3] However, for a laboratory setting, professional hazardous waste disposal services should be utilized. Do not dispose of this compound down the drain or in the regular trash.[1]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
